molecular formula C15H15NO3S B1666621 Adrafinil CAS No. 63547-13-7

Adrafinil

Cat. No.: B1666621
CAS No.: 63547-13-7
M. Wt: 289.4 g/mol
InChI Key: CGNMLOKEMNBUAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Adrafinil is a diarylmethane.
This compound is a mild central nervous system stimulating drug typically employed to relieve excessive sleepiness and inattention in geriatric patients. It is also been used off-label to prevent fatigue or falling asleep for extended periods of time. This compound does not currently have FDA approval and is thus unregulated in the United States. It was marketed in France and elsewhere in Europe under the trade name Olmifon until September 2011 when France's FDA equivalent reassessed the drug and withdrew marketing permission. This compound is metabolized to [modafinil].
This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.
induces hyperactivity

Properties

IUPAC Name

2-benzhydrylsulfinyl-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c17-14(16-18)11-20(19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15,18H,11H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGNMLOKEMNBUAI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)S(=O)CC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4046498
Record name Adrafinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63547-13-7
Record name Adrafinil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63547-13-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adrafinil [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063547137
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adrafinil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08925
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adrafinil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4046498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Adrafinil
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.058.440
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADRAFINIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BI81Z4542G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Eugeroic Adrafinil: A Deep Dive into its Pharmacological Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrafinil ((±)-2-(benzhydrylsulfinyl)-N-hydroxyacetamide) is a synthetic eugeroic, or wakefulness-promoting agent, developed in the 1970s. It is a prodrug that is metabolized in the liver to the active compound, modafinil.[1][2] While this compound itself is largely inactive, its pharmacological effects are attributable to modafinil, which has garnered significant interest for its ability to increase alertness and combat fatigue without the typical side effects of traditional stimulants.[2] This technical guide provides an in-depth exploration of the pharmacological profile of this compound, with a focus on its mechanism of action, pharmacokinetics, and the experimental methodologies used to elucidate its effects.

Pharmacodynamics: The Multifaceted Mechanism of Action

The precise mechanism by which this compound, via its active metabolite modafinil, exerts its eugeroic effects is not fully understood. However, research points to a complex interplay with several neurotransmitter systems in the brain. Unlike classical stimulants, this compound does not induce widespread neuronal firing but rather targets specific pathways involved in the regulation of sleep and wakefulness.

Monoamine Transporter Interactions

Modafinil exhibits a weak affinity for the dopamine transporter (DAT) and an even lower affinity for the norepinephrine transporter (NET), while having a negligible affinity for the serotonin transporter (SERT).[3][4] By inhibiting the reuptake of dopamine, modafinil leads to an increase in extracellular dopamine levels in certain brain regions, including the nucleus accumbens and prefrontal cortex. This action is thought to be a key contributor to its wakefulness-promoting effects.

Compound Transporter IC50 (µM) Ki (µM)
ModafinilDopamine Transporter (hDAT)6.42.1 - 2.3
ModafinilNorepinephrine Transporter (hNET)35.6>100
ModafinilSerotonin Transporter (hSERT)>500>100
This compoundDopamine Transporter (hDAT)Data not availableData not available
This compoundNorepinephrine Transporter (hNET)Data not availableData not available
This compoundSerotonin Transporter (hSERT)Data not availableData not available
The Orexin/Hypocretin System

The orexin (or hypocretin) system, located in the lateral hypothalamus, plays a crucial role in maintaining wakefulness. Studies have shown that modafinil activates orexin-producing neurons. This activation is believed to be an indirect effect, possibly secondary to the modulation of other neurotransmitter systems that provide input to the orexin neurons. The activation of the orexin system leads to the release of orexin neuropeptides, which in turn excite other wakefulness-promoting centers in the brain.

Glutamatergic and GABAergic Modulation

Recent evidence suggests that this compound and modafinil can influence the balance between excitatory (glutamate) and inhibitory (GABA) neurotransmission. Some studies indicate that modafinil may increase the release of glutamate and decrease the release of GABA, leading to a net excitatory effect in brain regions associated with arousal.

Other Neurotransmitter Systems

Modafinil has also been shown to influence other neurotransmitter systems, including histamine and serotonin, although the direct mechanisms and clinical significance of these interactions are still being investigated.

Adrafinil_Metabolism_and_Action cluster_cns Central Nervous System This compound This compound (Oral) Liver Liver Metabolism This compound->Liver Modafinil Modafinil (Active Metabolite) Liver->Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Reuptake Orexin Orexin Neurons Modafinil->Orexin Activates (Indirectly) Glutamate Glutamatergic Neurons Modafinil->Glutamate ↑ Release GABA GABAergic Neurons Modafinil->GABA ↓ Release Wakefulness Increased Wakefulness DAT->Wakefulness ↑ Dopamine Orexin->Wakefulness ↑ Arousal Glutamate->Wakefulness ↑ Excitation GABA->Wakefulness ↓ Inhibition

Figure 1: Metabolic conversion of this compound and its multifaceted mechanism of action in the CNS.

Pharmacokinetics

The clinical effects of this compound are intrinsically linked to the pharmacokinetics of its conversion to modafinil.

Parameter This compound Modafinil
Bioavailability Not specified40-65%
Time to Peak Plasma Concentration (Tmax) ~1 hour2-4 hours
Elimination Half-life (t1/2) ~1 hour12-15 hours
Metabolism Hepatic conversion to modafinil and other metabolitesHepatic (amide hydrolysis, CYP450 oxidation)
Primary Active Metabolite Modafinil-
Excretion Primarily renal (as metabolites)Primarily renal (as metabolites)

Table 2: Comparative Pharmacokinetic Parameters of this compound and Modafinil.

The conversion of this compound to modafinil is the rate-limiting step for its onset of action. The longer half-life of modafinil contributes to the sustained wakefulness-promoting effects observed after this compound administration. It is important to note that long-term use of this compound has been associated with elevated liver enzymes, a consequence of its hepatic metabolism.

Experimental Protocols

The pharmacological profile of this compound and modafinil has been characterized through a variety of in vitro and in vivo experimental models.

In Vitro Radioligand Binding Assays

These assays are crucial for determining the binding affinity of a compound to specific receptors or transporters.

Radioligand_Binding_Assay Membrane Cell Membranes (Expressing Target Transporter) Incubation Incubation Membrane->Incubation Radioligand Radiolabeled Ligand (e.g., [3H]WIN 35,428 for DAT) Radioligand->Incubation Test_Compound Test Compound (this compound/Modafinil) Test_Compound->Incubation Filtration Filtration & Washing (Separates bound from free ligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate Ki) Scintillation->Data_Analysis

Figure 2: General workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation: Cell membranes expressing the target transporter (e.g., DAT, NET, SERT) are isolated.

  • Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target and varying concentrations of the test compound (this compound or modafinil).

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration.

  • Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.

  • Data Analysis: The data are used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value, providing a measure of the compound's binding affinity.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., prefrontal cortex, nucleus accumbens).

  • Perfusion: The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) at a slow, constant flow rate.

  • Sample Collection: Neurotransmitters in the extracellular fluid diffuse across the semipermeable membrane of the probe and into the aCSF. The resulting dialysate is collected at regular intervals.

  • Analysis: The concentration of neurotransmitters in the dialysate is quantified using highly sensitive analytical techniques, such as high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Interpretation: Changes in neurotransmitter levels following the administration of this compound or modafinil are analyzed to determine the drug's effect on neurotransmitter release and reuptake.

Microdialysis_Workflow cluster_animal Freely Moving Animal Brain Brain Region of Interest Probe Microdialysis Probe Collector Fraction Collector (Dialysate Samples) Probe->Collector Pump Syringe Pump (aCSF Perfusion) Pump->Probe HPLC HPLC-ED System (Neurotransmitter Quantification) Collector->HPLC Analysis Data Analysis HPLC->Analysis

Figure 3: Schematic of an in vivo microdialysis experiment for neurotransmitter monitoring.

Electroencephalography (EEG) Studies

EEG is used to measure the electrical activity of the brain and is a key tool for assessing states of wakefulness and sleep.

Methodology:

  • Electrode Implantation: Electrodes are surgically implanted onto the surface of the cortex (epidural) and into specific muscle groups (for electromyography, EMG) of the animal.

  • Baseline Recording: Baseline EEG and EMG recordings are obtained to characterize the animal's normal sleep-wake cycle.

  • Drug Administration: this compound or modafinil is administered, and EEG/EMG activity is continuously recorded.

  • Data Analysis: The EEG data is subjected to spectral analysis to quantify the power in different frequency bands (e.g., delta, theta, alpha, beta). Changes in these frequency bands are indicative of shifts in arousal state. For example, a decrease in delta and theta power and an increase in alpha and beta power are associated with increased wakefulness.

  • Sleep Scoring: The recordings are visually or automatically scored to determine the time spent in wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

Efficacy and Potency

The eugeroic effects of this compound and modafinil have been demonstrated in various animal models and human clinical trials.

Compound Animal Model Effect Effective Dose Range ED50
This compoundAged Beagle DogsImproved discrimination learning20 mg/kg (oral)Data not available
ModafinilRatIncreased wakefulness30-300 mg/kg (i.p.)Data not available
ModafinilMouseIncreased locomotor activity20-128 mg/kg (i.p.)Data not available

Table 3: Eugeroic and Behavioral Effects in Animal Models. While effective dose ranges are reported, specific ED50 values for wakefulness are not consistently available in the literature.

Safety and Tolerability

This compound is generally considered to have a favorable safety profile compared to traditional stimulants. It has a lower abuse potential and does not typically produce the euphoria, anxiety, or rebound hypersomnia associated with amphetamines. However, as previously mentioned, a significant concern with long-term this compound use is the potential for hepatotoxicity, as indicated by elevated liver enzymes. Regular monitoring of liver function is recommended for individuals using this compound for extended periods.

Conclusion

This compound serves as a valuable eugeroic agent through its metabolic conversion to modafinil. Its unique pharmacological profile, characterized by a multifaceted modulation of key neurotransmitter systems involved in arousal, sets it apart from classical stimulants. While the primary mechanism appears to involve weak dopamine transporter inhibition and indirect activation of the orexin system, further research is needed to fully elucidate the complex interplay of its actions. The experimental methodologies outlined in this guide provide a framework for the continued investigation of this compound and the development of novel wakefulness-promoting agents with improved efficacy and safety profiles. The lack of comprehensive quantitative data on direct this compound binding and specific ED50 values for eugeroic effects highlights areas for future research.

References

Adrafinil as a Prodrug: A Technical Guide to its Metabolism into Modafinil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrafinil, a eugeroic compound, functions as a prodrug, undergoing hepatic metabolism to produce its pharmacologically active metabolite, modafinil. This guide provides a comprehensive technical overview of the metabolic conversion of this compound to modafinil, detailing the pharmacokinetic profiles of both compounds, the enzymatic pathways involved, and the subsequent metabolism of modafinil. Furthermore, it outlines common experimental protocols for studying this biotransformation and illustrates the key signaling pathways modulated by modafinil. All quantitative data are presented in comparative tables, and metabolic and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the core processes for professionals in drug development and research.

Introduction

This compound ((RS)-2-(benzhydrylsulfinyl)-N-hydroxyacetamide) is a synthetic wakefulness-promoting agent that was first developed in the 1970s.[1] It is pharmacologically inactive in its initial form and requires metabolic conversion in the liver to its active counterpart, modafinil.[2][3] Modafinil ((RS)-2-[(diphenylmethyl)sulfinyl]acetamide) is a well-established treatment for sleep disorders such as narcolepsy, obstructive sleep apnea, and shift work sleep disorder.[4][5] Understanding the metabolic journey from this compound to modafinil is crucial for comprehending its onset of action, duration of effects, and potential for drug-drug interactions. This document serves as a technical resource, consolidating key data and methodologies relevant to the study of this compound's role as a prodrug.

Pharmacokinetic Profiles: this compound vs. Modafinil

The pharmacokinetic properties of this compound and modafinil differ significantly, primarily due to the time required for the metabolic conversion of the former. Modafinil exhibits a more direct and predictable pharmacokinetic profile. The following tables summarize key pharmacokinetic parameters for both compounds in humans.

Table 1: Comparative Pharmacokinetic Parameters of this compound and Modafinil

ParameterThis compoundModafinil
Bioavailability Not explicitly defined; dependent on conversion to modafinil.40-65% (based on urinary excretion)
Time to Peak Plasma Concentration (Tmax) ~1 hour (for this compound itself); peak modafinil levels are delayed2-4 hours
Elimination Half-Life (t½) ~1 hour12-15 hours
Metabolism Hepatic conversion to modafinil and modafinilic acidPrimarily hepatic (~90%)
Primary Active Compound ModafinilModafinil

Table 2: Dosage Equivalence

This compound DosageApproximate Equivalent Modafinil Dosage
300 mg~100 mg
600 mg~200 mg

The Metabolic Pathway: From this compound to Inactive Metabolites

The biotransformation of this compound is a multi-step process that primarily occurs in the liver. The initial and most critical step is the conversion of this compound to the active modafinil. Subsequently, modafinil is further metabolized into inactive compounds that are then excreted.

Conversion of this compound to Modafinil

This compound is metabolized to modafinil through the action of hepatic enzymes. While the precise enzymatic pathways for this initial conversion are not as extensively detailed in the literature as the subsequent metabolism of modafinil, it is understood to be a rapid process.

Metabolism of Modafinil

Once formed, modafinil undergoes extensive metabolism, with approximately 90% of the dose being converted to inactive metabolites. The two major metabolites are modafinil acid (CRL-40467) and modafinil sulfone (CRL-41056).

  • Modafinil Acid: This is the primary metabolite, formed through hydrolysis of the amide group by esterase or amidase enzymes. It is pharmacologically inactive.

  • Modafinil Sulfone: This inactive metabolite is formed through the oxidation of modafinil, a reaction partially mediated by Cytochrome P450 (CYP) enzymes, particularly CYP3A4.

The following diagram illustrates the metabolic cascade from this compound to its final inactive metabolites.

This compound This compound Modafinil Modafinil This compound->Modafinil Hepatic Metabolism Modafinil_Acid Modafinil_Acid Modafinil->Modafinil_Acid Amide Hydrolysis (Esterases/Amidases) Modafinil_Sulfone Modafinil_Sulfone Modafinil->Modafinil_Sulfone Oxidation (CYP3A4) Excretion Excretion Modafinil_Acid->Excretion Modafinil_Sulfone->Excretion

Metabolic pathway of this compound.

Experimental Protocols for Studying this compound Metabolism

Investigating the metabolism of this compound involves both in vitro and in vivo models, coupled with sensitive analytical techniques for the quantification of the parent drug and its metabolites.

In Vitro Metabolism using Human Liver Microsomes

This approach allows for the study of hepatic metabolism in a controlled environment.

  • Objective: To determine the metabolic stability of this compound and identify the metabolites formed.

  • Methodology:

    • Preparation: Human liver microsomes are thawed and suspended in a phosphate buffer.

    • Incubation: this compound is added to the microsome suspension. The reaction is initiated by the addition of an NADPH-regenerating system to support the activity of CYP enzymes.

    • Time Points: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent, such as acetonitrile, which also serves to precipitate proteins.

    • Analysis: The samples are centrifuged, and the supernatant is analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the remaining this compound and the formed modafinil, modafinil acid, and modafinil sulfone.

cluster_0 Incubation cluster_1 Analysis This compound This compound Quenching Quenching This compound->Quenching HLM Human Liver Microsomes HLM->Quenching NADPH NADPH NADPH->Quenching Centrifugation Centrifugation Quenching->Centrifugation LCMS LC-MS/MS Centrifugation->LCMS

In vitro metabolism experimental workflow.
In Vivo Metabolism Studies in Animal Models

Animal models, such as rats or dogs, are used to study the pharmacokinetics and metabolism of this compound in a whole-organism context.

  • Objective: To determine the pharmacokinetic profile of this compound and its metabolites in a living system.

  • Methodology:

    • Dosing: A known dose of this compound is administered to the animal, typically orally.

    • Sample Collection: Blood samples are collected at predetermined time points via methods such as tail vein or jugular vein cannulation. Urine and feces may also be collected.

    • Sample Processing: Blood is processed to obtain plasma. All biological samples are stored frozen until analysis.

    • Extraction: this compound and its metabolites are extracted from the biological matrix using techniques like protein precipitation or solid-phase extraction.

    • Quantification: The concentrations of this compound, modafinil, and other metabolites in the extracts are determined using a validated LC-MS/MS method.

Analytical Method: LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry is the gold standard for the quantification of this compound and its metabolites in biological matrices due to its high sensitivity and selectivity.

  • Chromatographic Separation: A C18 reverse-phase column is commonly used to separate the compounds based on their polarity. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile with formic acid) is employed.

  • Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is typically used. The instrument is set to Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions for each analyte are monitored for highly selective and sensitive quantification.

Signaling Pathways of Modafinil

The wakefulness-promoting effects of this compound are a direct consequence of the pharmacological actions of its active metabolite, modafinil. Modafinil modulates several neurotransmitter systems in the brain.

Dopamine Pathway

Modafinil binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine, leading to an increase in extracellular dopamine levels in brain regions such as the striatum and nucleus accumbens. This action is considered a key contributor to its wake-promoting effects.

Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Binds to & Inhibits Dopamine_Reuptake Dopamine Reuptake DAT->Dopamine_Reuptake Mediates Extracellular_Dopamine ↑ Extracellular Dopamine Dopamine_Reuptake->Extracellular_Dopamine ↓ (leads to) Wakefulness Wakefulness Extracellular_Dopamine->Wakefulness Promotes

Modafinil's effect on the dopamine pathway.
Orexin, Histamine, and Norepinephrine Pathways

Modafinil also influences other key arousal systems. It has been shown to activate orexin (hypocretin) neurons in the hypothalamus. These orexin neurons project to and activate other wakefulness-promoting centers, including histaminergic neurons in the tuberomammillary nucleus (TMN) and noradrenergic neurons in the locus coeruleus. This leads to increased release of histamine and norepinephrine, further contributing to a state of heightened arousal and wakefulness.

Modafinil Modafinil Orexin_Neurons Orexin Neurons (Hypothalamus) Modafinil->Orexin_Neurons Activates Histaminergic_Neurons Histaminergic Neurons (TMN) Orexin_Neurons->Histaminergic_Neurons Activates Noradrenergic_Neurons Noradrenergic Neurons (Locus Coeruleus) Orexin_Neurons->Noradrenergic_Neurons Activates Histamine_Release ↑ Histamine Release Histaminergic_Neurons->Histamine_Release Leads to Norepinephrine_Release ↑ Norepinephrine Release Noradrenergic_Neurons->Norepinephrine_Release Leads to

Modafinil's influence on orexin, histamine, and norepinephrine.

Conclusion

This compound serves as an effective prodrug for modafinil, undergoing efficient hepatic conversion to its active form. The delay in this conversion results in a distinct pharmacokinetic profile compared to direct administration of modafinil. The metabolism of modafinil is well-characterized, proceeding primarily through amide hydrolysis and oxidation to inactive metabolites. The study of this compound's biotransformation relies on established in vitro and in vivo methodologies, with LC-MS/MS being the analytical technique of choice. The ultimate pharmacological effects of this compound are attributable to modafinil's modulation of key wakefulness-promoting neurotransmitter systems, including dopamine, orexin, histamine, and norepinephrine. This technical guide provides a foundational understanding for researchers and professionals involved in the development and study of eugeroic compounds.

References

An In-depth Technical Guide to the Discovery and Synthesis of Adrafinil for Research Purposes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological profile of Adrafinil, a wakefulness-promoting agent. The information is intended for a scientific audience and details the historical development, chemical synthesis protocols, mechanism of action, and key experimental findings related to this compound.

Discovery and Historical Development

This compound was first synthesized in 1974 by chemists Roger Bossard and Jean-Pierre Fouret at the French pharmaceutical company Laboratoires Lafon.[1] Initially, their research was focused on the discovery of new analgesics. However, during preclinical screening, this compound demonstrated significant psychostimulant-like effects in animal models, characterized by increased hyperactivity and wakefulness.[1] This unexpected finding shifted the research focus towards its potential as a vigilance-enhancing agent.

Two years later, in 1976, the primary and more potent active metabolite of this compound, Modafinil, was discovered.[1] Human trials for this compound commenced between 1977 and 1978, specifically investigating its efficacy in the treatment of narcolepsy.[1] Laboratoires Lafon marketed this compound in France in 1984 under the brand name Olmifon for promoting alertness, attention, and mood, particularly in the elderly.[1] Subsequently, Laboratoires Lafon was acquired by the American pharmaceutical company Cephalon. In September 2011, Cephalon voluntarily discontinued the production of Olmifon.

Chemical Synthesis of this compound

The chemical synthesis of this compound has been approached through several routes, with the most common and well-documented methods starting from either diphenylmethanol or benzophenone. A representative synthesis scheme is outlined below, followed by a detailed experimental protocol.

Synthesis Workflow Diagram

Adrafinil_Synthesis cluster_start Starting Materials cluster_intermediate1 Intermediate 1 cluster_intermediate2 Intermediate 2 cluster_intermediate3 Intermediate 3 cluster_final Final Product Diphenylmethanol Diphenylmethanol Diphenylmethanethiol Diphenylmethanethiol Diphenylmethanol->Diphenylmethanethiol + Thiourea, HBr Thiourea Thiourea Benzhydrylthioacetic acid Benzhydrylthioacetic acid Diphenylmethanethiol->Benzhydrylthioacetic acid + Chloroacetic acid, NaOH Benzhydrylthioacetohydroxamic acid Benzhydrylthioacetohydroxamic acid Benzhydrylthioacetic acid->Benzhydrylthioacetohydroxamic acid Esterification then + Hydroxylamine HCl This compound This compound Benzhydrylthioacetohydroxamic acid->this compound Oxidation (H2O2)

Caption: Chemical synthesis workflow for this compound.

Experimental Protocol

A common laboratory-scale synthesis of this compound involves the following key steps:

Step 1: Synthesis of Diphenylmethanethiol

  • In a 500 mL three-neck flask equipped with a mechanical stirrer, dropping funnel, and condenser, combine 15.2 g (0.2 mol) of thiourea and 150 mL of demineralized water.

  • Heat the mixture to 50°C and add 49.4 g (0.2 mol) of bromodiphenylmethane.

  • Reflux the mixture for approximately 5 minutes until the solution becomes clear.

  • Cool the solution to 20°C and add 200 mL of 2.5 N NaOH dropwise while maintaining the temperature.

  • Reflux the mixture again for 30 minutes.

  • After cooling to room temperature, acidify the aqueous solution with 45 mL of concentrated hydrochloric acid.

  • Extract the resulting oil with 250 mL of diethyl ether.

  • Wash the organic phase with water (4 x 80 mL) and dry over magnesium sulfate to yield crude diphenylmethanethiol.

Step 2: Synthesis of Benzhydrylthioacetic acid

  • In a 250 mL flask with a magnetic stirrer and reflux condenser, dissolve 10 g (0.05 mol) of diphenylmethanethiol and 2 g (0.05 mol) of NaOH in 60 mL of demineralized water.

  • Stir for 10 minutes, then add a solution of 7 g (0.075 mol) of chloroacetic acid and 3 g (0.075 mol) of NaOH in 60 mL of demineralized water.

  • Gently warm the mixture to about 50°C for 15 minutes.

  • Wash the aqueous solution with 50 mL of ether, decant, and then acidify with concentrated hydrochloric acid to precipitate the product.

Step 3: Synthesis of this compound

  • The benzhydrylthioacetic acid is first converted to its corresponding ester and then reacted with hydroxylamine to form benzhydryl-thioacetohydroxamic acid.

  • Oxidize 10.4 g (0.038 mol) of benzhydryl-thioacetohydroxamic acid at 40°C for 2 hours using 3.8 mL (0.038 mol) of 33% hydrogen peroxide in 100 mL of acetic acid.

  • After the oxidation is complete, evaporate the acetic acid under reduced pressure.

  • Take up the residual oil in 60 mL of ethyl acetate, which will cause the product to crystallize.

  • Filter the crystallized product and recrystallize from a 3:2 (v/v) mixture of ethyl acetate and isopropyl alcohol to yield pure this compound.

Pharmacology and Mechanism of Action

This compound is a prodrug, meaning it is biologically inactive until it is metabolized in the body. Its primary pharmacological effects are attributable to its active metabolite, Modafinil.

Pharmacokinetics
ParameterValueReference
Bioavailability ~80%
Metabolism Hepatic
Primary Active Metabolite Modafinil
Other Metabolites Modafinil acid (CRL-40467), Modafinil sulfone (CRL-41056)
Onset of Action 45-60 minutes (oral, on an empty stomach)
Half-life (this compound) ~1 hour
Half-life (Modafinil) 12-15 hours
Pharmacodynamics and Proposed Signaling Pathways

The precise mechanism of action of Modafinil is not fully elucidated, but it is known to differ from traditional psychostimulants like amphetamines. The initial hypothesis that this compound and Modafinil act as α1-adrenergic receptor agonists is now considered less likely, as they do not bind directly to this receptor and lack the typical peripheral sympathomimetic side effects.

Current research suggests a multi-faceted mechanism involving several neurotransmitter systems. Modafinil has been shown to be a weak, atypical dopamine reuptake inhibitor.

Adrafinil_MoA cluster_drug Drug Administration cluster_metabolism Hepatic Metabolism cluster_cns Central Nervous System cluster_effects Neurochemical Effects cluster_outcome Physiological Outcome This compound This compound Modafinil Modafinil This compound->Modafinil Metabolized in Liver DAT Dopamine Transporter (DAT) Modafinil->DAT Weakly Inhibits Orexin_Neuron Orexinergic Neuron Modafinil->Orexin_Neuron Activates GABA_Neuron GABAergic Neuron Modafinil->GABA_Neuron Inhibits Glutamate_Neuron Glutamatergic Neuron Modafinil->Glutamate_Neuron Stimulates DA_Neuron Dopaminergic Neuron DAT->DA_Neuron Regulates DA_increase ↑ Extracellular Dopamine DA_Neuron->DA_increase Orexin_release ↑ Orexin Release Orexin_Neuron->Orexin_release GABA_decrease ↓ GABA Release GABA_Neuron->GABA_decrease Glutamate_increase ↑ Glutamate Release Glutamate_Neuron->Glutamate_increase Wakefulness Wakefulness DA_increase->Wakefulness Orexin_release->Wakefulness GABA_decrease->Wakefulness Glutamate_increase->Wakefulness

Caption: Proposed mechanism of action of this compound.

Preclinical and Clinical Research Data

Preclinical Data

Animal studies were instrumental in identifying the psychostimulant properties of this compound. A significant dose-dependent increase in motor activity was observed in mice without the peripheral sympathomimetic effects typical of other stimulants.

Clinical Data

The primary clinical application of this compound was in the treatment of narcolepsy and vigilance disorders in the elderly. Clinical trials have demonstrated its efficacy in improving wakefulness. As this compound's effects are mediated by Modafinil, clinical data for Modafinil is highly relevant.

Table 2: Efficacy of Modafinil in Narcolepsy Clinical Trials

Study OutcomePlaceboModafinil (200 mg/day)Modafinil (400 mg/day)Reference
Change in Epworth Sleepiness Scale (ESS) Score --3.34 (95% CI: -4.13 to -2.56)-
Change in Maintenance of Wakefulness Test (MWT) Latency (minutes) -+3.56 (95% CI: 2.25 to 4.86)-
Increase in Mean Sleep Latency on MWT Baseline40% increase54% increase

Table 3: Binding Affinity of Modafinil

TargetKi (nM)Reference
Dopamine Transporter (DAT) 1930

Experimental Workflow for Evaluation

A typical preclinical or clinical experimental workflow to evaluate the efficacy of a wakefulness-promoting agent like this compound would involve several key stages.

Experimental_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Evaluation cluster_data Data Analysis & Reporting Animal_Model Animal Model Selection (e.g., Narcoleptic Dogs, Rodents) Behavioral_Testing Behavioral Assays (e.g., Open-field, MWT for animals) Animal_Model->Behavioral_Testing Neurochemical_Analysis Neurochemical Analysis (e.g., Microdialysis for neurotransmitter levels) Behavioral_Testing->Neurochemical_Analysis Phase_I Phase I: Safety & Pharmacokinetics (Healthy Volunteers) Neurochemical_Analysis->Phase_I Phase_II Phase II: Efficacy & Dose-Ranging (Target Population, e.g., Narcolepsy) Phase_I->Phase_II Phase_III Phase III: Large-scale Efficacy & Safety (Pivotal Trials) Phase_II->Phase_III Statistical_Analysis Statistical Analysis of Endpoints (e.g., ESS, MWT scores) Phase_III->Statistical_Analysis Safety_Profile Assessment of Safety Profile (Adverse Events) Statistical_Analysis->Safety_Profile Publication Publication & Regulatory Submission Safety_Profile->Publication

Caption: A typical experimental workflow for this compound.

Conclusion

This compound holds a significant place in the history of psychostimulant development, primarily due to its role as the precursor to Modafinil. While no longer marketed, research into its synthesis and mechanism of action continues to provide valuable insights for the development of novel wakefulness-promoting agents. The data presented in this guide offer a foundational understanding for researchers and professionals in the field of drug discovery and development.

References

Adrafinil's Pharmacological Impact on Dopaminergic, Noradrenergic, and Histaminergic Systems: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Adrafinil, a prodrug to the wakefulness-promoting agent modafinil, exerts a complex and multifactorial influence on central nervous system (CNS) arousal pathways.[1][2][3][4][5] Its pharmacological effects, mediated by its active metabolite modafinil, are primarily centered on the modulation of dopamine (DA), norepinephrine (NE), and histamine (HA) neurotransmitter systems. This technical guide provides an in-depth analysis of these interactions, presenting key quantitative data, detailing the experimental protocols used to elucidate these mechanisms, and visualizing the associated signaling pathways. The primary mechanism involves the inhibition of dopamine and norepinephrine reuptake transporters, with a secondary, indirect action on the histaminergic system, distinguishing its profile from classical psychostimulants.

Introduction: From this compound to Modafinil

This compound (2-(diphenylmethyl)sulfinyl-N-hydroxyacetamide) is biologically inactive and must first undergo hepatic metabolism to its active form, modafinil. This conversion process means that the pharmacological effects of this compound are attributable to the actions of modafinil. Consequently, this document will focus on the well-documented mechanisms of modafinil to understand this compound's impact on the dopamine, norepinephrine, and histamine systems. Modafinil's unique profile as an "atypical" stimulant stems from its selective action on specific neurotransmitter pathways without the widespread neuronal activation characteristic of amphetamines.

The Dopaminergic System: Transporter Inhibition and Extracellular Elevation

Modafinil's primary and most well-characterized mechanism is its action as a dopamine transporter (DAT) inhibitor. By binding to DAT, it blocks the reuptake of dopamine from the synaptic cleft, leading to a sustained increase in extracellular dopamine concentrations in key brain regions, including the nucleus accumbens and striatum.

Quantitative Data: DAT Occupancy and Inhibition

Positron Emission Tomography (PET) studies and in vitro assays have quantified modafinil's affinity for and functional effect on the dopamine transporter.

ParameterValueBrain Region/SystemStudy Type
DAT Occupancy 51.4%StriatumIn vivo PET (Human, 200 mg dose)
56.9%StriatumIn vivo PET (Human, 300 mg dose)
53.8%CaudateIn vivo PET (Human, 200/400 mg)
47.2%PutamenIn vivo PET (Human, 200/400 mg)
39.3%Nucleus AccumbensIn vivo PET (Human, 200/400 mg)
35% (±12%)StriatumIn vivo PET (Rhesus Monkey, 5 mg/kg)
54% (±3%)StriatumIn vivo PET (Rhesus Monkey, 8 mg/kg)
Inhibitory Concentration (IC₅₀) 6.4 µMHuman DATIn vitro [³H]dopamine transport assay
Experimental Protocols

2.2.1 In Vivo Dopamine Transporter (DAT) Occupancy via PET:

  • Objective: To quantify the percentage of DATs blocked by modafinil in the living human or non-human primate brain.

  • Methodology: Healthy volunteers or subjects (e.g., rhesus monkeys) undergo a baseline PET scan using a specific radioligand with high affinity for DAT, such as [¹¹C]cocaine, [¹⁸F]FE-PE2I, or [¹¹C]PE2I. Following oral or intravenous administration of a specified dose of modafinil, a second PET scan is performed. The binding potential (BP) of the radioligand is measured before (BP_base) and after (BP_drug) drug administration. DAT occupancy is calculated using the formula: Occupancy (%) = [(BP_base - BP_drug) / BP_base] * 100. Blood samples are often taken concurrently to correlate plasma drug concentration with occupancy levels.

2.2.2 In Vitro Dopamine Transport Inhibition Assay:

  • Objective: To determine the concentration of modafinil required to inhibit 50% of dopamine transport activity (IC₅₀).

  • Methodology: Human Embryonic Kidney (HEK) cells are genetically engineered to express the human dopamine transporter (DAT-HEK). These cells are incubated with varying concentrations of modafinil. Subsequently, a radiolabeled substrate, typically tritiated dopamine ([³H]DA), is introduced. The amount of radioactivity taken up by the cells is measured using scintillation counting. The concentration of modafinil that reduces the uptake of [³H]DA by 50% compared to a control (no drug) condition is determined as the IC₅₀ value.

Signaling Pathway Visualization

Dopamine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Tyrosine Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA TH Dopamine_Vesicle Dopamine (in Vesicle) L_DOPA->Dopamine_Vesicle DDC Synaptic_Dopamine Synaptic Dopamine Dopamine_Vesicle->Synaptic_Dopamine Exocytosis DAT Dopamine Transporter (DAT) D_Receptor Dopamine Receptor Signal Signal Transduction (Wakefulness, Motivation) D_Receptor->Signal Synaptic_Dopamine->DAT Reuptake Synaptic_Dopamine->D_Receptor Binding Modafinil Modafinil Modafinil->DAT Inhibition

Caption: Modafinil inhibits the dopamine transporter (DAT), blocking dopamine reuptake.

The Noradrenergic System: A Dual-Action Hypothesis

Modafinil also interacts with the norepinephrine system, contributing to its wake-promoting effects. Evidence points to its role as an inhibitor of the norepinephrine transporter (NET), paralleling its action on DAT. Some studies also suggest a potential partial agonism at α1B-adrenergic receptors, though this mechanism is less substantiated than its transporter activity.

Quantitative Data: NET Occupancy and Inhibition
ParameterValueBrain Region/SystemStudy Type
NET Occupancy 16% (±7.8%)ThalamusIn vivo PET (Rhesus Monkey, 5 mg/kg)
44% (±12%)ThalamusIn vivo PET (Rhesus Monkey, 8 mg/kg)
Inhibitory Concentration (IC₅₀) 35.6 µMHuman NETIn vitro [³H]norepinephrine transport assay
Receptor Action Partial AgonistAlpha-1B Adrenergic ReceptorIn vitro studies
Experimental Protocols

3.2.1 In Vivo Norepinephrine Transporter (NET) Occupancy via PET:

  • Objective: To quantify the percentage of NETs blocked by modafinil in the living brain.

  • Methodology: This protocol is analogous to the DAT occupancy studies. In non-human primates, a specific NET radioligand, such as --INVALID-LINK---2-(alpha-(2-methoxyphenoxy)-benzyl)morpholine, is used. PET scans are conducted before and after modafinil administration to measure the displacement of the radioligand, from which NET occupancy is calculated. The thalamus is often a region of interest due to its high density of NETs.

3.2.2 In Vitro Norepinephrine Transport Inhibition Assay:

  • Objective: To determine the IC₅₀ of modafinil at the human norepinephrine transporter.

  • Methodology: The assay is performed using HEK cells engineered to express the human NET (NET-HEK). Cells are treated with various concentrations of modafinil, followed by the addition of radiolabeled norepinephrine ([³H]NE). The reduction in cellular uptake of [³H]NE is measured, and the IC₅₀ is calculated as the drug concentration causing 50% inhibition of transport.

Signaling Pathway Visualization

Norepinephrine_Signaling cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine NE_Vesicle Norepinephrine (in Vesicle) Dopamine->NE_Vesicle DβH Synaptic_NE Synaptic Norepinephrine NE_Vesicle->Synaptic_NE Exocytosis NET Norepinephrine Transporter (NET) Alpha1_Receptor α1 Adrenergic Receptor Signal Signal Transduction (Arousal, Vigilance) Alpha1_Receptor->Signal Synaptic_NE->NET Reuptake Synaptic_NE->Alpha1_Receptor Binding Modafinil Modafinil Modafinil->NET Inhibition

Caption: Modafinil inhibits the norepinephrine transporter (NET), increasing synaptic NE.

The Histaminergic System: An Indirect Activation Pathway

Unlike its direct action on catecholamine transporters, modafinil's effect on the histamine system is indirect. Studies have shown that modafinil administration increases the release of histamine in the anterior hypothalamus, a key brain region for promoting wakefulness. The prevailing hypothesis is that modafinil does not act directly on histaminergic neurons. Instead, it is thought to activate orexinergic neurons or attenuate inhibitory GABAergic input to the tuberomammillary nucleus (TMN), the sole source of neuronal histamine in the brain. This indirect activation of the histaminergic system is a crucial component of its wake-promoting effects.

Experimental Protocols

4.1.1 In Vivo Microdialysis for Histamine Release:

  • Objective: To measure extracellular histamine levels in specific brain regions of freely moving animals following modafinil administration.

  • Methodology: A microdialysis probe is surgically implanted into the anterior hypothalamus of a rat. Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant, slow rate. Molecules in the extracellular fluid, including histamine, diffuse across the probe's semipermeable membrane into the aCSF, which is then collected in fractions over time. After establishing a stable baseline, modafinil (e.g., 75 or 150 mg/kg, i.p.) is administered. The histamine concentration in the collected dialysate fractions is quantified using a sensitive analytical method like high-performance liquid chromatography (HPLC) with fluorescence detection. An increase in histamine concentration post-drug administration compared to baseline indicates enhanced release.

Signaling Pathway Visualization

Histamine_Signaling cluster_hypothalamus Hypothalamus Modafinil Modafinil Orexin_Neuron Orexin Neuron Modafinil->Orexin_Neuron Activation (Hypothesized) GABA_Neuron GABAergic Neuron Modafinil->GABA_Neuron Inhibition (Hypothesized) TMN Tuberomammillary Nucleus (TMN) (Histaminergic Neurons) Orexin_Neuron->TMN Excitation GABA_Neuron->TMN Inhibition HA_Release Increased Histamine Release TMN->HA_Release Wakefulness Wakefulness HA_Release->Wakefulness

Caption: Modafinil indirectly increases histamine release, likely via orexin or GABA systems.

Conclusion

The pharmacological profile of this compound, through its active metabolite modafinil, is defined by a targeted modulation of key arousal systems. Its primary mechanism is the inhibition of dopamine and norepinephrine transporters, leading to increased synaptic availability of these catecholamines. This action is supported by robust quantitative data from in vivo PET imaging and in vitro transporter assays. Furthermore, its unique ability to indirectly enhance hypothalamic histamine release distinguishes it from classical stimulants and contributes significantly to its wake-promoting efficacy. A comprehensive understanding of these distinct yet synergistic mechanisms is critical for researchers and drug development professionals exploring its therapeutic potential and refining the development of novel CNS modulators.

References

The Historical Development of Adrafinil: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Foreword: This document provides an in-depth technical overview of the historical development of Adrafinil (CRL-40028), a wakefulness-promoting agent, by Louis Lafon Laboratories. It is intended for researchers, scientists, and drug development professionals, offering a detailed account of the compound's discovery, preclinical and clinical evaluation, mechanism of action, and synthesis.

Executive Summary

Discovered in 1974 by Louis Lafon Laboratories, this compound was initially investigated for analgesic properties but was subsequently identified as a novel psychostimulant. It became the first of a new class of eugeroic drugs, distinct from traditional amphetamine-based stimulants. Preclinical studies demonstrated its ability to increase locomotor activity in a dose-dependent manner without inducing stereotypy. Clinical trials in the late 1970s and early 1980s explored its efficacy in treating narcolepsy and depression, leading to its marketing in France in 1984 under the trade name Olmifon. A pivotal discovery in 1976 was the identification of its active metabolite, Modafinil (CRL-40476), which exhibited a more potent and specific pharmacological profile. This whitepaper details the key experimental data, protocols, and evolving understanding of this compound's mechanism of action, which is now largely attributed to the central nervous system effects of Modafinil.

Discovery and Initial Pharmacological Screening

This compound was synthesized in 1974 by chemists at the French pharmaceutical company Louis Lafon Laboratories during a screening program for new analgesic compounds. However, initial pharmacological studies in animal models did not reveal significant analgesic effects. Instead, the compound was observed to produce psychostimulant-like effects, characterized by increased hyperactivity and wakefulness. This led to a shift in the research focus towards its potential as a central nervous system stimulant.

Preclinical Evaluation of Locomotor Activity

Early preclinical studies were crucial in characterizing the stimulant properties of this compound. These experiments were designed to quantify its effects on spontaneous motor activity in animals.

A study conducted on aged beagle dogs utilized an open-field test to assess the effects of this compound on spontaneous behavior.

  • Subjects: Aged beagle dogs.

  • Drug Administration: this compound was administered orally in capsules at doses of 10, 20, 30, or 40 mg/kg. A placebo control (lactose) was also used.

  • Study Design: A crossover design was employed, with each dog receiving all treatments.

  • Testing Procedure: The open-field tests were conducted for 10 minutes at 2 and 10 hours post-administration. Behavior was systematically recorded every fourth day over a 14-day treatment period.

  • Parameters Measured: Locomotor activity (e.g., distance traveled), directed sniffing, and urination frequency.

The preclinical studies demonstrated a dose-dependent increase in locomotor activity.

Animal Model Dose Range Observed Effect on Locomotor Activity Stereotypical Behavior Citation
Aged Beagle Dogs10 - 40 mg/kg (oral)Significant increase at 20, 30, and 40 mg/kgGenerally unaccompanied by stereotypical behavior
Mice64 - 80 mg/kg (i.p.)Significant increase in locomotionNot specified

Clinical Development

Following the promising preclinical results, Louis Lafon Laboratories initiated clinical trials to evaluate the therapeutic potential of this compound in humans.

Early Clinical Trials in Narcolepsy

The first human trials of this compound were conducted between 1977 and 1978, focusing on its efficacy in treating narcolepsy. Reports from these early French studies suggest that the results were inconsistent.

  • Study Design: 6-week, three-period, randomized, crossover, placebo-controlled trial.

  • Participants: 75 patients meeting international diagnostic criteria for narcolepsy.

  • Intervention: Patients received placebo, Modafinil 200 mg/day, or Modafinil 400 mg/day in divided doses (morning and noon).

  • Primary Outcome Measures:

    • Mean sleep latency on the Maintenance of Wakefulness Test (MWT).

    • Number of daytime sleep episodes and periods of severe sleepiness (from sleep logs).

    • Epworth Sleepiness Scale scores.

  • Secondary Outcome Measures: Nocturnal sleep initiation, maintenance, and architecture; sleep apnea; periodic leg movements.

Treatment Group Change in Mean Sleep Latency (MWT) vs. Placebo Effect on Daytime Sleepiness Citation
Modafinil 200 mg/day+40%Reduced number of daytime sleep episodes and periods of severe sleepiness; Reduced Epworth Sleepiness Scale score.
Modafinil 400 mg/day+54%Reduced number of daytime sleep episodes and periods of severe sleepiness; Reduced Epworth Sleepiness Scale score.
Clinical Evaluation in Depression

This compound was also investigated for its potential antidepressant effects. A clinical trial compared its efficacy to the tricyclic antidepressant clomipramine. The study reported that this compound demonstrated greater amelioration of psychomotor retardation compared to clomipramine in subjects with mild depression. Specific quantitative data from psychomotor retardation scales used in this trial are not detailed in the available literature.

Mechanism of Action: The Role of Modafinil

The pharmacological effects of this compound are primarily attributed to its in vivo metabolism to the active compound, Modafinil. This compound itself is a prodrug and is largely inactive. The conversion to Modafinil occurs in the liver and it takes approximately 45-60 minutes for active levels of the metabolite to accumulate in the bloodstream when taken orally on an empty stomach.

The precise mechanism of action of Modafinil is not fully elucidated but is understood to involve multiple neurotransmitter systems, distinguishing it from traditional amphetamine-like stimulants.

Interaction with the Dopamine Transporter

Modafinil is a weak, atypical inhibitor of the dopamine transporter (DAT). By binding to the DAT, it blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in extracellular dopamine concentrations. This enhanced dopaminergic signaling in brain regions associated with wakefulness and arousal is believed to be a key contributor to its eugeroic effects.

cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron modafinil Modafinil dat Dopamine Transporter (DAT) modafinil->dat Inhibits dopamine_vesicle Dopamine Vesicles dopamine_pre Dopamine dopamine_vesicle->dopamine_pre Release dopamine_synapse Dopamine dopamine_pre->dopamine_synapse dopamine_synapse->dat Reuptake dopamine_receptor Dopamine Receptors dopamine_synapse->dopamine_receptor Binds post_signal Postsynaptic Signaling (Increased Alertness) dopamine_receptor->post_signal Activates modafinil Modafinil orexin_neuron Orexin/Hypocretin Neuron (Hypothalamus) modafinil->orexin_neuron Activates histamine_neuron Histaminergic Neuron (Tuberomammillary Nucleus) orexin_neuron->histamine_neuron Activates wakefulness Increased Wakefulness and Arousal histamine_neuron->wakefulness Promotes cluster_workflow This compound Synthesis Workflow start Diphenylmethanol step1 Reaction with Thiourea and Hydrobromic Acid start->step1 intermediate1 S-Benzhydrylisothiouronium Bromide step1->intermediate1 step2 Hydrolysis with Sodium Hydroxide intermediate1->step2 intermediate2 Diphenylmethanethiol step2->intermediate2 step3 Reaction with Chloroacetic Acid intermediate2->step3 intermediate3 Benzhydrylthioacetic Acid step3->intermediate3 step4 Reaction with Thionyl Chloride intermediate3->step4 intermediate4 Benzhydrylthioacetyl Chloride step4->intermediate4 step5 Reaction with Hydroxylamine intermediate4->step5 intermediate5 Benzhydrylthioacetohydroxamic Acid step5->intermediate5 step6 Oxidation with Hydrogen Peroxide in Acetic Acid intermediate5->step6 final_product This compound (CRL-40028) step6->final_product

An In-Depth Technical Guide to Adrafinil's Chemical Structure and Its Relationship to Modafinil Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of adrafinil, focusing on its structural relationship to modafinil and its analogs. It includes detailed experimental protocols, quantitative pharmacological data, and visual diagrams to facilitate understanding and further research in the field of wakefulness-promoting agents.

Introduction: From Prodrug to Active Moiety

This compound (IUPAC name: (±)-2-(benzhydrylsulfinyl)-N-hydroxyacetamide) is a synthetic eugeroic, or wakefulness-promoting agent, developed in the 1970s.[1] It is a prodrug, meaning it is pharmacologically inactive until it undergoes metabolic conversion in the body.[2][3] This biotransformation occurs primarily in the liver, where this compound is converted to its active metabolite, modafinil.[2][4] Consequently, the pharmacological effects of this compound are nearly identical to those of modafinil.

Modafinil and its subsequent analogs are classified as atypical dopamine reuptake inhibitors (DRIs). Their primary mechanism of action involves binding to the dopamine transporter (DAT) and inhibiting the reuptake of dopamine in the synaptic cleft, leading to increased extracellular dopamine concentrations. This action is distinct from classical stimulants like amphetamines and is associated with a lower potential for abuse. This guide will explore the chemical structures, synthesis, structure-activity relationships (SAR), and pharmacological profiles of these compounds.

Chemical Structures and Nomenclature

This compound is the N-hydroxylated analog of modafinil. The core structure for this class of compounds is a diphenylmethyl moiety attached to a sulfinylacetamide group. The presence of the sulfoxide group creates a chiral center at the sulfur atom, leading to (R)- and (S)-enantiomers.

  • This compound: (±)-2-(benzhydrylsulfinyl)-N-hydroxyacetamide

  • Modafinil: (±)-2-(benzhydrylsulfinyl)acetamide

  • Armodafinil: The (R)-enantiomer of modafinil, which has a longer half-life than the (S)-enantiomer.

Numerous analogs have been synthesized by modifying the core modafinil structure to explore SAR and improve potency, selectivity, and pharmacokinetic properties.

Metabolic Pathway and Bioactivation

This compound's utility is entirely dependent on its conversion to modafinil. This process places a metabolic load on the liver, which can lead to the elevation of liver enzymes with prolonged use.

Upon ingestion, this compound is metabolized in the liver. The N-hydroxyacetamide group is converted to an acetamide group, yielding modafinil. While the specific enzymes catalyzing this initial conversion are not fully elucidated, subsequent metabolism of modafinil is known to be mediated by cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19, as well as amide hydrolysis. Modafinil is further metabolized into inactive compounds, primarily modafinilic acid and modafinil sulfone, which are then excreted.

Metabolic_Pathway This compound This compound ((±)-2-(benzhydrylsulfinyl)-N-hydroxyacetamide) Liver Hepatic Metabolism (Liver) This compound->Liver Ingestion Modafinil Modafinil (Active) ((±)-2-(benzhydrylsulfinyl)acetamide) Liver->Modafinil Biotransformation (Primary Pathway) Inactive Inactive Metabolites (Modafinilic Acid, Modafinil Sulfone) Liver->Inactive Side Pathways Modafinil->Inactive Further Metabolism (CYP3A4, Hydrolysis) Excretion Renal Excretion Inactive->Excretion

Caption: Metabolic conversion of this compound to modafinil and inactive products.

Quantitative Pharmacological Data

The efficacy and safety profile of this compound, modafinil, and its analogs are defined by their pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Parameters

This compound's status as a prodrug results in a delayed onset of action compared to modafinil, typically 45-60 minutes, as the active metabolite must first accumulate. Racemic modafinil itself has a complex pharmacokinetic profile due to the different elimination rates of its enantiomers. The (R)-enantiomer (armodafinil) has a significantly longer half-life than the (S)-enantiomer. This leads to higher plasma concentrations of armodafinil later in the day compared to an equivalent dose of racemic modafinil.

CompoundTmax (hours)Cmax (µg/mL)AUC (µg·h/mL)Terminal Half-life (t½) (hours)
This compound ~1.0-2.0N/AN/A~1.0
Modafinil (Racemic) ~2.0-4.06.4 (200 mg dose)66.4 (200 mg dose)~13-15 (effective)
Armodafinil (R-Modafinil) ~2.0 (fasted)7.4 (200 mg dose)108.8 (200 mg dose)~15
S-Modafinil N/AN/AN/A~4-5

Data compiled from multiple sources. Values are approximate and can vary based on study design and patient population.

Binding Affinities and Structure-Activity Relationship (SAR)

The primary therapeutic target for this class of drugs is the dopamine transporter (DAT). Binding affinities for DAT, as well as for the serotonin (SERT) and norepinephrine (NET) transporters, are crucial for determining a compound's potency and selectivity. Research into modafinil analogs has yielded compounds with significantly higher affinity and selectivity for DAT compared to the parent compound.

Key SAR Insights:

  • Stereochemistry: The (R)-enantiomer of modafinil generally exhibits a higher binding affinity for DAT than the (S)-enantiomer.

  • Sulfoxide vs. Sulfide: Replacing the sulfoxide moiety with a sulfide can decrease DAT affinity while increasing affinity for SERT and NET.

  • Amide Substitution: Replacing the primary amide with substituted piperazines or other heterocyclic groups has led to some of the most potent and selective DAT inhibitors in this class (e.g., JJC8-016, 11b).

  • Aryl Substitution: Adding para-halo substituents (e.g., fluorine) to the diphenyl rings can modulate binding affinity.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT/SERT SelectivityDAT/NET Selectivity
(±)-Modafinil 22520>100,000>100,000N/AN/A
(R)-Modafinil 3050>100,000>100,000N/AN/A
JJC8-016 116384836033.23.1
JJC8-088 1.813.910.67.75.9
JJC8-091 28929810101.03.5
Compound 11b 2.5378.633631.1132.8
Cocaine ~255~310~530~1.2~2.1

Data compiled from multiple sources. Kᵢ is the inhibitory constant; a lower value indicates higher binding affinity.

Experimental Protocols

Representative Synthesis of Modafinil

The synthesis of modafinil is typically achieved through the oxidation of its sulfide precursor, 2-(benzhydrylthio)acetamide.

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Oxidation start Benzhydrol + Thioglycolic Acid reflux Acid Catalyst (TFA) Reflux start->reflux acid 2-(benzhydrylthio)acetic acid reflux->acid thionyl 1. Thionyl Chloride 2. Ammonium Hydroxide acid->thionyl precursor 2-(benzhydrylthio)acetamide (Sulfide Precursor) thionyl->precursor oxidation Hydrogen Peroxide (H₂O₂) in Acetic Acid precursor->oxidation product Modafinil (Racemic Mixture) oxidation->product

Caption: General experimental workflow for the synthesis of modafinil.

Protocol:

  • Synthesis of 2-(benzhydrylthio)acetamide (Precursor):

    • To a solution of benzhydrol, add thioglycolic acid and an acid catalyst such as trifluoroacetic acid (TFA).

    • Heat the mixture under reflux. After cooling, the intermediate 2-(benzhydrylthio)acetic acid is isolated.

    • The carboxylic acid is then converted to an acid chloride using thionyl chloride in a suitable solvent like benzene.

    • The resulting acid chloride is carefully added to a solution of ammonium hydroxide in dichloromethane to form 2-(benzhydrylthio)acetamide. The product is isolated and purified.

  • Oxidation to Modafinil:

    • Dissolve 2-(benzhydrylthio)acetamide in glacial acetic acid.

    • Add a controlled amount of hydrogen peroxide (e.g., 30% H₂O₂) dropwise while maintaining the temperature at approximately 40-45°C.

    • Stir the reaction mixture for several hours until the oxidation is complete.

    • Add water to the mixture to precipitate the crude modafinil.

    • The product is collected by filtration and can be purified by recrystallization from a solvent such as methanol.

In Vitro Dopamine Transporter (DAT) Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the human dopamine transporter (hDAT).

Materials:

  • Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a high-affinity DAT ligand).

  • Assay Buffer: Phosphate-buffered saline (PBS) or similar.

  • Instrumentation: Cell harvester, liquid scintillation counter.

Protocol:

  • Membrane Preparation: Culture hDAT-expressing HEK293 cells and harvest them. Prepare cell membranes through homogenization and centrifugation to isolate the fraction containing the transporters.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • A fixed concentration of the prepared cell membrane homogenate.

    • A fixed concentration of the radioligand, [³H]WIN 35,428 (typically at its Kₑ concentration).

    • A range of concentrations of the test compound (e.g., modafinil analog). Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known DAT inhibitor like GBR-12909).

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time (e.g., 2 hours) to allow the binding to reach equilibrium.

  • Harvesting: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of bound radioligand. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression analysis (e.g., Cheng-Prusoff equation) to calculate the IC₅₀ (concentration of test compound that inhibits 50% of specific binding) and subsequently the Kᵢ value.

Mechanism of Action and Signaling

The wakefulness-promoting effects of modafinil are complex and not fully understood, but are primarily initiated by its inhibition of the dopamine transporter (DAT).

Signaling_Pathway Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Dopamine ↑ Extracellular Dopamine DAT->Dopamine Blocks Reuptake Receptors Dopamine Receptors (D1/D2) Dopamine->Receptors Activates Hypothalamus Hypothalamus Receptors->Hypothalamus Modulates Orexin ↑ Orexin Release Hypothalamus->Orexin Histamine ↑ Histamine Release Hypothalamus->Histamine Wakefulness Wakefulness & Cognitive Enhancement Orexin->Wakefulness Promotes Histamine->Wakefulness Promotes

Caption: Proposed signaling pathway for modafinil's eugeroic effects.
  • DAT Inhibition: Modafinil binds to DAT on the presynaptic membrane of dopaminergic neurons.

  • Increased Synaptic Dopamine: This binding blocks the reuptake of dopamine from the synaptic cleft, leading to an increase in the concentration and duration of dopamine signaling.

  • Receptor Activation: Elevated dopamine levels lead to increased activation of postsynaptic dopamine receptors (D1 and D2).

  • Hypothalamic Modulation: This enhanced dopaminergic signaling is thought to modulate key arousal centers in the brain, particularly in the hypothalamus.

  • Orexin and Histamine Release: Modafinil's action leads to the activation of orexinergic neurons, increasing the release of the neuropeptide orexin (also known as hypocretin), a critical regulator of wakefulness. It also increases the release of histamine, another key neurotransmitter involved in maintaining arousal.

  • Promotion of Wakefulness: The combined effects on these neurotransmitter systems result in stabilized wakefulness, increased alertness, and enhanced cognitive function.

Conclusion

This compound serves as a metabolic precursor to modafinil, the foundational compound for a class of atypical dopamine transporter inhibitors. The study of modafinil analogs has revealed critical structure-activity relationships, where modifications to the sulfoxide, amide, and aryl moieties can dramatically alter binding affinity and selectivity for monoamine transporters. This has led to the development of novel compounds with high potency and selectivity for DAT, which hold promise as potential therapeutics for a range of CNS disorders. The detailed protocols and quantitative data presented in this guide provide a framework for researchers to further explore this important class of molecules.

References

Early Clinical Investigations of Adrafinil: A Technical Review

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrafinil (CRL-40028) is a wakefulness-promoting agent developed in the 1970s by the French pharmaceutical company Lafon.[1][2] It was first marketed in France in 1985 under the trade name Olmifon for the treatment of disorders of vigilance, attention, and ideomotor slowing, particularly in the elderly.[3][4] this compound is a prodrug, meaning it is metabolized in the body to its active form, modafinil.[3] This conversion is central to its pharmacological effects. The early clinical research on this compound, predominantly conducted in France and published in French-language journals, laid the groundwork for the later development and broader clinical use of modafinil. This review synthesizes the available data from these foundational studies, focusing on their methodologies and key findings.

Metabolic Pathway and Mechanism of Action

This compound is metabolized in the liver to produce modafinil and the inactive metabolite, modafinilic acid. The effects of this compound are therefore primarily attributable to modafinil. Effects are typically observed within 45-60 minutes of oral administration on an empty stomach. The R-enantiomer of its active metabolite, modafinil, has a notably longer half-life of 12 to 15 hours compared to the S-enantiomer's 4 to 5 hours.

The precise mechanism of action of modafinil is not fully elucidated but is understood to be distinct from traditional stimulants. It is believed to modulate several neurotransmitter systems. Evidence suggests it may act as a weak, atypical dopamine transporter (DAT) blocker, leading to reduced dopamine reuptake. Other proposed mechanisms include the modulation of glutamate and GABA transmission, an increase in serotonin release, and the activation of orexin neurotransmission.

This compound This compound (Oral Administration) Liver Hepatic Metabolism This compound->Liver First-Pass Metabolism Modafinil Modafinil (Active Metabolite) Liver->Modafinil Modafinilic_Acid Modafinilic Acid (Inactive Metabolite) Liver->Modafinilic_Acid CNS Central Nervous System Modafinil->CNS Crosses Blood-Brain Barrier Effects Wakefulness-Promoting Effects CNS->Effects

Metabolic Conversion of this compound to its Active Metabolite, Modafinil.

Early Clinical Studies in Narcolepsy and Hypersomnia

The initial human trials of this compound were conducted in the late 1970s by French researcher Michel Jouvet. These studies focused on individuals with narcolepsy and hypersomnia.

Experimental Protocol:
  • Participants: Patients diagnosed with narcolepsy or idiopathic hypersomnia.

  • Dosage: Described as "large doses," though specific quantities from these initial trials are not consistently reported.

  • Administration: Oral.

  • Outcome Measures: Assessment of excessive daytime sleepiness and the frequency of sleep attacks.

Summary of Findings:

The results of these initial trials were described as "inconsistent." This ultimately led to the investigation of this compound's primary metabolite, modafinil, which was found to be more potent and produced more consistent results in reducing excessive daytime sleepiness in narcoleptic patients.

Clinical Investigations in the Elderly

A significant portion of the early clinical research on this compound focused on its potential benefits for elderly patients experiencing age-related declines in vigilance, attention, and motor function. A review by Milgram and colleagues summarizes a series of six such studies.

Experimental Protocol (General Workflow):

Patient_Recruitment Patient Recruitment (Age ≥ 45, primarily > 65) (Deficits in attention, sleep, memory, mild depression) Exclusion_Criteria Exclusion Criteria (Major psychiatric disorders, dementia) Patient_Recruitment->Exclusion_Criteria Randomization Randomization Exclusion_Criteria->Randomization Adrafinil_Group This compound Treatment Group Randomization->Adrafinil_Group Placebo_Group Placebo Control Group Randomization->Placebo_Group Treatment_Period Treatment Period Adrafinil_Group->Treatment_Period Placebo_Group->Treatment_Period Assessments Outcome Assessments (Vigilance, attention, memory, mood, etc.) Treatment_Period->Assessments

Generalized Workflow of Early Placebo-Controlled Trials of this compound in the Elderly.

Summary of Findings in Elderly Populations:
Study FocusParticipant PopulationDosageKey Reported Outcomes
Vigilance and Cognition Ambulatory and hospitalized patients (≥ 45 years, majority > 65) with deficits in attention, sleep, memory, and mild depression.Not specified in reviews.Improvements in vigilance, attention, memory, orientation, depression, fatigue, autonomy, and sociability.
Ideomotor Deficits Patients with "general suppression in voluntary movements, deficits in organizing motor sequences, paralysis of decision, and paralysis of functional motor action."Not specified in reviews.Reported improvements in ideomotor deficits.
Depression and Psychomotor Retardation Subjects with mild depression not meeting criteria for major depressive disorder.Not specified in reviews.Greater improvement in depression and psychomotor retardation compared to clomipramine.

Side Effects and Adverse Events in Early Studies

The early clinical trials of this compound documented a range of side effects, which were generally reported as infrequent and inconsistent. However, subsequent case reports have highlighted more severe potential adverse effects.

Reported Side EffectContext
Commonly Reported Headache, disturbed sleep, anxiety or "jitteriness".
Gastrointestinal Stomach pain, nausea.
Dermatological Skin irritation.
Neurological/Psychiatric In rare cases, orofacial dyskinesia has been reported with prolonged use (e.g., 900 mg daily for 10 months).
Hepatic As this compound is metabolized by the liver, prolonged use has been associated with elevated liver enzymes, indicating potential for hepatotoxicity.

Conclusion

The early clinical studies on this compound, conducted primarily in France, established its role as a vigilance-promoting agent, particularly in elderly populations with cognitive and attentional deficits. These studies were instrumental in identifying the therapeutic potential of its active metabolite, modafinil. While the available English-language literature provides a valuable qualitative overview of these trials, a lack of detailed quantitative data and specific experimental protocols limits a more in-depth comparative analysis. The findings consistently pointed towards improvements in vigilance, attention, and mood, with a side effect profile that, while generally mild, includes rare but serious adverse events with long-term use. This foundational research paved the way for the more extensive clinical development of modafinil as a treatment for narcolepsy and other sleep disorders.

References

Neurophysiological Effects of Adrafinil in Animal Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Adrafinil is a wakefulness-promoting agent (eugeroic) developed in the 1970s. It is a prodrug, meaning it is metabolized in the body to its active form, Modafinil. Consequently, the vast majority of research into its mechanism of action has been conducted on Modafinil. This guide synthesizes the key findings from animal model studies, focusing on the neurochemical, electrophysiological, and behavioral effects of this compound and its active metabolite. We provide quantitative data from seminal studies, detailed experimental protocols, and visualizations of key pathways to offer a comprehensive technical overview for research and development professionals.

Metabolism of this compound to Modafinil

Upon oral administration, this compound is metabolized in the liver to produce the pharmacologically active compound Modafinil, as well as inactive metabolites such as modafinil acid and modafinil sulfone. This conversion process is fundamental to understanding its mechanism of action, as the neurophysiological effects are exerted by Modafinil. The onset of action for this compound is therefore delayed compared to Modafinil, typically taking 45-60 minutes as the active metabolite accumulates in the bloodstream.

This compound This compound (Oral Administration) Liver Liver Metabolism This compound->Liver Absorption Modafinil Modafinil (Active Metabolite) Liver->Modafinil Inactive Inactive Metabolites (e.g., Modafinil Acid) Liver->Inactive CNS Central Nervous System (CNS) Modafinil->CNS Pharmacological Effects

Caption: Metabolic conversion of this compound to Modafinil.

Neurochemical Effects

The wakefulness-promoting effects of this compound/Modafinil are attributed to its modulation of several neurotransmitter systems. Its primary mechanism is considered to be the inhibition of the dopamine transporter (DAT), though its actions on other systems like glutamate, GABA, and orexin are also critical.

Dopaminergic System

Modafinil binds to the dopamine transporter (DAT) and inhibits the reuptake of dopamine, leading to increased extracellular dopamine levels, particularly in the nucleus accumbens.[1][2] However, its binding affinity is significantly lower than that of traditional stimulants like cocaine.[3][4] This atypical interaction at the DAT may contribute to its lower abuse potential.[2]

Glutamatergic and GABAergic Systems

Studies in rats have demonstrated that Modafinil can increase excitatory glutamatergic transmission while reducing inhibitory GABAergic transmission in key brain regions. An acute 100 mg/kg dose of Modafinil was found to significantly increase glutamate release in the ventromedial thalamus, ventrolateral thalamus, and hippocampus, with no corresponding effect on GABA release in these areas. In the medial preoptic area and posterior hypothalamus, Modafinil increases glutamate and decreases GABA levels. Further studies showed that at a 100 mg/kg dose, Modafinil preferentially inhibits striato-pallidal GABA release.

Orexin/Hypocretin System

Modafinil has been shown to activate orexin-producing neurons in the perifornical area of the hypothalamus. This activation is considered a key pathway for its wakefulness-promoting effects, as the orexin system is a critical regulator of arousal. Studies in orexin-null mice have shown that while Modafinil can still promote wakefulness, suggesting other mechanisms are also at play, the orexin system may mediate some of its alerting effects.

cluster_synapse Synaptic Cleft Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits GABA_Neuron GABAergic Neuron Modafinil->GABA_Neuron Inhibits Glut_Neuron Glutamatergic Neuron Modafinil->Glut_Neuron Activates DA Dopamine DAT->DA Reuptake Orexin_Neuron Orexin Neuron (Hypothalamus) Modafinil_Systemic Modafinil (Systemic) Modafinil_Systemic->Modafinil Modafinil_Systemic->Orexin_Neuron Activates

Caption: Proposed synaptic mechanisms of Modafinil action.

Quantitative Data Summary

Table 1: Neurochemical Effects of Modafinil in Animal Models
ParameterAnimal ModelDose/ConcentrationBrain RegionObserved EffectReference
DAT Binding Affinity (Ki)Guinea Pig StriatumIn vitroStriatum1,930 nM
DAT Binding Affinity (Ki)HEK293 Cells (hDAT)In vitroN/A~2,100 nM (2.1 µM)
DAT Inhibition (IC50)Rat HippocampusIn vitroHippocampus11,110 nM (11.11 µM)
Extracellular GlutamateAwake Rat100 mg/kg, i.p.Thalamus, HippocampusMaximal increase
Extracellular GABAConscious Rat100 mg/kg, i.p.Striatum & Globus Pallidus~15% decrease from basal
Extracellular GABAConscious Rat300 mg/kg, i.p.Substantia Nigra~41% decrease from basal
Orexin Neuron ActivationRat75 mg/kgPerifornical HypothalamusThreefold increase in Fos-IR orexin neurons
Table 2: Behavioral & Cognitive Effects of this compound in Aged Canines
ParameterAnimal ModelDoseTestObserved EffectReference
Locomotor ActivityAged Beagle Dogs20, 30, 40 mg/kg, p.o.Open-Field TestSignificant, dose-dependent increase in locomotion
Discrimination LearningAged Beagle Dogs20 mg/kg, p.o.Size/Intensity DiscriminationSignificant decrease in errors and trials to criterion
Working MemoryAged Beagle Dogs20 mg/kg, p.o.DNMP TaskSignificant impairment (increase in errors)
Table 3: Electrophysiological Effects of this compound in Aged Canines
ParameterAnimal ModelDoseBrain RegionObserved EffectReference
EEG Power SpectrumAged Beagle Dogs10, 20, 40 mg/kg, p.o.Parietal LobeDecrease in delta and theta activity; Increase in alpha and beta activity

Experimental Protocols

Protocol: Open-Field Test for Locomotor Activity
  • Subjects: Aged Beagle dogs (9-16 years old).

  • Apparatus: A standard canine open-field apparatus.

  • Dosing: this compound (10, 20, 30, or 40 mg/kg) or placebo (lactose) administered orally (p.o.) in capsules. A crossover design is used where each dog receives all treatments.

  • Procedure:

    • Habituation: Dogs are habituated to the testing room and apparatus prior to the experiment.

    • Baseline: Baseline open-field tests are performed on multiple days before the treatment phase begins.

    • Treatment: this compound or placebo is administered daily for the duration of the study (e.g., 14-33 days).

    • Testing: Spontaneous behavior is recorded in 10-minute sessions. Tests are conducted at set intervals post-administration (e.g., 2 and 10 hours) on specific days of the treatment period (e.g., every fourth day).

    • Data Analysis: Locomotor activity (e.g., distance traveled, number of grid lines crossed), sniffing, urination, and stereotypical behaviors are quantified and analyzed.

Protocol: Discrimination Learning Task
  • Subjects: Aged Beagle dogs.

  • Apparatus: A canine adaptation of the Wisconsin General Test Apparatus (WGTA).

  • Dosing: this compound (20 mg/kg, p.o.) or placebo administered 2 hours prior to the training session.

  • Procedure:

    • Task: Dogs are trained on either a size or intensity discrimination task.

    • Training: Training continues until the dogs reach a pre-determined criterion of performance (e.g., a certain percentage of correct trials over a block of sessions) or a maximum number of sessions (e.g., 40) is reached.

    • Design: A counterbalanced design is used where dogs are tested on one task under this compound and a second task under placebo, with the order of tasks and treatments varied across subjects.

    • Data Analysis: The number of trials and errors required to reach criterion are the primary dependent variables. Response latency can also be measured to assess motivation.

Protocol: In Vivo Microdialysis
  • Subjects: Male Sprague-Dawley or Wistar rats.

  • Surgery: Under anesthesia, guide cannulae for the microdialysis probe are stereotaxically implanted targeting specific brain regions (e.g., nucleus accumbens, hippocampus, thalamus).

  • Dosing: Modafinil (e.g., 30-300 mg/kg) is administered intraperitoneally (i.p.).

  • Procedure:

    • Probe Insertion: On the day of the experiment, a microdialysis probe (e.g., 2-4 mm membrane) is inserted through the guide cannula.

    • Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

    • Drug Administration: Modafinil or vehicle is administered.

    • Post-Drug Collection: Sample collection continues for several hours post-injection.

    • Analysis: Neurotransmitter concentrations (e.g., glutamate, GABA, dopamine) in the dialysate are quantified using High-Performance Liquid Chromatography (HPLC).

cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment & Testing (Crossover Design) cluster_control Phase 3: Control & Washout cluster_analysis Phase 4: Data Analysis A1 Select Aged Canine Subjects A2 Habituate to Test Apparatus A1->A2 A3 Conduct Baseline Behavioral Tests A2->A3 B1 Administer this compound (e.g., 20 mg/kg, p.o.) A3->B1 B2 Wait 2 Hours B1->B2 B3 Conduct Cognitive Task (e.g., Discrimination Learning) B2->B3 B4 Record Performance (Errors, Trials to Criterion) B3->B4 C1 Washout Period (e.g., >2 days) B4->C1 C2 Administer Placebo C1->C2 C3 Repeat Cognitive Task C2->C3 C4 Record Performance C3->C4 D1 Compare Performance: This compound vs. Placebo C4->D1 D2 Statistical Analysis (e.g., ANOVA) D1->D2

Caption: Experimental workflow for a canine cognitive study.

Conclusion and Future Directions

The neurophysiological profile of this compound, mediated by its active metabolite Modafinil, is distinct from that of classic amphetamine-like stimulants. Its primary actions in animal models involve the inhibition of the dopamine transporter, modulation of GABAergic and glutamatergic systems, and activation of the hypothalamic orexin system. These neurochemical changes manifest as increased locomotor activity without significant stereotypy, enhanced vigilance as evidenced by EEG changes, and modulated cognitive performance. While it improves performance on certain learning tasks in aged canines, it may impair others, such as working memory, suggesting its cognitive-enhancing effects are task-dependent. For drug development professionals, this compound/Modafinil represents a class of compounds that can promote wakefulness with a potentially more favorable side-effect profile than traditional stimulants. Future research should focus on elucidating the precise interactions between the dopaminergic, GABA/glutamate, and orexin systems to fully map the downstream effects of these compounds and to develop next-generation eugeroics with enhanced efficacy and specificity.

References

Methodological & Application

Adrafinil Dosage Calculation for Animal Research Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrafinil is a prodrug to modafinil, a wakefulness-promoting agent used in the treatment of narcolepsy and other sleep disorders.[1][2] In animal research, this compound is utilized to investigate its effects on cognition, wakefulness, and locomotor activity. As a prodrug, this compound is metabolized in the liver to its active form, modafinil, which then exerts its pharmacological effects primarily by increasing the levels of dopamine and norepinephrine in the brain.[2][3] This document provides detailed application notes and protocols for the calculation of this compound dosage in animal research studies, summarizing quantitative data, experimental methodologies, and visualizing key pathways.

Data Presentation

Table 1: this compound Dosage and Administration in Various Animal Models
Animal ModelDosage RangeAdministration RouteVehicleObserved EffectsReference
Aged Beagle Dogs10 - 40 mg/kgOral (capsules)Lactose (placebo)Increased locomotor activity (minimum effective dose of 20 mg/kg)[4]
Aged Beagle Dogs20 mg/kgOralPlacebo controlImproved discrimination learning
Rhesus Monkeys60, 90, 120 mg/kgOralNot specifiedIncreased nocturnal activity
Table 2: Pharmacokinetic Parameters of Modafinil (Active Metabolite) in Male Kunming Mice
ParameterValueUnitDosing
t1/2α (absorption half-life)0.42hours120 mg/kg oral
t1/2β (elimination half-life)3.10hours120 mg/kg oral
Tmax (time to peak concentration)1.00hours120 mg/kg oral
Cmax (peak plasma concentration)41.34mg/L120 mg/kg oral
AUC(0-infinity)142.22mg·h/L120 mg/kg oral

Note: As this compound is a prodrug, the pharmacokinetics of its active metabolite, modafinil, are critical for determining its duration of action and effective dosing window.

Experimental Protocols

Protocol 1: Assessment of Locomotor Activity in Mice using the Open-Field Test

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in mice.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% gum arabic in sterile saline)

  • Open-field apparatus (a square or circular arena with walls)

  • Video tracking software

  • Male Swiss mice

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimation: House mice in the experimental room for at least 1 hour before testing to allow for acclimation to the environment.

  • Drug Preparation: Prepare a solution of this compound in the chosen vehicle at the desired concentration. For example, to achieve a dose of 64 mg/kg in a 10 ml/kg injection volume, the concentration would be 6.4 mg/ml.

  • Administration: Administer this compound or vehicle via intraperitoneal (IP) injection.

  • Open-Field Test:

    • 30 minutes post-injection, gently place the mouse in the center of the open-field arena.

    • Allow the mouse to explore the arena freely for a predefined period (e.g., 10-30 minutes).

    • Record the session using a video camera mounted above the arena.

  • Data Analysis:

    • Use video tracking software to analyze the recordings.

    • Key parameters to measure include:

      • Total distance traveled

      • Time spent in the center zone versus the peripheral zone

      • Number of rearings

      • Velocity

    • Compare the data from the this compound-treated group with the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).

Protocol 2: Assessment of Spatial Learning and Memory in Rats using the Morris Water Maze

Objective: To evaluate the effect of this compound on spatial learning and memory in rats.

Materials:

  • This compound

  • Vehicle (e.g., prepared in a palatable gelatin tablet for oral administration)

  • Morris water maze (a circular pool filled with opaque water, with a hidden escape platform)

  • Video tracking software

  • Male Wistar rats

  • Standard laboratory animal housing and care facilities

Procedure:

  • Animal Acclimation: Handle rats for several days before the experiment to reduce stress.

  • Drug Preparation: Prepare this compound in a palatable vehicle for voluntary oral consumption to minimize administration stress.

  • Administration: Administer this compound or vehicle orally at a set time before each daily session (e.g., 60 minutes).

  • Morris Water Maze Task:

    • Acquisition Phase (e.g., 5 days):

      • Place the hidden platform in a fixed location in one of the quadrants of the pool.

      • For each trial, gently place the rat into the water at one of four quasi-random starting positions, facing the pool wall.

      • Allow the rat to swim and find the hidden platform for a maximum of 60-90 seconds. If it fails to find it, guide it to the platform.

      • Allow the rat to remain on the platform for 15-30 seconds.

      • Conduct multiple trials per day with an inter-trial interval.

    • Probe Trial (e.g., Day 6):

      • Remove the escape platform from the pool.

      • Allow the rat to swim freely for 60 seconds.

  • Data Analysis:

    • Use video tracking software to record and analyze the swim path of the rats.

    • Acquisition Phase Metrics:

      • Escape latency (time to find the platform)

      • Swim distance to the platform

      • Swim speed

    • Probe Trial Metrics:

      • Time spent in the target quadrant (where the platform was previously located)

      • Number of crossings over the former platform location

    • Compare the performance of the this compound-treated group with the vehicle-treated control group.

Mandatory Visualization

Adrafinil_Metabolism_and_Action cluster_ingestion Oral Administration cluster_metabolism Hepatic Metabolism cluster_cns Central Nervous System This compound This compound Liver Liver This compound->Liver Absorption Modafinil Modafinil (Active Metabolite) Liver->Modafinil Conversion DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibition NET Norepinephrine Transporter (NET) Modafinil->NET Inhibition Dopamine ↑ Extracellular Dopamine DAT->Dopamine Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine Cognition Cognitive Enhancement Dopamine->Cognition Wakefulness Increased Wakefulness Dopamine->Wakefulness Norepinephrine->Cognition Norepinephrine->Wakefulness

Caption: Metabolic conversion of this compound to modafinil and its mechanism of action.

Experimental_Workflow_Locomotor_Activity start Start acclimation Animal Acclimation (≥ 1 hour) start->acclimation drug_prep Drug Preparation (this compound/Vehicle) acclimation->drug_prep administration IP Administration drug_prep->administration wait Wait (30 minutes) administration->wait open_field Open-Field Test (10-30 minutes) wait->open_field data_analysis Data Analysis (Video Tracking) open_field->data_analysis end End data_analysis->end

Caption: Workflow for assessing locomotor activity with this compound.

Experimental_Workflow_Morris_Water_Maze start Start acclimation Animal Handling & Acclimation start->acclimation drug_prep Drug Preparation (this compound/Vehicle) acclimation->drug_prep administration Oral Administration (60 min pre-test) drug_prep->administration acquisition Acquisition Phase (e.g., 5 days, multiple trials/day) administration->acquisition probe Probe Trial (e.g., Day 6, no platform) acquisition->probe data_analysis Data Analysis (Latency, Path, Quadrant Time) probe->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Adrafinil in Canine Cognitive Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the protocol for administering Adrafinil in canine cognitive studies, based on existing research. This compound, a prodrug to the wakefulness-promoting agent Modafinil, has been investigated for its potential to mitigate age-related cognitive decline in dogs.

Introduction

Canine Cognitive Dysfunction (CCD) is an age-related neurodegenerative disease in dogs, analogous to Alzheimer's disease in humans, characterized by a decline in cognitive abilities.[1][2] Research into therapeutic agents to alleviate the symptoms of CCD is ongoing.[1][3] this compound has been explored as a potential treatment due to its stimulant and cognitive-enhancing properties.[4] It is believed to act primarily as an alpha-1 adrenoceptor agonist after being metabolized to its active form, modafinil.

Pre-clinical Efficacy and Safety

Studies in aged canines, particularly beagle dogs, have demonstrated that this compound can produce behavioral and cognitive changes. It has been shown to increase locomotor activity and improve performance in certain learning and memory tasks. However, some studies also suggest potential impairment in working memory at higher doses.

Pharmacokinetics

Following oral administration, this compound is metabolized in the liver to its primary active metabolite, Modafinil, and an inactive acid metabolite. The effects of this compound are typically observed within 45-60 minutes of oral administration on an empty stomach. Serum levels of this compound and its metabolites are dose-dependent.

Experimental Protocols

The following protocols are based on methodologies reported in canine cognitive studies involving this compound.

Subject Selection
  • Species: Canine (Beagle dogs are frequently used in cognitive studies).

  • Age: Aged dogs (typically 9 years and older) are selected to model age-related cognitive decline.

  • Health Status: Subjects should be in good general health, with any age-related physical ailments noted. A thorough veterinary examination, including bloodwork and neurological assessment, is recommended prior to inclusion.

This compound Administration Protocol
  • Formulation: this compound is typically administered orally in capsule form. Placebo controls usually contain lactose or another inert substance.

  • Dosage: Dosages ranging from 10 mg/kg to 40 mg/kg have been used in studies. A dose of 20 mg/kg has been identified as the minimum effective dose to produce a reliable increase in locomotor activity.

  • Administration Schedule: Daily administration for a specified period (e.g., 14 to 33 consecutive days) is a common protocol. A washout period of at least 2 days is recommended between different treatments in crossover study designs.

  • Timing: Behavioral testing is often conducted at specific intervals after drug administration, for example, 2 hours and 10 hours post-administration, to assess the duration of effect.

Behavioral and Cognitive Assessment

A battery of behavioral tests should be employed to assess various cognitive domains.

  • Open-Field Test: This test is used to evaluate spontaneous locomotor activity, exploratory behavior, and anxiety. Dogs are placed in a novel, enclosed area, and their movements are recorded and analyzed. This compound has been shown to increase locomotor activity in this test.

  • Discrimination Learning Tasks: These tasks assess learning and memory. Dogs are trained to discriminate between different stimuli (e.g., size or intensity) to receive a reward. Treatment with 20 mg/kg of this compound has been shown to improve learning by decreasing both errors and trials to criterion.

  • Delayed Nonmatching-to-Position (DNMP) Task: This task is used to assess working memory. However, one study reported that a 20 mg/kg dose of this compound impaired working memory in this task, as indicated by an increase in errors.

  • Cognitive Dysfunction Questionnaires: Standardized questionnaires, such as the Canine Dementia Scale (CADES) or the Canine Cognitive Dysfunction Rating (CCDR) scale, can be used to gather owner-reported information on the dog's behavior and cognitive function in a home setting.

Data Presentation

Quantitative data from these studies should be summarized for clear comparison.

ParameterThis compound DoseObservationReference
Locomotor Activity 20-40 mg/kgSignificant increase in open-field tests.
10 mg/kgNo significant increase in locomotor activity.
Discrimination Learning 20 mg/kgDecrease in errors and trials to criterion.
Working Memory (DNMP) 20 mg/kgSignificant increase in errors.
10 mg/kgNo significant effect.
Urination Frequency 40 mg/kgDecrease in urination frequency in open-field test.
Directed Sniffing 20-40 mg/kgTransient increase.

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of this compound

This compound is a prodrug that is metabolized into the active compound modafinil. Modafinil is believed to act as an alpha-1 adrenergic agonist, leading to increased noradrenergic transmission in the central nervous system, which may contribute to enhanced vigilance and learning.

This compound This compound Liver Liver This compound->Liver Metabolism Modafinil Modafinil Liver->Modafinil Alpha1_Receptor Alpha-1 Adrenergic Receptor Modafinil->Alpha1_Receptor Agonist Noradrenergic_Transmission Increased Noradrenergic Transmission Alpha1_Receptor->Noradrenergic_Transmission Cognitive_Effects Enhanced Vigilance & Learning Noradrenergic_Transmission->Cognitive_Effects

Proposed mechanism of action for this compound.

Experimental Workflow for Canine Cognitive Studies

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on canine cognition.

cluster_setup Study Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Subject_Selection Subject Selection (Aged Canines) Baseline_Assessment Baseline Cognitive & Behavioral Assessment Subject_Selection->Baseline_Assessment Randomization Randomization to Treatment Groups Baseline_Assessment->Randomization Administration Daily Oral Administration (this compound or Placebo) Randomization->Administration Behavioral_Testing Behavioral & Cognitive Testing (e.g., Open-Field, Discrimination Tasks) Administration->Behavioral_Testing Data_Collection Data Collection (Locomotion, Errors, etc.) Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Results Results Interpretation Statistical_Analysis->Results

Experimental workflow for this compound studies.

Conclusion

The administration of this compound in canine cognitive studies shows promise for investigating potential treatments for age-related cognitive decline. The protocols outlined above, based on existing literature, provide a framework for conducting such research. It is crucial to carefully select subjects, adhere to a consistent administration schedule, and utilize a comprehensive battery of behavioral tests to accurately assess the cognitive effects of this compound. Further research is warranted to fully elucidate its mechanism of action and its long-term efficacy and safety in canines.

References

Application Notes: Preparation of Adrafinil Solutions for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Adrafinil is a eugeroic agent, or a wakefulness-promoting drug, developed in the late 1970s.[1] In biological systems, it functions as a prodrug, meaning it is metabolized in the liver into its active form, Modafinil.[2][3][4] Consequently, the pharmacological effects of this compound are nearly identical to those of Modafinil.[2] this compound has been utilized in research to study vigilance, attention, and sleep disorders. Due to its limited aqueous solubility, careful preparation is required to create stable and effective solutions for in vitro studies. These notes provide detailed protocols for the solubilization and preparation of this compound solutions for use in cell-based assays and other in vitro experimental systems.

Physicochemical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented below. This information is critical for accurate stock solution preparation and concentration calculations.

PropertyValueReference
IUPAC Name 2-(benzhydrylsulfinyl)-N-hydroxyacetamide
Synonyms CRL-40028, Olmifon
CAS Number 63547-13-7
Molecular Formula C₁₅H₁₅NO₃S
Molecular Weight 289.35 g/mol
Solubility Data

This compound exhibits poor solubility in aqueous solutions but is soluble in several organic solvents. The selection of a solvent is a critical step and should be based on the requirements of the specific in vitro system, keeping in mind potential solvent-induced toxicity.

SolventSolubilityMolar EquivalentReference
DMSO ~57 mg/mL~197 mM
DMF ~20 mg/mL~69 mM
DMSO:PBS (pH 7.2) (1:1) ~0.5 mg/mL~1.7 mM
Ethanol ~0.25 mg/mL~0.86 mM
Water <1 mg/mL<3.45 mM

Note: The solubility in DMSO can be affected by moisture. It is highly recommended to use fresh, anhydrous DMSO for the preparation of stock solutions.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Stock Solution (100 mM in DMSO)

This protocol describes the preparation of a 100 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO). This concentrated stock is ideal for long-term storage and subsequent dilution to working concentrations.

Materials:

  • This compound powder (MW: 289.35 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vial or polypropylene tube

  • Calibrated analytical balance

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate Required Mass: To prepare 1 mL of a 100 mM stock solution, calculate the mass of this compound needed: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) Mass (mg) = 0.1 mol/L × 0.001 L × 289.35 g/mol × 1000 mg/g = 28.94 mg

  • Weighing: Accurately weigh 28.94 mg of this compound powder and transfer it to a sterile vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Dissolution: Cap the vial tightly and vortex thoroughly. If the powder does not dissolve completely, use an ultrasonic bath for short intervals or warm the solution gently to 37°C to aid dissolution. Ensure the final solution is clear and free of particulates.

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles. For short-term storage (1 month), -20°C is sufficient; for longer-term storage (up to 6 months), -80°C is recommended.

Protocol 2: Preparation of a Working Solution for Cell Culture

This protocol details the serial dilution of the high-concentration DMSO stock solution into an aqueous buffer or cell culture medium for immediate use in experiments.

Key Consideration: The final concentration of DMSO in the cell culture medium should be kept to a minimum (typically ≤0.5%, and ideally ≤0.1%) to avoid solvent-induced cellular effects.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Sterile cell culture medium or Phosphate-Buffered Saline (PBS), pre-warmed to 37°C

  • Sterile microtubes

Procedure (Example for a final concentration of 100 µM):

  • Intermediate Dilution: To minimize precipitation when transferring from a high concentration of organic solvent to an aqueous medium, a serial dilution is recommended.

    • Dilute the 100 mM stock solution 1:100 in pre-warmed sterile medium to create a 1 mM intermediate solution. (e.g., add 2 µL of 100 mM stock to 198 µL of medium). Vortex gently.

  • Final Dilution: Add the intermediate solution to the final volume of cell culture medium to achieve the desired concentration.

    • To prepare 10 mL of 100 µM working solution, add 1 mL of the 1 mM intermediate solution to 9 mL of pre-warmed cell culture medium.

  • Vehicle Control: It is crucial to prepare a vehicle control that contains the same final concentration of DMSO as the experimental samples. In the example above, the final DMSO concentration would be 0.1%.

  • Application: Mix the final working solution gently and apply it to the in vitro system immediately. Do not store aqueous working solutions for extended periods.

Diagrams and Visualizations

This compound's Mechanism of Action (via Modafinil)

This compound is a prodrug that is metabolized to Modafinil. The mechanism of Modafinil is not fully elucidated but is thought to involve the modulation of several neurotransmitter systems, differing from classic psychostimulants.

adrafinil_mechanism This compound This compound (Prodrug) Liver Liver Metabolism This compound->Liver In vivo Modafinil Modafinil (Active Metabolite) Liver->Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT   Inhibits Orexin ↑ Orexin Release Modafinil->Orexin   Stimulates Norepinephrine ↑ Norepinephrine Modafinil->Norepinephrine   Modulates Histamine ↑ Histamine Modafinil->Histamine   Modulates GABA ↓ GABAergic Transmission Modafinil->GABA   Modulates Dopamine ↑ Synaptic Dopamine Wakefulness Increased Wakefulness & Cognition Dopamine->Wakefulness Orexin->Wakefulness Norepinephrine->Wakefulness Histamine->Wakefulness GABA->Wakefulness

Caption: Proposed mechanism of this compound via its active metabolite, Modafinil.

Experimental Workflow for this compound Solution Preparation

The following diagram outlines the standard procedure for preparing this compound solutions for in vitro experiments, from powder to final application.

adrafinil_workflow start Start weigh 1. Weigh this compound Powder start->weigh dissolve 2. Dissolve in 100% DMSO (Anhydrous) weigh->dissolve stock 3. Prepare Concentrated Stock Solution (e.g., 100 mM) dissolve->stock store 4. Aliquot & Store at -20°C / -80°C stock->store Long-term Storage dilute 5. Prepare Intermediate Dilution in Pre-warmed Medium/Buffer stock->dilute For Immediate Use final_dilution 6. Prepare Final Working Solution dilute->final_dilution control 7. Prepare Vehicle Control (Matching DMSO %) final_dilution->control apply 8. Apply to In Vitro System final_dilution->apply control->apply end End apply->end

Caption: Workflow for preparing this compound solutions for in vitro use.

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrafinil is a prodrug to the wakefulness-promoting agent modafinil.[1] Developed initially in France for narcolepsy, it is now primarily used in a research context to investigate mechanisms of wakefulness and cognitive enhancement.[2] this compound is metabolized in the liver to its active form, modafinil, which exerts its pharmacological effects on the central nervous system.[1] Unlike traditional amphetamine-based stimulants, this compound and modafinil promote wakefulness with a lower incidence of common stimulant-associated side effects and a reduced potential for abuse. These characteristics make it a valuable tool for neuropharmacological research into arousal, fatigue, and sleep-wake regulation.

This document provides detailed application notes and protocols for the use of this compound in promoting wakefulness in research subjects, with a focus on preclinical and clinical research methodologies.

Mechanism of Action

The precise mechanism of action of this compound is complex and not fully elucidated, but it is understood to act through its primary active metabolite, modafinil.[1] Modafinil modulates several neurotransmitter systems to promote a state of wakefulness.[3] Key pathways involved include:

  • Dopaminergic System: Modafinil weakly inhibits the dopamine transporter (DAT), leading to an increase in extracellular dopamine. This action is considered central to its wake-promoting effects, though its affinity for DAT is lower than that of other stimulants.

  • Noradrenergic System: Modafinil can also bind to the norepinephrine transporter (NET) and increase levels of norepinephrine in the brain.

  • Orexin (Hypocretin) System: Modafinil activates orexin-producing neurons in the hypothalamus, which play a crucial role in maintaining arousal and wakefulness.

  • Histaminergic System: The activation of orexin neurons by modafinil leads to a subsequent increase in histamine release, a key neurotransmitter in the promotion of wakefulness.

  • GABA and Glutamate Systems: Modafinil has been shown to decrease GABAergic transmission and increase glutamatergic transmission, further contributing to a state of heightened arousal.

Signaling Pathway Diagram

Adrafinil_Mechanism_of_Action This compound This compound (Oral Administration) Liver Liver Metabolism This compound->Liver Modafinil Modafinil (Active Metabolite) Liver->Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits NET Norepinephrine Transporter (NET) Modafinil->NET Inhibits Orexin_Neuron Orexin Neuron (Hypothalamus) Modafinil->Orexin_Neuron Activates GABA_Neuron GABAergic Neuron Modafinil->GABA_Neuron Inhibits Glutamate_Neuron Glutamatergic Neuron Modafinil->Glutamate_Neuron Activates Dopamine ↑ Extracellular Dopamine Norepinephrine ↑ Extracellular Norepinephrine Orexin ↑ Orexin Release Orexin_Neuron->Orexin Histamine_Neuron Histamine Neuron (TMN) Histamine ↑ Histamine Release Histamine_Neuron->Histamine GABA ↓ GABA Release GABA_Neuron->GABA Glutamate ↑ Glutamate Release Glutamate_Neuron->Glutamate Wakefulness Promoted Wakefulness Dopamine->Wakefulness Norepinephrine->Wakefulness Orexin->Histamine_Neuron Activates Histamine->Wakefulness GABA->Wakefulness Inhibitory Effect Reduced Glutamate->Wakefulness

Caption: this compound's mechanism of action for promoting wakefulness.

Recommended Dosages for Research Subjects

Dosage recommendations for this compound vary based on the research subject (preclinical animal models vs. human clinical trials) and the specific objectives of the study. As this compound is a prodrug to modafinil, dosages for both are often considered in the literature.

Preclinical Research (Animal Models)
Animal ModelRoute of AdministrationDosage Range (this compound)Outcome MeasureReference
Rodent (Rat)Intraperitoneal (i.p.)30 - 300 mg/kgIncreased EEG wake time
Rodent (Rat)Intraperitoneal (i.p.)200 mg/kg (Armodafinil)Increased wakefulness
Canine (Beagle)Oral20 mg/kgIncreased locomotor activity and improved learning
Clinical Research (Human Subjects)

Note: Most recent clinical research has focused on modafinil, the active metabolite of this compound.

Subject PopulationRoute of AdministrationDosage Range (Modafinil)Outcome MeasureReference
Narcolepsy PatientsOral200 - 400 mg/dayIncreased sleep latency on MWT, reduced sleepiness on ESS
Narcolepsy PatientsOral200 - 400 mg/day (divided doses)Increased mean sleep latency on MWT
Obstructive Sleep Apnea PatientsOral200 - 400 mg/dayImproved wakefulness on MWT, reduced sleepiness on ESS

Experimental Protocols

Preclinical Assessment of Wakefulness in Rodents

This protocol outlines the general procedure for assessing the wakefulness-promoting effects of this compound in rodents using electroencephalography (EEG) and electromyography (EMG).

  • Anesthesia: Anesthetize the rodent using an appropriate anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail).

  • Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.

  • Electrode Placement:

    • EEG: Drill small burr holes through the skull over the desired cortical areas (e.g., frontal and parietal cortices). Insert stainless steel screw electrodes, ensuring they make contact with the dura mater but do not penetrate the brain tissue.

    • EMG: Insert two fine, insulated wire electrodes into the nuchal (neck) muscles to record muscle tone.

  • Headmount Assembly: Secure the electrodes to a headmount connector using dental cement. The headmount is then fixed to the skull with dental cement.

  • Recovery: Allow the animal to recover for at least one week post-surgery. Provide appropriate post-operative care, including analgesics.

  • Habituation: Habituate the animal to the recording chamber and tethered recording cable for several days before the experiment.

  • Baseline Recording: Record baseline EEG/EMG data for a 24-hour period to establish normal sleep-wake patterns.

  • Drug Administration: Administer this compound or vehicle control at the desired dose and route (e.g., intraperitoneal injection).

  • Post-Administration Recording: Continuously record EEG/EMG for a specified period (e.g., 24 hours) following drug administration.

  • Data Analysis:

    • Divide the recordings into epochs (e.g., 10-30 seconds).

    • Visually or automatically score each epoch as wakefulness, non-rapid eye movement (NREM) sleep, or rapid eye movement (REM) sleep based on the EEG and EMG signals.

    • Quantify the total time spent in each state, the latency to sleep onset, and the duration of wakefulness bouts.

Clinical Assessment of Wakefulness in Humans

The Maintenance of Wakefulness Test (MWT) is a standard objective measure of the ability to remain awake.

  • Patient Preparation:

    • The patient should have a light breakfast at least one hour before the first trial.

    • Caffeine and other stimulants should be avoided on the day of the test.

  • Test Environment: The test is conducted in a quiet, dimly lit room with the patient sitting comfortably in a bed or chair.

  • Procedure:

    • The MWT consists of four trials, typically conducted at two-hour intervals.

    • The first trial usually begins 1.5 to 3 hours after the patient's normal wake-up time.

    • At the beginning of each trial, the patient is instructed to sit still and try to remain awake for as long as possible.

    • Each trial lasts for 40 minutes.

  • Termination of a Trial: A trial is terminated if:

    • The patient remains awake for the full 40 minutes.

    • The patient shows unequivocal signs of sleep, defined as three consecutive epochs of Stage N1 sleep or one epoch of any other stage of sleep.

  • Data Analysis: The primary outcome is the mean sleep latency across the four trials. A longer sleep latency indicates a greater ability to remain awake.

Experimental Workflow and Logical Relationships

Preclinical Wakefulness Study Workflow

Preclinical_Workflow Animal_Model Select Animal Model (e.g., Rat) Surgery Surgical Implantation of EEG/EMG Electrodes Animal_Model->Surgery Recovery Post-Surgical Recovery (≥ 1 week) Surgery->Recovery Habituation Habituation to Recording Environment Recovery->Habituation Baseline Baseline EEG/EMG Recording (24h) Habituation->Baseline Drug_Admin This compound/Vehicle Administration Baseline->Drug_Admin Post_Drug_Recording Post-Administration EEG/EMG Recording (24h) Drug_Admin->Post_Drug_Recording Data_Analysis Sleep-Wake Scoring and Analysis Post_Drug_Recording->Data_Analysis Results Quantify Wakefulness (Time, Latency, Bouts) Data_Analysis->Results

Caption: Workflow for a preclinical this compound wakefulness study.

Conclusion

This compound remains a valuable research tool for investigating the neurobiology of wakefulness and the effects of wake-promoting compounds. The protocols and dosage information provided herein offer a foundation for designing and conducting rigorous preclinical and clinical studies. Researchers should carefully consider the specific aims of their study when selecting an appropriate animal model, dosage regimen, and outcome measures. Adherence to standardized protocols, such as those for EEG/EMG recording and the MWT, is crucial for ensuring the validity and reproducibility of research findings.

References

Application Notes and Protocols for Adrafinil Administration in Studying Vigilance and Attention in Elderly Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing adrafinil in preclinical research focused on vigilance and attention in the context of aging. Detailed protocols for behavioral assessments in rodent and canine models are provided, along with a summary of key quantitative data from relevant studies. Furthermore, the underlying signaling pathways of this compound's active metabolite, modafinil, are illustrated to provide a mechanistic framework for its cognitive-enhancing effects.

Introduction

This compound is a eugeroic, or wakefulness-promoting agent, that was developed in the late 1970s. It is a prodrug that is metabolized in the liver to its active form, modafinil.[1][2] While initially used in Europe to improve alertness, attention, and mood, particularly in the elderly, its use has largely been superseded by the direct administration of modafinil.[3] However, this compound remains a valuable tool in preclinical research for studying the mechanisms of cognitive enhancement and for evaluating potential therapeutic strategies for age-related cognitive decline.

The primary mechanism of action of this compound is attributed to its active metabolite, modafinil.[1][2] Modafinil's effects are complex and not fully elucidated, but it is known to modulate several neurotransmitter systems. It inhibits the reuptake of dopamine and to a lesser extent norepinephrine, leading to increased levels of these catecholamines in the synapse. Additionally, modafinil activates orexin/hypocretin-producing neurons in the hypothalamus, which play a crucial role in promoting wakefulness and arousal. This multi-faceted mechanism of action makes it a compound of interest for studying the neurobiological basis of vigilance and attention.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of this compound and its active metabolite, modafinil, on cognitive performance in aged animal models.

Table 1: Effects of this compound on Cognitive Performance in Aged Canines

Animal ModelBehavioral TaskDosage and AdministrationKey FindingsReference
Aged Beagle DogsDiscrimination Learning (Size or Intensity)20 mg/kg, oralSignificant improvement in learning (decreased errors and trials to criterion). No significant effect on response latency.
Aged Beagle DogsOpen-Field Test10, 20, 30, or 40 mg/kg, oral, for 14 daysDose-dependent increase in locomotor activity at 2 and 10 hours post-administration. Transient increase in directed sniffing.
Aged Beagle DogsDelayed Nonmatching-to-Position (DNMP) Task10 and 20 mg/kg, oral20 mg/kg dose produced a significant impairment in working memory (increased errors).

Table 2: Effects of Modafinil on Cognitive Performance in Aged Rodents

Animal ModelBehavioral TaskDosage and AdministrationKey FindingsReference
Sleep-Deprived MiceSpatial Working Memory (T-Maze)64 mg/kgRestored memory performance and neural activity in brain regions impaired by sleep deprivation.
Middle-Aged Female Rats (18-20 months)3-Choice Visual Discrimination and Sustained Attention Task8, 32, and 64 mg/kg, oralDose-dependent improvement in response accuracy and impulse control (fewer premature responses), and shorter response latencies. No effect on omission errors, motivation, or motor control.

Experimental Protocols

This compound Administration

For preclinical studies, this compound is typically administered orally. The dosage can vary depending on the animal model and the specific research question.

  • Rodent Models: Dosages in the range of 64 mg/kg have been shown to be effective in mice for restoring cognitive function after sleep deprivation. For studying sustained attention in aged rats, oral doses of 8, 32, and 64 mg/kg have been used.

  • Canine Models: In aged beagles, a dose of 20 mg/kg administered orally has been effective in improving discrimination learning. Doses ranging from 10 to 40 mg/kg have been used to assess effects on locomotor activity.

This compound should be dissolved or suspended in a suitable vehicle, such as sterile water or a 0.5% carboxymethylcellulose solution, for oral gavage in rodents. For canines, it can be administered in gelatin capsules.

Behavioral Assays for Vigilance and Attention in Aged Rodents

The 5-CSRTT is a widely used operant conditioning task to assess visuospatial attention and motor impulsivity in rodents.

Adaptations for Aged Rodents:

  • Sensory Acuity: Ensure that visual stimuli (light flashes) are of sufficient intensity and duration to be perceived by older animals, who may have age-related declines in vision. Initial training stages may require longer stimulus durations.

  • Motor Function: Monitor for any motor impairments that could affect the animal's ability to perform the nose-poke response. The height and accessibility of the response apertures should be appropriate.

  • Motivation: Aged animals may have altered motivation. Ensure consistent food restriction to maintain motivation for the food reward. Consider using highly palatable rewards.

  • Training Duration: Training may take longer in aged rodents compared to young adults. Be patient and allow for more gradual shaping of the desired behavior.

Protocol:

  • Apparatus: A five-hole operant chamber with a food dispenser.

  • Habituation and Pre-training:

    • Habituate the animals to the test chamber.

    • Train the animals to associate a nose-poke in an illuminated aperture with a food reward. Start with a single illuminated hole and gradually introduce all five.

  • Baseline Training:

    • A trial is initiated by the animal. After a fixed inter-trial interval (ITI) of 5 seconds, a light stimulus is presented for a brief duration (e.g., 2 seconds) in one of the five apertures.

    • A correct response (nose-poke in the illuminated aperture within a limited hold period, e.g., 5 seconds) is rewarded with a food pellet.

    • An incorrect response (nose-poke in a non-illuminated aperture) or an omission (no response) results in a time-out period (e.g., 5 seconds) with no reward.

    • A premature response (nose-poke during the ITI) also results in a time-out.

  • Drug Administration: Once stable baseline performance is achieved, this compound or vehicle can be administered orally at a specified time before the test session (e.g., 60 minutes).

  • Data Analysis: Key parameters to measure include:

    • Accuracy: (Number of correct responses / (Number of correct + incorrect responses)) x 100

    • Omission Errors: Number of trials with no response.

    • Premature Responses: Number of responses during the ITI.

    • Correct Response Latency: Time from stimulus presentation to a correct nose-poke.

    • Reward Collection Latency: Time from a correct response to collecting the food reward.

The rPVT is a translational task that measures sustained attention and reaction time, analogous to the human PVT.

Adaptations for Aged Rodents:

  • Task Simplicity: The rPVT is a relatively simple task, which can be advantageous for aged animals with cognitive deficits.

  • Stimulus and Response: Ensure the visual stimulus is salient and the response lever is easily accessible.

  • Session Duration: Consider shorter session durations to avoid fatigue in elderly animals.

Protocol:

  • Apparatus: An operant chamber with a signal light and a response lever.

  • Training:

    • Train the animal to press the lever to receive a reward (e.g., a food pellet or water).

    • Introduce the signal light, where a lever press during the light-on period is rewarded.

    • Gradually introduce a variable inter-trial interval (ITI) where the animal must wait for the light signal.

  • Testing:

    • A trial begins with a variable ITI.

    • A light stimulus is presented for a short duration (e.g., 1 second).

    • A correct response (lever press during the light-on period) is rewarded.

    • Lapses in attention are recorded as failures to respond during the stimulus presentation.

    • Premature responses (lever presses during the ITI) are also recorded.

  • Drug Administration: Administer this compound or vehicle orally prior to the test session.

  • Data Analysis:

    • Reaction Time: Time from stimulus onset to the lever press.

    • Lapses: Number of trials with no response to the stimulus.

    • Premature Responses: Number of lever presses during the ITI.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound (via Modafinil)

This compound is a prodrug that is metabolized to the active compound modafinil. The wakefulness-promoting and cognitive-enhancing effects of this compound are therefore attributable to the actions of modafinil on the central nervous system. The diagram below illustrates the proposed signaling pathway.

Adrafinil_Signaling_Pathway cluster_metabolism Metabolism cluster_cns Central Nervous System This compound This compound (Oral Administration) Liver Liver This compound->Liver Metabolism Modafinil Modafinil (Active Metabolite) Liver->Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibition NET Norepinephrine Transporter (NET) Modafinil->NET Inhibition Orexin_Neuron Orexin Neuron Modafinil->Orexin_Neuron Activation Dopamine ↑ Dopamine Norepinephrine ↑ Norepinephrine Orexin_Neuron->Dopamine Stimulation Orexin_Neuron->Norepinephrine Stimulation Vigilance ↑ Vigilance & Attention Dopamine->Vigilance Norepinephrine->Vigilance

Caption: Proposed signaling pathway of this compound via its active metabolite, modafinil.

Experimental Workflow for Assessing this compound in Aged Rodents

The following diagram outlines a typical experimental workflow for evaluating the effects of this compound on vigilance and attention in an aged rodent model using the 5-CSRTT.

Experimental_Workflow start Start animal_selection Select Aged Rodent Model (e.g., 18-24 month old rats) start->animal_selection habituation Habituation to Operant Chambers animal_selection->habituation training 5-CSRTT Training (Adapt for aged animals) habituation->training baseline Establish Stable Baseline Performance training->baseline randomization Randomize into Treatment Groups baseline->randomization drug_admin Oral Administration: This compound or Vehicle randomization->drug_admin Treatment randomization->drug_admin Control testing 5-CSRTT Testing drug_admin->testing data_collection Data Collection (Accuracy, Omissions, etc.) testing->data_collection analysis Statistical Analysis data_collection->analysis results Results and Interpretation analysis->results

Caption: Experimental workflow for 5-CSRTT assessment of this compound in aged rodents.

Conclusion

This compound serves as a valuable pharmacological tool for investigating the neurobiological underpinnings of vigilance and attention, particularly in the context of aging. The detailed protocols and data provided in these application notes offer a framework for researchers to design and execute preclinical studies aimed at understanding and potentially mitigating age-related cognitive decline. Careful consideration of the specific needs of aged animal models is crucial for obtaining reliable and translatable results. The multifaceted mechanism of action of this compound, through its active metabolite modafinil, provides a rich area for further investigation into the complex interplay of neurotransmitter systems that govern cognitive function.

References

Application Notes and Protocols for the Use of Adrafinil in Studies of Age-Associated Memory Impairment

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

1.0 Introduction

Adrafinil is a synthetic eugeroic, or wakefulness-promoting agent, that was developed in France in the 1970s and was previously used to improve alertness, attention, and mood, particularly in the elderly.[1] It is a prodrug, meaning it is metabolized in the body to its active form, Modafinil.[2][3] Due to its cognitive-enhancing potential, this compound and its active metabolite have been subjects of interest for mitigating age-associated memory impairment (AAMI).[4][5] These application notes provide an overview of this compound's mechanism of action, relevant quantitative data from preclinical and clinical studies, and detailed protocols for its use in a research setting focused on AAMI.

2.0 Metabolism and Mechanism of Action

2.1 Metabolic Conversion

Upon oral ingestion, this compound is metabolized in the liver to the pharmacologically active compound, Modafinil. This conversion is the primary step for its biological activity. The effects of this compound are therefore nearly identical to those of Modafinil, with the key difference being a delay in onset of 45-60 minutes as the metabolite accumulates in the bloodstream.

This compound This compound Liver Hepatic Metabolism This compound->Liver Oral Administration Modafinil Modafinil (Active Metabolite) Liver->Modafinil Conversion Inactive Inactive Metabolites (Modafinil Acid, Modafinil Sulfone) Modafinil->Inactive Further Metabolism

Figure 1: Metabolic pathway of this compound to Modafinil.

2.2 Pharmacological Action of Modafinil

The precise mechanism of Modafinil is not fully elucidated but is understood to be multi-faceted, differing from traditional amphetamine-based stimulants. It modulates several neurotransmitter systems critical for arousal, attention, and memory.

  • Dopamine (DA) and Norepinephrine (NE): Modafinil inhibits the reuptake of dopamine by binding to the dopamine transporter (DAT), leading to increased extracellular dopamine levels in brain regions like the prefrontal cortex. It is also believed to inhibit the norepinephrine transporter (NET).

  • Orexin/Hypocretin System: Modafinil appears to activate orexin-producing neurons in the hypothalamus. The orexin system is a key regulator of wakefulness and arousal.

  • Histamine: Increased wakefulness may also be mediated through the activation of hypothalamic histamine neurons, potentially as a downstream effect of orexin system activation.

  • Glutamate and GABA: Evidence suggests Modafinil increases the release of the excitatory neurotransmitter glutamate and decreases the release of the inhibitory neurotransmitter GABA.

cluster_0 Modafinil's Primary Actions cluster_1 Neurotransmitter & System Effects cluster_2 Cognitive & Behavioral Outcomes Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits Orexin Orexin Neurons Modafinil->Orexin Activates Glutamate Glutamatergic Neurons Modafinil->Glutamate Stimulates GABA GABAergic Neurons Modafinil->GABA Inhibits Dopamine ↑ Extracellular Dopamine DAT->Dopamine Histamine ↑ Histamine Orexin->Histamine Activates Glutamate_Release ↑ Glutamate Release Glutamate->Glutamate_Release GABA_Release ↓ GABA Release GABA->GABA_Release Cognition Improved Vigilance, Attention, & Memory Dopamine->Cognition Norepinephrine ↑ Norepinephrine Norepinephrine->Cognition Histamine->Cognition Glutamate_Release->Cognition GABA_Release->Cognition

Figure 2: Proposed signaling pathways for Modafinil.

3.0 Data Presentation: Quantitative Summary

Data on this compound for cognitive impairment is primarily derived from early French clinical trials and preclinical animal studies. The details of the early human trials are not extensively reported in recent literature.

Table 1: this compound Dosages in Preclinical and Clinical Contexts

Study Type Subject Dosage Outcome Reference(s)
Preclinical Aged Beagle Dogs 20 mg/kg (oral) Significant improvement in discrimination learning (reduced errors and trials to criterion).
Preclinical Aged Beagle Dogs 10 mg/kg & 20 mg/kg (oral) 20 mg/kg dose produced a significant impairment in a working memory task (DNMP).
Clinical Case Report 75-year-old Male 900 mg/day Used to treat daytime sleepiness; developed orofacial dyskinesia after 10 months.

| Human Self-Reported Use | Adults (Non-medical) | 50 - 2,700 mg (Median: 600 mg) | Used to increase focus, productivity, and wakefulness. | |

4.0 Experimental Protocols

4.1 Protocol 1: Discrimination Learning in an Aged Canine Model

This protocol is adapted from studies demonstrating this compound's positive effects on learning in aged dogs.

  • Objective: To assess the effect of this compound on the acquisition of a visual discrimination task in aged canines, a model for AAMI.

  • Subjects: Aged beagle dogs (e.g., >8 years old) with no major health issues.

  • Materials:

    • This compound (20 mg/kg)

    • Placebo control (e.g., gelatin capsule with filler)

    • Discrimination testing apparatus (e.g., two-choice panel with stimuli varying in size or light intensity).

    • Food rewards.

  • Procedure:

    • Acclimation: Acclimate dogs to the testing room and apparatus.

    • Baseline Training: Train dogs on the basic procedure of touching a panel to receive a reward.

    • Experimental Design: Employ a crossover design. Half the dogs receive this compound first, and half receive the placebo. After a washout period (e.g., 1-2 weeks), the treatments are reversed.

    • Dosing: Administer the oral dose of this compound (20 mg/kg) or placebo 2 hours before the testing session.

    • Testing:

      • Present the dog with two stimuli (e.g., a large square and a small square). A response to the correct stimulus (e.g., the large square) is rewarded.

      • The position of the correct stimulus should be randomized between left and right panels to prevent side bias.

      • A session consists of a set number of trials (e.g., 20-30).

    • Criterion: Continue training until the dog reaches a predetermined performance criterion (e.g., 80% correct over two consecutive sessions) or for a maximum number of sessions (e.g., 40).

    • Data Collection: Record the number of trials and errors to reach criterion for each dog under each condition (this compound vs. Placebo). Response latency can also be measured.

  • Expected Outcome: Treatment with this compound is expected to reduce the number of errors and trials required to reach the learning criterion compared to placebo.

4.2 Protocol 2: Spatial Working Memory Assessment in Rodents (Y-Maze)

The Y-maze is a standard task to assess spatial working memory, which is often impaired in aging.

  • Objective: To evaluate the effect of this compound on short-term spatial working memory in aged rodents.

  • Subjects: Aged mice or rats (e.g., >18 months old).

  • Materials:

    • This compound (dose range to be determined in pilot studies, e.g., 20-100 mg/kg).

    • Vehicle control (e.g., saline, DMSO).

    • Y-shaped maze with three identical arms.

  • Procedure:

    • Dosing: Administer this compound or vehicle via appropriate route (e.g., oral gavage, IP injection) 45-60 minutes before the trial.

    • Trial:

      • Place the animal at the end of one arm (the "start arm").

      • Allow the animal to freely explore the maze for a set period (e.g., 5-8 minutes).

      • Record the sequence of arm entries using video tracking software or a manual observer.

    • Data Analysis:

      • An "arm entry" is counted when the animal's hind paws are completely within the arm.

      • A "spontaneous alternation" is defined as consecutive entries into all three different arms (e.g., A, B, C or C, B, A).

      • Calculate the percentage of alternation: [Number of Spontaneous Alternations / (Total Number of Arm Entries - 2)] * 100.

  • Expected Outcome: A cognitive-enhancing drug would be expected to increase the percentage of spontaneous alternation compared to the vehicle control group, indicating improved spatial working memory.

cluster_A Phase 1: Preparation & Dosing cluster_B Phase 2: Behavioral Testing cluster_C Phase 3: Data Analysis cluster_D Phase 4: Interpretation A1 Select Aged Animal Models (e.g., Aged Rodents, Canines) A2 Establish Baseline Cognitive Performance A1->A2 A3 Randomize into Groups (this compound vs. Placebo/Vehicle) A2->A3 A4 Administer Treatment (e.g., 20 mg/kg this compound, 2h pre-test) A3->A4 B1 Conduct Cognitive Task (e.g., Discrimination Learning, Y-Maze) A4->B1 C1 Collect Performance Metrics (Errors, Latency, Alternation %) B1->C1 C2 Statistical Analysis (e.g., t-test, ANOVA) C1->C2 C3 Compare Treatment vs. Control Group C2->C3 D1 Determine Effect on Age-Associated Memory Impairment C3->D1

Figure 3: General experimental workflow for AAMI studies.

5.0 Safety, Handling, and Other Considerations

  • Hepatotoxicity: As this compound is metabolized by the liver, prolonged use may lead to elevated liver enzymes. This is a critical consideration for chronic dosing studies.

  • Cardiovascular Effects: As a stimulant, this compound can increase blood pressure and heart rate. This is particularly relevant in elderly subjects or animal models with potential cardiovascular comorbidities.

  • Adverse Effects: Reported side effects in humans include headache, anxiety, insomnia, and nausea. A rare but serious side effect reported with a 900 mg/day dose was irreversible orofacial dyskinesia.

  • Regulatory Status: this compound is not approved by the FDA in the United States and was discontinued in France. It is classified as an unapproved drug. Researchers should ensure compliance with all institutional and governmental regulations regarding its acquisition and use.

This compound, through its active metabolite Modafinil, presents a valuable pharmacological tool for investigating the neurobiological underpinnings of age-associated memory impairment. Its multi-target mechanism of action on key neurotransmitter systems involved in cognition allows for the exploration of various pathways related to cognitive decline. Preclinical studies, particularly in aged canines, have shown both cognitive-enhancing and, in some contexts, impairing effects, highlighting the need for carefully designed experiments that assess multiple cognitive domains. The protocols and data provided herein serve as a foundation for researchers to design rigorous studies to further elucidate the potential of this compound and similar compounds in the context of AAMI.

References

Application Notes and Protocols for Assessing the Cognitive Effects of Adrafinil

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for designing and conducting preclinical and clinical studies to evaluate the cognitive effects of Adrafinil. Detailed protocols for key behavioral and cognitive assessments are included, along with data presentation guidelines and a visualization of the proposed signaling pathway.

Introduction

This compound is a eugeroic, or wakefulness-promoting agent, that was developed in the late 1970s.[1][2] It is a prodrug, meaning it is metabolized in the liver into its active form, Modafinil.[1][3][4] Consequently, the pharmacological effects of this compound are nearly identical to those of Modafinil. While initially used to treat narcolepsy and other sleep disorders, this compound and its active metabolite have garnered significant interest for their potential cognitive-enhancing properties. The primary mechanism of action is not fully understood but is thought to involve the modulation of multiple neurotransmitter systems, including dopamine, norepinephrine, histamine, and the orexin system. Some research also suggests an influence on glutamate and GABAergic transmission.

These protocols are designed to provide a standardized approach to assessing the cognitive domains potentially modulated by this compound, including attention, memory, and executive function.

Preclinical Experimental Design

Animal Models

Rodent models, particularly rats and mice, are suitable for initial preclinical assessments. Aged animals, such as aged beagle dogs, have also been used to study the effects of this compound on age-related cognitive decline.

Dosing and Administration

This compound is typically administered orally. Dosing can vary based on the research question and animal model.

Dose CategoryDosage (mg/kg)Research Application
Low5-10Initial exploratory studies on wakefulness and cognitive effects.
Moderate20-40Studies on cognitive enhancement and vigilance.
High50-200Investigations into neuroprotection and fatigue resistance.

Note: It is crucial to conduct dose-response studies to determine the optimal dose for the specific cognitive domain being investigated.

Behavioral and Cognitive Assessments

A battery of tests should be employed to assess various facets of cognition.

The MWM is a widely used test to assess hippocampal-dependent spatial learning and memory in rodents.

Protocol: Morris Water Maze

Apparatus:

  • A circular pool (1.5-2.0 m in diameter) filled with water made opaque with non-toxic paint.

  • An escape platform submerged 1-2 cm below the water surface.

  • A video tracking system to record the animal's swim path and latency to find the platform.

  • Distal visual cues placed around the room.

Procedure:

  • Habituation: Allow each animal to swim freely in the pool for 60 seconds without the platform present on the day before testing begins.

  • Acquisition Phase (4-5 days):

    • Conduct 4 trials per day for each animal.

    • For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-random start locations (North, South, East, West).

    • Allow the animal to swim for a maximum of 60-90 seconds to find the hidden platform.

    • If the animal fails to find the platform within the allotted time, gently guide it to the platform.

    • Allow the animal to remain on the platform for 15-30 seconds.

    • Remove the animal and place it in a warming cage between trials.

  • Probe Trial (Day after last acquisition day):

    • Remove the platform from the pool.

    • Allow the animal to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was located).

Data Analysis:

ParameterDescription
Escape Latency Time taken to find the hidden platform during the acquisition phase.
Swim Path Length The total distance traveled to reach the platform.
Time in Target Quadrant Percentage of time spent in the quadrant that previously contained the platform during the probe trial.
Platform Crossings Number of times the animal swims over the exact location where the platform used to be during the probe trial.

The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Protocol: Novel Object Recognition

Apparatus:

  • An open-field arena (e.g., a square box of 100 x 100 x 50 cm).

  • Two sets of identical objects (e.g., plastic toys of different shapes and colors) that are heavy enough not to be displaced by the animals.

Procedure:

  • Habituation: On the first day, allow each animal to explore the empty open-field arena for 5-10 minutes.

  • Familiarization/Training Trial (T1):

    • On the second day, place two identical objects in the arena.

    • Allow the animal to explore the objects for a set period (e.g., 5 minutes).

  • Test Trial (T2):

    • After a retention interval (e.g., 1 hour or 24 hours), return the animal to the arena.

    • The arena should now contain one familiar object from T1 and one novel object.

    • Record the time the animal spends exploring each object for a set period (e.g., 5 minutes).

Data Analysis:

ParameterDescriptionFormula
Exploration Time Time spent sniffing or touching each object with the nose.
Discrimination Index (DI) A measure of recognition memory.(Time exploring novel object - Time exploring familiar object) / (Total exploration time)

The 5-CSRTT assesses visuospatial attention and impulsive behavior in rodents.

Protocol: 5-Choice Serial Reaction Time Task

Apparatus:

  • An operant chamber with a curved wall containing five apertures, each with a stimulus light and an infrared detector.

  • A food magazine on the opposite wall that dispenses a reward (e.g., a sugar pellet).

Procedure:

  • Habituation and Magazine Training: Train the animals to retrieve rewards from the food magazine.

  • Initial Training: Train the animals to nose-poke an illuminated aperture to receive a reward.

  • 5-CSRTT Training:

    • A trial begins with an inter-trial interval (ITI).

    • A brief light stimulus is presented in one of the five apertures.

    • A correct response (nose-poking the illuminated aperture within a limited hold period) results in a food reward.

    • An incorrect response (nose-poking a non-illuminated aperture) or an omission (failure to respond) results in a time-out period.

    • Premature responses (nose-poking an aperture during the ITI) are also recorded as a measure of impulsivity.

Data Analysis:

ParameterDescription
Accuracy Percentage of correct responses out of the total number of correct and incorrect responses.
Omissions Percentage of trials with no response.
Premature Responses Number of responses made before the stimulus presentation.
Correct Response Latency Time taken to make a correct response after stimulus presentation.
Reward Collection Latency Time taken to collect the reward after a correct response.

Clinical Trial Design

Study Population

Healthy adult volunteers are a suitable population for initial proof-of-concept studies. Studies may also target specific populations where cognitive enhancement is desired, such as individuals with age-related cognitive decline or shift work sleep disorder.

Study Design

A double-blind, placebo-controlled, crossover design is recommended to minimize inter-individual variability. A washout period of at least 7 days between conditions is necessary.

Dosing and Administration

Human doses of this compound have historically ranged from 600-900 mg daily. However, careful dose-escalation studies are warranted to establish safety and efficacy for cognitive enhancement.

Cognitive Assessment Battery

A computerized cognitive assessment battery is recommended for its sensitivity to subtle cognitive changes and to minimize practice effects.

Protocol: Clinical Cognitive Assessment

Assessment Battery: A comprehensive battery of validated neuropsychological tests should be administered. Examples include the Cambridge Neuropsychological Test Automated Battery (CANTAB) or the CogniFit Cognitive Assessment Battery (CAB).

Cognitive Domains and Example Tests:

Cognitive DomainExample Tests
Attention & Processing Speed Simple Reaction Time, Choice Reaction Time, Digit Vigilance Task.
Working Memory Digit Span, Spatial Working Memory tasks.
Episodic Memory Verbal Recognition Memory, Paired Associates Learning.
Executive Function Stroop Test, Trail Making Test, Tower of London.

Procedure:

  • Familiarization/Baseline: Participants should undergo a familiarization session with the cognitive tests to minimize learning effects during the actual study. Baseline cognitive performance should be established before the first dose.

  • Test Administration: Cognitive assessments should be conducted at pre-determined time points post-dose to capture the pharmacokinetic and pharmacodynamic profile of this compound.

  • Data Collection: Automated data capture through the computerized battery ensures accuracy and reduces experimenter bias.

Data Analysis:

ParameterDescription
Reaction Time Time taken to respond to a stimulus.
Accuracy Percentage of correct responses.
Error Rates Number and type of errors made.
Composite Scores Scores for specific cognitive domains (e.g., executive function, memory).

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the proposed signaling pathway of this compound's active metabolite, Modafinil, and a general experimental workflow for preclinical assessment.

Adrafinil_Signaling_Pathway cluster_transporters Monoamine Transporter Blockade This compound This compound Liver Liver Metabolism This compound->Liver Ingestion Modafinil Modafinil (Active Metabolite) Liver->Modafinil Conversion DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibition NET Norepinephrine Transporter (NET) Modafinil->NET Inhibition Orexin Orexin Neurons Modafinil->Orexin Activation Glutamate ↑ Glutamate Modafinil->Glutamate GABA ↓ GABA Modafinil->GABA Dopamine ↑ Extracellular Dopamine Norepinephrine ↑ Extracellular Norepinephrine CognitiveEffects Cognitive Enhancement (Wakefulness, Attention, Memory) Dopamine->CognitiveEffects Norepinephrine->CognitiveEffects Histamine ↑ Histamine Release Orexin->Histamine Histamine->CognitiveEffects Glutamate->CognitiveEffects GABA->CognitiveEffects

Caption: Proposed signaling pathway of this compound's active metabolite, Modafinil.

Preclinical_Workflow cluster_cog_tests Cognitive Assessment Battery AnimalModel Animal Model Selection (e.g., Rats, Mice) DoseSelection Dose-Response Study (this compound vs. Placebo) AnimalModel->DoseSelection MWM Morris Water Maze (Spatial Memory) DoseSelection->MWM Administer Drug NOR Novel Object Recognition (Recognition Memory) DoseSelection->NOR Administer Drug CSRTT 5-CSRTT (Attention, Impulsivity) DoseSelection->CSRTT Administer Drug DataCollection Data Collection (Automated Tracking & Manual Scoring) MWM->DataCollection NOR->DataCollection CSRTT->DataCollection DataAnalysis Statistical Analysis (e.g., ANOVA, t-tests) DataCollection->DataAnalysis Results Results Interpretation (Cognitive Effects Profile) DataAnalysis->Results

Caption: General experimental workflow for preclinical assessment of this compound.

References

Application Notes and Protocols: In Vivo Formulation of Adrafinil for Animal Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adrafinil is a eugeroic, or wakefulness-promoting agent, that was developed in the 1970s.[1][2] It is a prodrug that is metabolized in the liver to its active form, Modafinil.[3][4] In animal models, particularly in aged canines and rodents, this compound is utilized to study its effects on vigilance, attention, learning, and cognitive function.[5] Its mechanism of action is primarily attributed to Modafinil, which acts as a weak, atypical dopamine transporter (DAT) inhibitor, though it also appears to modulate other neurotransmitter systems, including norepinephrine, glutamate, and GABA.

These application notes provide a detailed protocol for the preparation of an this compound formulation suitable for oral administration in animal experiments, a summary of dosages used in published studies, and an overview of its proposed mechanism of action.

Quantitative Data Summary

The following table summarizes dosages and administration routes for this compound in various animal studies. Oral administration is the most common route, reflecting its clinical use.

Animal ModelRoute of AdministrationDosage Range (mg/kg)Key Findings & ObservationsReference(s)
Aged Beagle DogsOral (Capsules)10 - 40 mg/kg/dayIncreased locomotor activity at doses of 20, 30, and 40 mg/kg.
Aged Beagle DogsOral20 mg/kgSignificant improvement in discrimination learning tasks.
Aged CaninesOral (per os)60 - 120 mg/kgDose-dependent increase in nocturnal activity; 60 mg/kg doubled activity, while 90 and 120 mg/kg increased it fourfold.
RatsN/A (Comparative study)N/AModafinil was found to be more active than this compound in inhibiting pancreatic secretion.
MiceIntraperitoneal (for metabolite)20 mg/kg (Phenoxybenzamine)The stimulant effect of this compound's metabolite was prevented by alpha-adrenergic blockers, suggesting involvement of this system.

In Vivo Formulation Protocol: Oral Suspension for Rodents

This compound is insoluble in water, making a suspension the preferred formulation for oral gavage in rodents. This protocol details the preparation of a homogeneous suspension using carboxymethylcellulose sodium (CMC-Na) as a suspending agent.

3.1 Materials and Equipment

  • Reagents:

    • This compound powder (purity ≥98%)

    • Sodium Carboxymethylcellulose (CMC-Na), low viscosity

    • Sterile, deionized water

  • Equipment:

    • Analytical balance

    • Glass beaker or conical tube

    • Magnetic stirrer and stir bar

    • Spatula

    • Graduated cylinder

    • Vortex mixer

    • Bath sonicator

    • pH meter (optional)

    • Animal gavage needles (size appropriate for species)

    • Syringes

3.2 Preparation of Vehicle (0.5% CMC-Na in Water)

  • Weigh 0.5 g of CMC-Na.

  • Measure 100 mL of sterile, deionized water into a glass beaker.

  • Place a magnetic stir bar in the beaker and place it on a magnetic stirrer.

  • Slowly sprinkle the CMC-Na powder into the vortex of the stirring water to prevent clumping.

  • Continue stirring until the CMC-Na is fully dissolved and the solution is clear. This may take 30-60 minutes.

3.3 Preparation of this compound Suspension (Example: 10 mg/mL for a 100 mg/kg dose in a mouse)

Dosage calculations should be adjusted based on the target dose (mg/kg), the animal's weight, and the desired administration volume (typically 5-10 mL/kg for mice).

  • Determine Required Mass: For a 10 mL batch of a 10 mg/mL suspension, weigh out 100 mg of this compound powder.

  • Pre-wetting (Optional but Recommended): To improve dispersion, create a paste by adding a very small volume (e.g., 200-300 µL) of the 0.5% CMC-Na vehicle to the this compound powder and mix thoroughly with a spatula.

  • Suspension: Add the this compound powder (or paste) to a conical tube or beaker containing the final required volume (10 mL) of the 0.5% CMC-Na vehicle.

  • Homogenization:

    • Vortex the mixture vigorously for 2-3 minutes.

    • Place the tube in a bath sonicator for 10-15 minutes to break up any remaining agglomerates and ensure a fine, uniform suspension.

  • Final Mixing: Vortex the suspension again immediately before each animal is dosed to ensure homogeneity and accurate dosing.

Experimental Workflow

The following diagram outlines a typical workflow for an in vivo study involving this compound.

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Analysis formulation Formulation Preparation (this compound Suspension) dosing Oral Administration (Gavage) formulation->dosing animal_prep Animal Acclimation & Baseline Measurement animal_prep->dosing assessment Behavioral/Physiological Assessment dosing->assessment Time Course collection Data Collection assessment->collection analysis Statistical Analysis & Interpretation collection->analysis G cluster_downstream Downstream Neuronal Effects This compound This compound (Prodrug) liver Liver Metabolism This compound->liver Oral Administration modafinil Modafinil (Active Metabolite) liver->modafinil dat Dopamine Transporter (DAT) modafinil->dat Weakly Inhibits ne ↑ Norepinephrine modafinil->ne Modulates glutamate ↑ Glutamate modafinil->glutamate Modulates gaba ↓ GABA modafinil->gaba Modulates orexin ↑ Orexin modafinil->orexin Modulates dopamine ↑ Extracellular Dopamine dat->dopamine wakefulness ↑ Wakefulness & Alertness dopamine->wakefulness ne->wakefulness glutamate->wakefulness gaba->wakefulness orexin->wakefulness

References

Application Notes and Protocols: Adrafinil in Sleep-Wake Cycle Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adrafinil is a synthetic eugeroic, or wakefulness-promoting agent, that has been a subject of interest in sleep-wake cycle research. It is a prodrug, meaning it is metabolized in the body to its active form, modafinil.[1][2][3][4] This metabolic conversion primarily occurs in the liver and is a critical aspect of its pharmacological activity.[1] Due to its conversion to modafinil, this compound indirectly exerts its effects on various neurotransmitter systems to promote a state of heightened alertness and wakefulness, making it a valuable tool for investigating the neurobiology of sleep and arousal.

These application notes provide a comprehensive overview of the use of this compound in research, including its mechanism of action, relevant quantitative data from preclinical and clinical studies, and detailed experimental protocols for key research methodologies.

Mechanism of Action

This compound's primary mechanism of action is its in vivo conversion to the active metabolite, modafinil. Modafinil then acts on the central nervous system through a multi-faceted approach to promote wakefulness. Unlike traditional stimulants, its effects are not primarily mediated by the widespread release of monoamines. Instead, its key actions include:

  • Dopamine Transporter (DAT) Inhibition: Modafinil binds to the dopamine transporter, inhibiting the reuptake of dopamine. This leads to an increase in extracellular dopamine levels in brain regions such as the nucleus accumbens, which is thought to contribute to its wakefulness-promoting effects.

  • Norepinephrine Transporter (NET) Inhibition: Modafinil also occupies and inhibits the norepinephrine transporter, leading to increased levels of norepinephrine in areas like the hypothalamus.

  • Activation of Orexin/Hypocretin System: A crucial aspect of modafinil's mechanism is its activation of orexin-producing neurons in the lateral hypothalamus. Orexin neurons play a pivotal role in maintaining wakefulness and their activation by modafinil leads to the subsequent activation of other arousal systems.

  • Modulation of Other Neurotransmitters: Modafinil has been shown to increase levels of histamine and glutamate in the hypothalamus, both of which are excitatory and promote arousal. Conversely, it can decrease the levels of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) in certain brain regions.

Data Presentation

The following tables summarize quantitative data from preclinical and clinical studies investigating the effects of this compound and its active metabolite, modafinil, on sleep-wake parameters and neurochemistry.

Table 1: Preclinical Effects of this compound on Locomotor Activity in Aged Canines

Dose (mg/kg)Time Post-Administration (hours)Change in Locomotor ActivityReference
102 and 10No significant increase
202 and 10Significant increase
302 and 10Significant increase
402 and 10Significant increase

Table 2: Effects of Modafinil on Sleep Parameters in Humans with Sleep Disorders

Study PopulationDose (mg)ParameterResultReference
Narcolepsy Patients200 and 400Mean Sleep Latency (MWT)Increased by 40% and 54% respectively vs. placebo
Obstructive Sleep Apnea Patients200Awake EEG Activation (Alpha/Delta Ratio)Significantly increased vs. placebo
Idiopathic Hypersomnia PatientsNot SpecifiedEpworth Sleepiness Scale ScoreImproved by 5.08 points vs. placebo

Table 3: Effects of Modafinil on Neurotransmitter Levels (Preclinical Studies)

Brain RegionDose (mg/kg)NeurotransmitterChangeReference
Anterior Hypothalamus150 (i.p.)HistamineIncreased by 150% of basal release
Medial Preoptic Area & Posterior Hypothalamus30-300GlutamateIncreased
Medial Preoptic Area & Posterior Hypothalamus30-300GABADecreased
Striatum (in vivo)Not SpecifiedDopamine Transporter Occupancy53.8% (caudate), 47.2% (putamen)

Experimental Protocols

Assessment of Wakefulness: Open-Field Test in Rodents

This protocol is designed to assess the effects of this compound on spontaneous locomotor activity, a common measure of wakefulness and arousal in rodents.

Materials:

  • Open-field arena (e.g., 40 cm x 40 cm x 30 cm) made of a non-reflective material.

  • Video camera and tracking software.

  • This compound solution or suspension.

  • Vehicle control (e.g., saline, distilled water with a suspending agent).

  • Experimental animals (rats or mice).

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 1 hour before the experiment. Habituate each animal to the open-field arena for a set period (e.g., 10 minutes) for 2-3 consecutive days prior to the test day to reduce novelty-induced hyperactivity.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection, oral gavage) at a predetermined time before the test.

  • Test Session: Place the animal in the center of the open-field arena and record its activity for a specified duration (e.g., 30-60 minutes).

  • Data Analysis: Use the tracking software to quantify parameters such as total distance traveled, time spent in the center versus the periphery of the arena, and rearing frequency.

  • Statistical Analysis: Compare the data from the this compound-treated groups with the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Electrophysiological Monitoring of Sleep-Wake States in Rodents (EEG/EMG)

This protocol describes the surgical implantation of electrodes for chronic electroencephalogram (EEG) and electromyogram (EMG) recordings to precisely determine sleep-wake states.

Materials:

  • Stereotaxic apparatus.

  • Anesthesia (e.g., isoflurane, ketamine/xylazine).

  • Surgical tools.

  • Miniature screws for EEG electrodes.

  • Fine wires for EMG electrodes.

  • Dental cement.

  • Recording system (amplifier, digitizer, software).

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill small holes in the skull over the desired cortical areas (e.g., frontal and parietal cortex) for EEG electrode placement.

    • Gently screw the miniature screws into the burr holes, ensuring they touch the dura mater without penetrating the brain.

    • For EMG, insert the fine wires into the nuchal (neck) muscles.

    • Secure the electrodes and a head-mounted connector with dental cement.

    • Allow the animal to recover for at least one week.

  • Recording:

    • Connect the animal's head-mounted connector to the recording system via a flexible cable and commutator to allow free movement.

    • Acclimate the animal to the recording chamber and cable for a few days.

    • Record EEG and EMG signals continuously for baseline and experimental periods.

  • Data Analysis:

    • Score the recordings in epochs (e.g., 10 seconds) into three states: wakefulness (low-amplitude, high-frequency EEG; high EMG activity), NREM sleep (high-amplitude, low-frequency EEG; low EMG activity), and REM sleep (theta-dominant EEG; muscle atonia).

    • Analyze sleep parameters such as total sleep time, sleep efficiency, sleep latency, and the duration and number of sleep/wake bouts.

In Vivo Microdialysis for Neurotransmitter Level Assessment

This protocol outlines the use of in vivo microdialysis to measure extracellular levels of neurotransmitters like dopamine and norepinephrine in specific brain regions of awake, freely moving animals.

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes and guide cannulae.

  • Microinfusion pump.

  • Fraction collector.

  • Artificial cerebrospinal fluid (aCSF).

  • HPLC system with an appropriate detector (e.g., electrochemical detector for monoamines).

Procedure:

  • Guide Cannula Implantation:

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) using stereotaxic coordinates.

    • Allow the animal to recover for at least one week.

  • Microdialysis Experiment:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period (e.g., 1-2 hours) before collecting baseline samples.

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into a fraction collector.

    • Administer this compound or vehicle and continue collecting samples to measure changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the collected dialysate samples using HPLC to quantify the concentrations of the neurotransmitters of interest.

    • Express the results as a percentage of the baseline levels.

Immunohistochemistry for Neuronal Activation (c-Fos and Orexin)

This protocol is used to identify neurons activated by this compound by detecting the expression of the immediate early gene c-Fos, often in combination with staining for specific neuronal markers like orexin.

Materials:

  • Perfusion solutions (saline, paraformaldehyde).

  • Vibratome or cryostat for sectioning the brain.

  • Primary antibodies (e.g., anti-c-Fos, anti-orexin).

  • Secondary antibodies conjugated to a fluorescent marker or an enzyme for colorimetric detection.

  • Microscope for visualization and analysis.

Procedure:

  • Tissue Preparation:

    • At a specific time point after this compound or vehicle administration, deeply anesthetize the animal and perfuse it transcardially with saline followed by a fixative (e.g., 4% paraformaldehyde).

    • Dissect the brain and post-fix it overnight.

    • Section the brain into thin slices (e.g., 40 µm) using a vibratome or cryostat.

  • Immunostaining:

    • Incubate the brain sections with primary antibodies against c-Fos and the neuronal marker of interest (e.g., orexin).

    • After washing, incubate the sections with appropriate secondary antibodies.

    • Mount the stained sections on slides.

  • Analysis:

    • Visualize the sections under a microscope.

    • Quantify the number of c-Fos positive cells within the population of orexin-positive neurons in the relevant brain regions.

    • Compare the number of activated neurons between the this compound-treated and control groups.

Mandatory Visualizations

Adrafinil_Metabolism_and_Action cluster_0 Systemic Circulation cluster_1 Liver cluster_2 Active Metabolite This compound This compound (Oral Administration) Metabolism Hepatic Metabolism This compound->Metabolism Absorption Modafinil Modafinil Metabolism->Modafinil Conversion

Caption: Metabolic conversion of this compound to its active form, Modafinil.

Modafinil_Wakefulness_Pathway cluster_neurotransmitters Neurotransmitter Systems cluster_effects Neurochemical Effects Modafinil Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibits NET Norepinephrine Transporter (NET) Modafinil->NET Inhibits Orexin Orexin/Hypocretin Neurons Modafinil->Orexin Activates Glutamate Glutamatergic Neurons Modafinil->Glutamate GABA GABAergic Neurons Modafinil->GABA Inhibits Dopamine ↑ Extracellular Dopamine DAT->Dopamine Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine Orexin_Release ↑ Orexin Release Orexin->Orexin_Release Histamine Histaminergic Neurons GABA_Release ↓ GABA Release GABA->GABA_Release Wakefulness Increased Wakefulness & Arousal Dopamine->Wakefulness Norepinephrine->Wakefulness Orexin_Release->Histamine Orexin_Release->Glutamate Orexin_Release->Wakefulness Histamine_Release ↑ Histamine Release Histamine_Release->Wakefulness Glutamate_Release ↑ Glutamate Release Glutamate_Release->Wakefulness GABA_Release->Wakefulness (Inhibition of sleep-promoting neurons)

Caption: Signaling pathways involved in Modafinil-induced wakefulness.

Experimental_Workflow_EEG start Start surgery EEG/EMG Electrode Implantation Surgery start->surgery recovery Recovery Period (≥ 1 week) surgery->recovery habituation Habituation to Recording Setup recovery->habituation baseline Baseline EEG/EMG Recording habituation->baseline drug_admin This compound/Vehicle Administration baseline->drug_admin post_drug_rec Post-Dosing EEG/EMG Recording drug_admin->post_drug_rec analysis Sleep-Wake State Scoring & Analysis post_drug_rec->analysis end End analysis->end

Caption: Experimental workflow for EEG/EMG sleep-wake cycle analysis.

References

Troubleshooting & Optimization

Technical Support Center: Addressing Adrafinil Solubility Challenges in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with Adrafinil in aqueous solutions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is poorly soluble in water. Its aqueous solubility is reported to be less than 1 g/L, and another source states it is 0.758 mg/mL.[1][2] This low solubility can present significant challenges when preparing aqueous stock solutions for in vitro and in vivo experiments.

Q2: In which organic solvents is this compound soluble?

A2: this compound exhibits good solubility in several organic solvents. It is highly soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It is also soluble in methanol and sparingly to slightly soluble in ethanol and acetone.[3][4]

Q3: Can I dissolve this compound directly in my aqueous experimental medium?

A3: Direct dissolution of this compound in aqueous buffers or cell culture media is not recommended due to its low aqueous solubility. This often results in incomplete dissolution, precipitation, and inaccurate dosing. It is advisable to first prepare a concentrated stock solution in a suitable organic solvent like DMSO and then dilute it into the aqueous medium.

Q4: What are the main strategies to enhance the aqueous solubility of this compound?

A4: Several strategies can be employed to improve the aqueous solubility of this compound, including:

  • Co-solvent Systems: Utilizing a mixture of water and a water-miscible organic solvent.

  • pH Adjustment: Modifying the pH of the aqueous solution to ionize the this compound molecule.

  • Cyclodextrin Complexation: Encapsulating the this compound molecule within a cyclodextrin complex.

  • Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range to increase its surface area.

  • Salt Formation: Synthesizing a more soluble salt form of this compound.

Troubleshooting Guide

Issue: Precipitation is observed when diluting a DMSO stock solution of this compound into an aqueous medium.

Potential Cause Troubleshooting Step
Rapid solvent change Instead of adding the DMSO stock directly to the full volume of aqueous medium, try a stepwise dilution. First, dilute the DMSO stock with a small amount of the aqueous medium, mix well, and then add this intermediate solution to the rest of the aqueous medium while stirring.
Low temperature Pre-warm both the this compound stock solution and the aqueous medium to 37°C before mixing. Low temperatures can decrease the solubility and promote precipitation.
High final DMSO concentration Ensure the final concentration of DMSO in the aqueous solution is as low as possible, ideally below 0.5% (v/v), to avoid solvent-induced precipitation and potential cellular toxicity.
Saturation limit exceeded The final concentration of this compound in the aqueous medium may be above its solubility limit, even with a co-solvent. Consider lowering the final concentration or employing a more advanced solubilization technique.

Issue: Inconsistent results in bioassays when using this compound.

Potential Cause Troubleshooting Step
Incomplete dissolution Ensure this compound is fully dissolved in the stock solution before further dilution. Gentle heating or sonication can aid in dissolving the compound completely.
Degradation of this compound This compound may be unstable under certain experimental conditions (e.g., extreme pH, high temperature, prolonged light exposure). It is recommended to prepare fresh solutions for each experiment and protect them from light. Conduct stability studies under your specific experimental conditions.
Inaccurate concentration Verify the concentration of your stock solution using a validated analytical method such as HPLC-UV.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

Solvent Solubility Reference
Water< 1 g/L[1]
Water0.758 mg/mL
Dimethyl Sulfoxide (DMSO)≥ 57 mg/mL
Dimethylformamide (DMF)Information not available
MethanolSoluble
EthanolSparingly to slightly soluble
AcetoneSparingly to slightly soluble

Table 2: Physicochemical Properties of this compound

Property Value Reference
Molecular Weight289.35 g/mol
pKa (Strongest Acidic)8.1
logP1.53

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using a Co-solvent (DMSO)

Objective: To prepare a concentrated stock solution of this compound in DMSO for subsequent dilution in aqueous media.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh the desired amount of this compound powder in a sterile tube.

  • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 50 mg/mL).

  • Vortex the mixture vigorously for 1-2 minutes until the powder is completely dissolved. The solution should be clear.

  • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: pH-Dependent Solubility Determination of this compound

Objective: To determine the solubility of this compound at different pH values.

Materials:

  • This compound powder

  • Aqueous buffers of different pH values (e.g., pH 2, 4, 6, 7.4, 8)

  • Shake-flask apparatus or orbital shaker

  • Centrifuge

  • HPLC-UV system or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound powder to separate flasks containing each of the pH buffers.

  • Seal the flasks and place them in a shake-flask apparatus set at a constant temperature (e.g., 25°C or 37°C).

  • Shake the flasks for a sufficient time to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.

  • Dilute the filtered supernatant with an appropriate solvent and analyze the concentration of dissolved this compound using a validated HPLC-UV method or UV-Vis spectrophotometry.

  • Plot the solubility of this compound as a function of pH.

Protocol 3: Preparation of this compound-Cyclodextrin Inclusion Complex (Adapted from Modafinil)

Objective: To enhance the aqueous solubility of this compound by forming an inclusion complex with Hydroxypropyl-β-cyclodextrin (HP-β-CD).

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Deionized water

  • Kneading apparatus (e.g., mortar and pestle)

  • Lyophilizer (Freeze-dryer)

Procedure (Kneading Method):

  • Weigh this compound and HP-β-CD in a 1:1 molar ratio.

  • Place the powders in a mortar and mix them thoroughly.

  • Add a small amount of water dropwise to the powder mixture to form a paste-like consistency.

  • Knead the paste for 60 minutes.

  • Dry the resulting product in an oven at 40-50°C until a constant weight is achieved.

  • Pulverize the dried complex and store it in a desiccator.

Procedure (Lyophilization Method):

  • Dissolve HP-β-CD in deionized water to prepare a solution of a specific concentration.

  • Add this compound powder to the HP-β-CD solution while stirring continuously.

  • Continue stirring the mixture for 24-48 hours at room temperature.

  • Freeze the resulting solution at -80°C.

  • Lyophilize the frozen solution for 48 hours to obtain a dry powder of the inclusion complex.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation weigh Weigh this compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex/Sonicate add_dmso->dissolve stock Concentrated Stock dissolve->stock dilute Dilute Stock into Medium stock->dilute prewarm Pre-warm Aqueous Medium prewarm->dilute mix Mix Thoroughly dilute->mix working Final Working Solution mix->working troubleshooting_flowchart start Precipitation observed upon dilution? stepwise Use stepwise dilution? start->stepwise Yes prewarm Pre-warm solutions to 37°C? stepwise->prewarm Still precipitates solution Solution should be clear stepwise->solution Resolved check_dmso Final DMSO < 0.5%? prewarm->check_dmso Still precipitates prewarm->solution Resolved lower_conc Lower final this compound concentration check_dmso->lower_conc Still precipitates check_dmso->solution Resolved lower_conc->solution solubility_enhancement_options cluster_methods start Poor Aqueous Solubility of this compound methods Solubility Enhancement Methods start->methods cosolvent Co-solvent Systems methods->cosolvent ph_adjust pH Adjustment methods->ph_adjust cyclodextrin Cyclodextrin Complexation methods->cyclodextrin nanoparticle Nanoparticle Formulation methods->nanoparticle

References

Mitigating potential liver enzyme elevation with long-term Adrafinil use

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating the potential for liver enzyme elevation during long-term experimental use of Adrafinil.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which long-term this compound use may lead to elevated liver enzymes?

A1: this compound is a prodrug, meaning it is pharmacologically inactive until it is metabolized in the liver into its active form, Modafinil.[1][2] This metabolic conversion process, which primarily occurs via hepatic enzymes, places an increased workload on the liver.[2] Prolonged or high-dose administration can lead to hepatocellular stress, which may manifest as an elevation in serum liver enzyme levels.[3][4] This condition is a form of drug-induced liver injury (DILI).

Q2: Which specific liver enzymes are most likely to be affected by this compound administration?

A2: Long-term use of this compound has been associated with an increase in several liver enzymes, including:

  • Aspartate aminotransferase (AST), formerly known as serum glutamic-oxaloacetic transaminase (SGOT)

  • Alanine aminotransferase (ALT), formerly known as serum glutamic-pyruvic transaminase (SGPT)

  • Gamma-glutamyl transferase (GGT)

  • Alkaline phosphatase (ALP)

Q3: What are the key cytochrome P450 (CYP) enzymes involved in the metabolism of this compound?

A3: The metabolism of this compound to Modafinil and its subsequent metabolites involves several cytochrome P450 isoenzymes. The key enzymes identified include CYP1A2, CYP2B6, CYP3A4, and CYP2C19. It is important to consider that this compound and its active metabolite Modafinil can also induce or inhibit some of these enzymes, potentially leading to drug-drug interactions.

Q4: What are the recommended strategies to mitigate the risk of liver enzyme elevation during long-term this compound experiments?

A4: To mitigate the risk of hepatotoxicity, the following strategies are recommended:

  • Baseline and Regular Monitoring: Establish baseline liver function by measuring serum liver enzyme levels before initiating any long-term study. Regular monitoring of these enzymes (e.g., bi-weekly or monthly, depending on the study duration and dosage) is crucial to detect any significant elevations early.

  • Dose-Response Evaluation: In initial studies, it is advisable to establish a dose-response curve for both the desired pharmacological effects and for liver enzyme elevations to identify the lowest effective dose with the minimal hepatic impact.

  • Intermittent Dosing Schedules: Incorporating "washout" periods or drug-free intervals may allow the liver to recover and can help prevent the cumulative stress associated with continuous long-term administration.

  • Hepatoprotective Co-administration (Experimental): The use of hepatoprotective agents can be explored as a potential mitigation strategy. Two such agents are:

    • N-acetylcysteine (NAC): A precursor to the antioxidant glutathione, which plays a crucial role in detoxifying reactive metabolites in the liver. Studies have shown NAC can be beneficial in treating non-acetaminophen drug-induced liver injury.

    • S-adenosyl-L-methionine (SAMe): A naturally occurring molecule that is a precursor to glutathione and is involved in key metabolic pathways in the liver. It has shown hepatoprotective effects in various models of liver injury.

Q5: What actions should be taken if a significant elevation in liver enzymes is observed during an experiment?

A5: If a significant elevation in liver enzymes is detected (a common threshold is >3 times the upper limit of normal), the following steps should be considered:

  • Confirmation: Repeat the liver function tests to confirm the initial findings.

  • Dose Reduction or Discontinuation: Depending on the severity of the elevation and the experimental protocol, a reduction in the this compound dosage or temporary discontinuation of the treatment should be considered.

  • Increased Monitoring: Increase the frequency of liver enzyme monitoring to track the trend of the enzyme levels.

  • Investigate Confounding Factors: Rule out other potential causes of liver injury, such as co-administered substances or underlying health conditions in the experimental animals.

Data on Liver Enzyme Elevation

Direct quantitative data from clinical or preclinical studies specifically investigating this compound-induced liver enzyme elevation is limited. However, data from studies on its active metabolite, Modafinil, can provide an indication of the potential risk.

Table 1: Incidence of Elevated Liver Enzymes in Clinical Trials of Modafinil

ParameterModafinil (200-400 mg/day)PlaceboSource
Incidence of Abnormal Liver Function2% (of 934 patients)1% (of 567 patients)
Clinically Significant ALT Elevations1.5% (of 478 patients in a 40-week study)Not Reported
ALT Elevations >3x Upper Limit of Normal<1% (of 1529 patients in studies up to 12 weeks)Not Reported

Note: This data is for Modafinil, the active metabolite of this compound. The hepatic load and potential for liver enzyme elevation from this compound may differ due to the initial metabolic conversion step.

Experimental Protocols

The following are generalized protocols for the colorimetric determination of key liver enzyme activities in serum or plasma samples. These can be adapted for use with samples from various animal models. Commercially available kits are often the most reliable and reproducible methods.

Alanine Aminotransferase (ALT) Activity Assay

Principle: ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, forming pyruvate and L-glutamate. The pyruvate produced is then used in a subsequent reaction to generate a colored product that can be measured spectrophotometrically.

Materials:

  • ALT Assay Buffer

  • ALT Substrate (L-alanine and α-ketoglutarate)

  • Pyruvate Standard

  • Colorimetric Probe

  • Enzyme Mix (containing lactate dehydrogenase and a developer)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Standard Curve Preparation: Prepare a pyruvate standard curve by performing serial dilutions of the Pyruvate Standard in ALT Assay Buffer.

  • Sample Preparation: Collect serum or plasma samples. If necessary, dilute samples in ALT Assay Buffer.

  • Reaction Mix Preparation: Prepare a master reaction mix containing ALT Assay Buffer, ALT Substrate, Colorimetric Probe, and Enzyme Mix.

  • Assay:

    • Add samples and standards to the wells of the 96-well plate.

    • Add the reaction mix to all wells.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

    • Measure the absorbance at 570 nm.

  • Calculation: Calculate the ALT activity in the samples by comparing their absorbance to the pyruvate standard curve.

Aspartate Aminotransferase (AST) Activity Assay

Principle: AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, producing oxaloacetate and L-glutamate. The glutamate is then detected in a series of reactions that produce a colored product.

Materials:

  • AST Assay Buffer

  • AST Substrate (L-aspartate and α-ketoglutarate)

  • Glutamate Standard

  • Colorimetric Probe

  • Enzyme Mix (containing glutamate dehydrogenase)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 450 nm

Procedure:

  • Standard Curve Preparation: Prepare a glutamate standard curve by performing serial dilutions of the Glutamate Standard in AST Assay Buffer.

  • Sample Preparation: Collect serum or plasma samples.

  • Reaction Mix Preparation: Prepare a reaction reagent containing AST Assay Buffer, AST Substrate, Colorimetric Probe, and Enzyme Mix.

  • Assay:

    • Add samples and standards to the wells of the 96-well plate.

    • Add the reaction reagent to all wells.

    • Incubate the plate at 37°C for 60-120 minutes.

    • Measure the absorbance at 450 nm.

  • Calculation: Determine the AST activity in the samples by comparing their absorbance to the glutamate standard curve.

Gamma-Glutamyl Transferase (GGT) Activity Assay

Principle: GGT catalyzes the transfer of a γ-glutamyl group from a substrate (e.g., L-γ-glutamyl-p-nitroanilide) to an acceptor. This reaction releases p-nitroanilide, a yellow-colored compound that can be measured at 418 nm.

Materials:

  • GGT Assay Buffer

  • GGT Substrate (e.g., L-γ-glutamyl-p-nitroanilide)

  • p-Nitroanilide (pNA) Standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 418 nm

Procedure:

  • Standard Curve Preparation: Prepare a pNA standard curve by performing serial dilutions of the pNA Standard in GGT Assay Buffer.

  • Sample Preparation: Collect serum or plasma samples.

  • Assay:

    • Add samples and standards to the wells of the 96-well plate.

    • Add the GGT Substrate Solution to the sample wells.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 418 nm at multiple time points (kinetic assay) or at a final time point.

  • Calculation: Calculate the GGT activity based on the rate of p-nitroanilide formation, determined from the standard curve.

Alkaline Phosphatase (ALP) Activity Assay

Principle: ALP catalyzes the hydrolysis of p-nitrophenyl phosphate (pNPP) in an alkaline buffer, producing p-nitrophenol, a yellow-colored product with maximum absorbance at 405 nm. The rate of this reaction is directly proportional to the ALP activity.

Materials:

  • ALP Assay Buffer (alkaline pH)

  • p-Nitrophenyl Phosphate (pNPP) Substrate

  • p-Nitrophenol (pNP) Standard

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Standard Curve Preparation: Prepare a pNP standard curve by performing serial dilutions of the pNP Standard in ALP Assay Buffer.

  • Sample Preparation: Collect serum or plasma samples.

  • Assay:

    • Add samples and standards to the wells of the 96-well plate.

    • Add the pNPP Substrate Solution to all wells.

    • Incubate the plate at a constant temperature (e.g., 25°C or 37°C).

    • Measure the absorbance at 405 nm at multiple time points (kinetic assay) or after a fixed incubation time.

  • Calculation: Determine the ALP activity by calculating the rate of p-nitrophenol production from the standard curve.

Visualizations

This compound Metabolism and Hepatotoxicity Pathway

Adrafinil_Metabolism This compound This compound Liver Liver This compound->Liver Ingestion Modafinil Modafinil (Active) Liver->Modafinil Metabolism via CYP1A2, CYP2B6, CYP3A4, CYP2C19 Hepatocellular_Stress Hepatocellular Stress Liver->Hepatocellular_Stress Increased Metabolic Load (Long-term/High-dose) Inactive_Metabolites Inactive Metabolites Modafinil->Inactive_Metabolites Further Metabolism Elevated_Enzymes Elevated Liver Enzymes (ALT, AST, GGT, ALP) Hepatocellular_Stress->Elevated_Enzymes Liver_Toxicity_Workflow start Start of Study baseline Establish Baseline Liver Enzyme Levels start->baseline dosing Long-term this compound Administration baseline->dosing monitoring Regular Monitoring of Liver Enzymes (e.g., weekly) dosing->monitoring evaluation Evaluate Enzyme Levels (vs. Baseline/Control) monitoring->evaluation end End of Study monitoring->end no_elevation No Significant Elevation evaluation->no_elevation No significant_elevation Significant Elevation (>3x ULN) evaluation->significant_elevation Yes no_elevation->monitoring no_elevation->end action Action Required: - Confirm Results - Reduce Dose or Pause - Increase Monitoring significant_elevation->action continue_study Continue Study with Regular Monitoring action->monitoring Troubleshooting_Guide start Elevated Liver Enzymes Detected confirm Confirm with Repeat Assay start->confirm is_confirmed Results Confirmed? confirm->is_confirmed no_issue Monitor as per Protocol is_confirmed->no_issue No assess_severity Assess Severity of Elevation is_confirmed->assess_severity Yes mild Mild Elevation (<3x ULN) assess_severity->mild moderate_severe Moderate to Severe Elevation (>3x ULN) assess_severity->moderate_severe action_mild Increase Monitoring Frequency Consider Dose Reduction mild->action_mild action_severe Pause or Discontinue this compound Investigate Other Causes moderate_severe->action_severe resolve Monitor for Resolution action_mild->resolve mitigation Consider Experimental Mitigation: - Co-administer NAC or SAMe action_severe->mitigation action_severe->resolve mitigation->resolve

References

Optimizing Adrafinil dosage to minimize side effects in research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Adrafinil. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Troubleshooting Guides & FAQs

Dosage and Administration

Q1: What is a typical starting dosage for this compound in preclinical research?

A1: The appropriate starting dosage of this compound depends on the research objectives and the animal model being used. For initial exploratory studies on cognitive or wakefulness effects, a low dose is recommended. For studies on neuroprotection or fatigue, a moderate dose may be more appropriate. High doses should be used with caution and require close monitoring for adverse effects.[1]

Q2: How should this compound be administered in animal studies?

A2: In research settings, this compound is typically administered orally.[1] For animal studies, it can be dissolved in a suitable vehicle and administered via oral gavage. The effects of this compound are usually apparent within 45-60 minutes when taken orally on an empty stomach.[2]

Q3: What is the recommended dosing schedule to avoid interference with sleep cycles in animal models?

A3: Due to its wakefulness-promoting effects, this compound should be administered in the morning to avoid disrupting nocturnal sleep patterns.[3] The effects can last for several hours, often between 8 to 12 hours, depending on the dose and individual metabolism.[3]

Side Effect Management

Q4: My research subjects are exhibiting signs of anxiety and jitteriness. How can this be mitigated?

A4: Increased anxiety and jitteriness are known side effects of this compound due to its stimulation of the central nervous system. Consider the following troubleshooting steps:

  • Dosage Reduction: This is the most straightforward approach to reduce overstimulation.

  • Co-administration with anxiolytics: In some cases, co-administration of a mild anxiolytic agent may be considered, but potential drug interactions must be carefully evaluated.

  • Environmental Factors: Ensure the experimental environment is calm and not contributing to heightened anxiety.

Q5: I am observing gastrointestinal issues (e.g., stomach pain, nausea) in my animal subjects. What can be done?

A5: Gastrointestinal distress is a reported side effect of this compound. To minimize these effects, it is often recommended to administer this compound with food. This may slightly delay the onset of action but can improve tolerability.

Q6: What are the primary concerns with long-term this compound administration in research?

A6: A significant concern with prolonged this compound use is the potential for hepatotoxicity, indicated by elevated liver enzymes. Regular monitoring of liver function is crucial during long-term studies. There are also concerns about the potential for dependence and tolerance with regular use.

Biochemical and Physiological Monitoring

Q7: How can I monitor for potential liver toxicity during my experiment?

A7: Regular monitoring of liver enzymes is essential. A baseline measurement should be taken before initiating the study, with subsequent measurements at regular intervals. Key enzymes to monitor include Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

Q8: Are there any cardiovascular parameters I should monitor?

A8: Yes, this compound is a stimulant and may cause an irregular heartbeat or an increase in blood pressure. Therefore, it is advisable to monitor heart rate and blood pressure, especially in subjects with pre-existing cardiovascular conditions.

Data Presentation

Table 1: this compound Dosage Ranges in Preclinical Research

Dosage CategoryDosage Range (mg/kg)Research Application
Low5-10Initial exploratory studies on cognition and wakefulness.
Moderate50-100Studies on neuroprotection and fatigue resistance.
High200Intensive studies requiring close monitoring for adverse effects.

Table 2: Common Side Effects of this compound and Mitigation Strategies

Side EffectPotential CauseRecommended Mitigation Strategy
InsomniaWakefulness-promoting properties interfering with natural sleep cycles.Administer this compound early in the day.
Anxiety & JitterinessCentral nervous system stimulation.Reduce dosage.
Gastrointestinal IssuesDirect irritation or systemic effects.Administer with food.
HeadachesVascular changes in the brain due to stimulant properties.Ensure adequate hydration. Consider dosage reduction.
Elevated Liver EnzymesHepatic metabolism of the drug.Regular monitoring of liver function. Consider periodic breaks from administration.
Increased Blood PressureStimulant effects on the cardiovascular system.Monitor blood pressure regularly.

Experimental Protocols

Protocol 1: Assessment of this compound-Induced Hepatotoxicity in a Rodent Model

Objective: To evaluate the potential hepatotoxic effects of this compound following sub-chronic administration in rats.

Methodology:

  • Animal Model: Male Sprague-Dawley rats (8-10 weeks old).

  • Acclimatization: Acclimatize animals for at least one week before the start of the experiment.

  • Grouping: Divide animals into four groups (n=8-10 per group):

    • Group 1: Vehicle control (e.g., distilled water or 0.5% carboxymethyl cellulose).

    • Group 2: Low-dose this compound (e.g., 50 mg/kg).

    • Group 3: Mid-dose this compound (e.g., 100 mg/kg).

    • Group 4: High-dose this compound (e.g., 200 mg/kg).

  • Administration: Administer this compound or vehicle orally via gavage once daily for 28 consecutive days.

  • Blood Sampling: Collect blood samples via the tail vein at baseline (day 0) and on days 14 and 28 for biochemical analysis.

  • Biochemical Analysis: Measure serum levels of Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) using commercially available assay kits.

  • Histopathology: At the end of the study, euthanize the animals and collect liver tissues. Fix tissues in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) for histopathological examination.

  • Data Analysis: Analyze biochemical data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test) to compare treated groups with the control group. A veterinary pathologist should score histopathological changes.

Protocol 2: Evaluation of this compound's Impact on Cytochrome P450 (CYP) Enzyme Activity In Vitro

Objective: To assess the potential of this compound to induce or inhibit major CYP450 enzymes involved in drug metabolism.

Methodology:

  • In Vitro System: Use human liver microsomes or a suitable hepatocyte cell line (e.g., HepG2).

  • CYP Isoforms: Focus on key isoforms such as CYP1A2, CYP2C19, and CYP3A4.

  • Probe Substrates: Utilize specific probe substrates for each CYP isoform (e.g., phenacetin for CYP1A2, S-mephenytoin for CYP2C19, testosterone or midazolam for CYP3A4).

  • Experimental Setup:

    • Induction Assay: Pre-incubate the in vitro system with varying concentrations of this compound for a specified period (e.g., 24-72 hours). Then, add the probe substrate and measure the formation of its metabolite.

    • Inhibition Assay: Co-incubate the in vitro system with the probe substrate and varying concentrations of this compound. Measure the formation of the metabolite.

  • Analytical Method: Quantify the metabolite of the probe substrate using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS).

  • Data Analysis:

    • Induction: Calculate the fold-induction of enzyme activity compared to the vehicle control.

    • Inhibition: Determine the IC50 value (the concentration of this compound that causes 50% inhibition of enzyme activity).

  • Positive Controls: Include known inducers (e.g., rifampicin for CYP3A4) and inhibitors (e.g., ketoconazole for CYP3A4) as positive controls.

Mandatory Visualizations

Adrafinil_Metabolism_Pathway This compound This compound Liver Liver (Hepatic Enzymes) This compound->Liver Metabolism Modafinil Modafinil (Active Metabolite) Inactive_Metabolites Inactive Metabolites (Modafinil Acid, Modafinil Sulfone) Modafinil->Inactive_Metabolites Further Metabolism (CYP3A4, CYP2C19) Liver->Modafinil Primary Conversion

Caption: Metabolic pathway of this compound to its active form, Modafinil, and subsequent inactivation.

Modafinil_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine Dopamine DAT->Dopamine Reuptake Dopamine_Receptor Dopamine Receptor Wakefulness Increased Wakefulness & Alertness Dopamine_Receptor->Wakefulness Activates Signaling Modafinil Modafinil Modafinil->DAT Inhibits Dopamine->Dopamine_Receptor Binds Synaptic_Cleft Synaptic Cleft

Caption: Simplified signaling pathway of Modafinil's effect on dopamine neurotransmission.

References

Adrafinil Dosing: Technical Support Guide to Minimize Sleep Cycle Interference

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed guidance on designing experiments with Adrafinil while mitigating its potential interference with sleep-wake cycles.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of sleep cycle disturbance when using this compound?

A1: this compound is a prodrug that is metabolized in the liver to its active form, Modafinil.[1][2] The wakefulness-promoting effects of this compound are mediated by Modafinil.[2] Modafinil has a significantly long half-life, with the R-enantiomer having a half-life of 12 to 15 hours and the S-enantiomer having a half-life of 4 to 5 hours.[3] This prolonged presence of the active metabolite in the system is the primary reason for potential sleep cycle disturbances, such as insomnia, if not dosed appropriately.[2]

Q2: How does this compound (via Modafinil) promote wakefulness and potentially interfere with sleep?

A2: The precise mechanism of Modafinil is not fully elucidated, but it is known to modulate several neurotransmitter systems. It is believed to act as a weak dopamine reuptake inhibitor, increasing extracellular dopamine levels. Additionally, Modafinil activates orexin (hypocretin) and histamine pathways in the hypothalamus, which are crucial for regulating arousal and wakefulness. By activating these wakefulness-promoting systems, Modafinil can override sleep-inducing signals, leading to difficulty initiating or maintaining sleep if the drug is active during the subject's normal sleep period.

Q3: What is the recommended dosing window for this compound in preclinical research to avoid sleep interference?

A3: To minimize interference with the nocturnal sleep cycle in diurnal animals or the diurnal sleep of nocturnal animals, this compound should be administered early in the active phase (i.e., the beginning of the light cycle for diurnal species or the dark cycle for nocturnal species). The conversion of this compound to Modafinil takes approximately 45-60 minutes. Therefore, administration should be timed to ensure that the peak wakefulness-promoting effects coincide with the desired experimental period during the active phase, and that plasma concentrations of Modafinil have sufficiently declined by the onset of the normal sleep phase. For example, in a study with Wistar rats on a 12:12 light-dark cycle, Modafinil was administered 5 hours after lights-on.

Q4: Are there any species-specific considerations for this compound pharmacokinetics?

A4: Yes, the pharmacokinetics of this compound and its metabolite Modafinil can vary between species. For instance, a study in mice determined the half-life of Modafinil to be approximately 3.10 hours following a single oral dose. In contrast, the half-life in humans is considerably longer. It is crucial to consult species-specific pharmacokinetic data when designing dosing regimens to predict the duration of action and potential for sleep cycle disruption.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Subject exhibits insomnia or disrupted sleep patterns following this compound administration. Dosing time is too close to the subject's sleep phase.1. Shift the administration time to earlier in the active phase. 2. Consider reducing the dose to see if a lower effective dose can be achieved with less impact on sleep. 3. Review the pharmacokinetic data for the specific animal model to better estimate the duration of action.
Variability in the onset of wakefulness-promoting effects. This compound is administered with food, affecting absorption.Administer this compound on an empty stomach to ensure more consistent absorption and onset of action.
Unexpected sedative effects or "rebound hypersomnolence." This is not a typical effect of this compound/Modafinil, which is known for not causing rebound hypersomnolence unlike amphetamines.1. Verify the purity and identity of the this compound compound. 2. Rule out any confounding experimental variables or health issues in the animal model. 3. Consider co-administration with other substances that may be causing this effect.
Observed tolerance to the wakefulness-promoting effects with chronic dosing. While less common than with traditional stimulants, tolerance can occur.1. Implement a cyclic dosing schedule (e.g., one week on, one week off). 2. If continuous dosing is necessary, a gradual increase in dose may be required, with careful monitoring of sleep patterns.

Quantitative Data Summary

Parameter This compound Modafinil Species Notes
Time to Peak Plasma Concentration ~1 hourVaries by species and administration routeHuman, Animal modelsThis compound's effects are delayed due to its conversion to Modafinil.
Half-life (t½) ~1 hourR-enantiomer: 12-15 hoursS-enantiomer: 4-5 hoursHumanThe long half-life of the R-enantiomer is a key factor in sleep interference.
Half-life (t½) Not well-documented~3.10 hoursMouseDemonstrates species-specific differences in metabolism and elimination.
Recommended Starting Dose 300 mg (human equivalent)100-200 mg (human equivalent)HumanPreclinical doses should be scaled appropriately based on body weight and species.
Acute Preclinical Dose Range Not specified25-100 mg/kgMouseUsed to assess immediate effects on wakefulness and EEG.
Chronic Preclinical Dose Not specified64 mg/kg/dayMouseUsed to evaluate long-term effects.

Experimental Protocols

Protocol for Assessing Sleep-Wake Cycle Interference Using EEG/EMG

This protocol outlines the methodology for evaluating the impact of this compound dosing on the sleep-wake architecture in a rodent model.

1. Animal Model and Housing:

  • Use adult male Wistar rats (or other appropriate rodent model).

  • House animals individually in sound-attenuated isolation chambers with controlled lighting (e.g., 12:12 light-dark cycle, with lights on at 07:00).

  • Provide ad libitum access to food and water.

2. Surgical Implantation of Electrodes:

  • Under anesthesia, implant four EEG screw electrodes into the skull over the frontal and parietal cortices.

  • Implant two flexible EMG wire electrodes into the neck muscles to record muscle tone.

  • Connect the electrodes to a head-mounted socket, which is secured to the skull with dental cement.

3. Post-Operative Recovery and Habituation:

  • Allow a recovery period of at least one week.

  • Habituate the animals to the recording cables for at least 24 hours before baseline recordings.

4. Data Acquisition:

  • Record EEG and EMG signals continuously for at least 48 hours to establish a baseline sleep-wake pattern.

  • Administer this compound or vehicle at the designated time (e.g., 5 hours after lights on).

  • Continue continuous EEG/EMG recording for at least 48 hours post-administration.

5. Data Analysis:

  • Score the EEG/EMG data in 10-second epochs into three stages: wakefulness, non-rapid eye movement (NREM) sleep, and rapid eye movement (REM) sleep.

  • Analyze the following parameters:

    • Total time spent in each sleep-wake state.

    • Latency to sleep onset.

    • Number and duration of sleep/wake bouts.

    • EEG power spectral analysis (e.g., delta, theta, alpha, beta power) for each sleep-wake state.

Visualizations

Adrafinil_Metabolism This compound This compound Administration (Oral) Liver Hepatic Metabolism (Liver) This compound->Liver ~45-60 min Modafinil Modafinil (Active Metabolite) Liver->Modafinil Conversion CNS Central Nervous System Modafinil->CNS Crosses Blood-Brain Barrier Wakefulness Increased Wakefulness CNS->Wakefulness Promotes

Caption: Metabolic pathway of this compound to its active form, Modafinil.

Troubleshooting_Workflow start Start: Sleep Cycle Interference Observed check_dose_time Is this compound dosed early in the active phase? start->check_dose_time adjust_dose_time Action: Shift dosing to an earlier time point. check_dose_time->adjust_dose_time No check_dose_amount Is the lowest effective dose being used? check_dose_time->check_dose_amount Yes adjust_dose_time->check_dose_amount reduce_dose Action: Titrate down to the lowest effective dose. check_dose_amount->reduce_dose No review_pk Action: Review species-specific pharmacokinetic data. check_dose_amount->review_pk Yes reduce_dose->review_pk end End: Interference Minimized review_pk->end

Caption: Troubleshooting workflow for this compound-induced sleep interference.

References

Identifying and controlling for variables in Adrafinil experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Adrafinil experimental design. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and controlling for critical variables in their studies.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a prodrug, meaning it is biologically inactive until it is metabolized in the liver into its active form, Modafinil.[1][2] The effects of this compound are therefore attributable to the pharmacological actions of Modafinil. While the precise mechanism is not fully understood, Modafinil is known to modulate several neurotransmitter systems. It primarily works by inhibiting the reuptake of dopamine, leading to increased dopamine concentrations in the synaptic cleft.[1][3] Additionally, it influences norepinephrine, histamine, and orexin systems, all of which play crucial roles in wakefulness, arousal, and cognitive functions.[1]

Q2: What is the typical onset and duration of this compound's effects?

A2: Due to its conversion to Modafinil in the liver, the effects of this compound are not immediate. The onset of action is typically observed within 45 to 60 minutes after oral administration on an empty stomach. The effects are long-lasting, with a duration of approximately 8 to 12 hours, which is influenced by the individual's metabolism and the dosage administered. The half-life of this compound itself is about one hour, but the half-life of its active metabolite, Modafinil, is significantly longer, with the R-enantiomer having a half-life of 12 to 15 hours and the S-enantiomer a half-life of 4 to 5 hours.

Q3: What are the key variables to control in an in vivo this compound experiment?

A3: Several critical variables must be controlled to ensure the validity and reproducibility of in vivo this compound experiments. These include:

  • Dosage: this compound dosage can vary significantly. It is crucial to establish a clear dose-response relationship for the intended effect.

  • Timing of Administration: Due to the metabolic conversion to Modafinil, the timing of administration relative to behavioral testing or tissue collection is critical. Peak plasma concentrations of Modafinil should be considered.

  • Animal Strain, Age, and Sex: Different strains of rodents can exhibit varying metabolic rates and behavioral responses. Age and sex can also influence drug metabolism and effects.

  • Diet and Fasting State: Administering this compound on an empty stomach can expedite its absorption and onset of effects. Standardizing the diet and feeding schedule of experimental animals is important.

  • Light/Dark Cycle: As this compound affects wakefulness, experiments should be conducted at a consistent time within the light/dark cycle to avoid confounding effects of circadian rhythms.

  • Liver Function: Since this compound is metabolized in the liver, any pre-existing liver conditions or concurrent administration of substances affecting liver enzymes can significantly alter its pharmacokinetics.

Q4: What are potential confounding factors in this compound research?

A4: Several factors can confound the results of this compound experiments:

  • Co-administration of other substances: Concurrent use of other stimulants (e.g., caffeine) or drugs that affect the central nervous system can lead to synergistic or antagonistic effects.

  • Inducers or Inhibitors of Cytochrome P450 Enzymes: this compound metabolism involves CYP enzymes such as CYP1A2, CYP2B6, CYP3A4, and CYP2C19. Co-administration of drugs that induce or inhibit these enzymes can alter the conversion rate of this compound to Modafinil, affecting its efficacy and side effect profile.

  • Stress: Stress can independently affect cognitive performance and locomotor activity, potentially masking or exaggerating the effects of this compound.

  • Tolerance: Repeated administration of this compound may lead to tolerance, requiring higher doses to achieve the same effect.

Troubleshooting Guides

Problem: High variability in behavioral outcomes between subjects.

  • Possible Cause: Inconsistent timing of drug administration relative to testing.

    • Solution: Strictly adhere to a standardized protocol where the time between this compound administration and the start of the behavioral test is consistent for all subjects. Account for the 45-60 minute conversion time to Modafinil.

  • Possible Cause: Differences in individual metabolism.

    • Solution: Ensure that all experimental animals are of the same strain, age, and sex. Monitor liver enzyme levels to identify any outliers with potential hepatic impairment.

  • Possible Cause: Stress induced by handling or the experimental environment.

    • Solution: Habituate the animals to the experimental procedures and environment for a sufficient period before the start of the study.

Problem: Unexpected adverse effects observed (e.g., hyperactivity, stereotypy).

  • Possible Cause: Dosage is too high.

    • Solution: Conduct a dose-response study to determine the optimal dose that produces the desired cognitive-enhancing effects without inducing significant motor side effects. In aged canines, increased locomotion was observed at doses of 20, 30, and 40 mg/kg, but this was generally not accompanied by stereotypical behavior.

  • Possible Cause: Interaction with other administered compounds.

    • Solution: Carefully review all substances being administered to the animals, including those in their diet, to rule out any potential drug interactions.

Problem: Lack of a significant effect of this compound on the measured outcome.

  • Possible Cause: Insufficient dosage.

    • Solution: Increase the dose of this compound in a systematic manner. Refer to literature for effective dose ranges in similar models.

  • Possible Cause: The chosen behavioral assay is not sensitive enough to detect the effects of this compound.

    • Solution: Consider using a different or a battery of behavioral tests to assess various aspects of cognition.

  • Possible Cause: Incorrect timing of the measurement.

    • Solution: Adjust the timing of the behavioral assessment to coincide with the peak plasma concentration of Modafinil.

Data Presentation

Table 1: this compound and its Active Metabolite Modafinil Levels in Human Hair Following a Single Oral Dose of 200 mg this compound.

AnalyteConcentration (ng/mg)
This compound0.8
Modafinil0.5

Data from a self-administration study. Beard hair was collected 10 days after administration.

Table 2: Effects of this compound on Locomotor Activity in Aged Canines.

Dose (mg/kg)Outcome
10No significant effect
20Increased locomotor activity
30Increased locomotor activity
40Increased locomotor activity

A crossover design was used with administration for 14 consecutive days.

Table 3: Common Self-Reported Side Effects of this compound from User Experiences (n=49).

Side EffectPercentage of Reports (%)
Malodorous Urine20
Headache16
Disturbed Sleep14
Anxiety / "Jitteriness"12
Unpleasant Stimulation10

Data compiled from online experience reports.

Experimental Protocols

1. In Vivo: Assessment of Cognitive Enhancement in Rodents (Adapted from Modafinil Protocols)

  • Objective: To evaluate the effects of this compound on learning and memory in rodents using the Morris Water Maze (MWM) task.

  • Materials:

    • This compound

    • Vehicle (e.g., saline, distilled water with a suspending agent)

    • Morris Water Maze apparatus

    • Video tracking software

  • Procedure:

    • Habituation: Acclimate rodents to the testing room for at least 1 hour before each session. Handle the animals for several days prior to the start of the experiment.

    • Drug Administration: Administer this compound (e.g., 20-60 mg/kg, intraperitoneally) or vehicle 60 minutes prior to the start of the MWM trial to allow for metabolic conversion to Modafinil.

    • Acquisition Phase (4-5 days):

      • Each day consists of 4 trials per animal.

      • For each trial, gently place the mouse into the water at one of the four starting positions, facing the wall of the pool.

      • Allow the mouse to swim and find the hidden platform for a maximum of 60 seconds.

      • If the mouse fails to find the platform within 60 seconds, guide it to the platform and allow it to remain there for 15-20 seconds.

      • Record the escape latency (time to find the platform) and path length using video tracking software.

    • Probe Trial (24 hours after the last acquisition trial):

      • Remove the platform from the pool.

      • Place the mouse in the pool at a novel start position.

      • Allow the mouse to swim for 60 seconds.

      • Record the time spent in the target quadrant (where the platform was previously located).

  • Variables to Control:

    • Water temperature (maintain at a constant, appropriate temperature).

    • Lighting and extra-maze cues (keep consistent throughout the experiment).

    • Time of day for testing.

    • Handling of the animals.

2. In Vitro: Dopamine Transporter (DAT) Inhibition Assay (Adapted from Modafinil Protocols)

  • Objective: To determine the inhibitory effect of this compound's active metabolite, Modafinil, on dopamine transporter (DAT) activity.

  • Materials:

    • Cell line expressing human DAT (e.g., HEK293-hDAT cells)

    • [³H]dopamine or a fluorescent dopamine analog

    • Modafinil (as this compound is inactive in vitro)

    • Assay buffer

    • Scintillation counter or fluorescence plate reader

  • Procedure:

    • Cell Culture: Culture HEK293-hDAT cells to an appropriate confluency in 96-well plates.

    • Assay Preparation: Wash the cells with assay buffer.

    • Compound Incubation: Pre-incubate the cells with varying concentrations of Modafinil or vehicle for a specified time (e.g., 10-20 minutes) at 37°C.

    • Substrate Addition: Add a fixed concentration of [³H]dopamine or fluorescent dopamine analog to initiate the uptake reaction.

    • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to allow for dopamine uptake.

    • Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold assay buffer.

    • Measurement:

      • For radiolabeled dopamine, lyse the cells and measure the radioactivity using a scintillation counter.

      • For fluorescent dopamine analogs, measure the intracellular fluorescence using a fluorescence plate reader.

    • Data Analysis: Calculate the percentage of inhibition of dopamine uptake at each concentration of Modafinil and determine the IC₅₀ value.

  • Variables to Control:

    • Cell density and passage number.

    • Incubation times and temperatures.

    • Concentration of the dopamine substrate.

    • pH and composition of the assay buffer.

Mandatory Visualization

Adrafinil_Metabolism_and_Action This compound This compound (Oral Administration) Liver Liver (Metabolism) This compound->Liver Modafinil Modafinil (Active Metabolite) Liver->Modafinil CYP Enzymes DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibition Norepinephrine Increased Norepinephrine Modafinil->Norepinephrine Histamine Increased Histamine Modafinil->Histamine Orexin Orexin Neuron Activation Modafinil->Orexin Dopamine Increased Synaptic Dopamine DAT->Dopamine Cognitive_Enhancement Cognitive Enhancement (Wakefulness, Attention) Dopamine->Cognitive_Enhancement Norepinephrine->Cognitive_Enhancement Histamine->Cognitive_Enhancement Orexin->Cognitive_Enhancement

Caption: Metabolic conversion of this compound and its subsequent effects on neurotransmitter systems.

Adrafinil_Experimental_Workflow Start Start: Experimental Design Animal_Prep Animal Preparation (Acclimation, Baseline Measures) Start->Animal_Prep In_Vitro In Vitro Assay (e.g., DAT Inhibition) Start->In_Vitro Parallel Study Drug_Admin This compound/Vehicle Administration Animal_Prep->Drug_Admin Behavioral Behavioral Testing (e.g., MWM, Locomotor Activity) Drug_Admin->Behavioral Neurochemical Neurochemical Analysis (e.g., Microdialysis, Tissue Homogenate) Drug_Admin->Neurochemical Data_Analysis Data Analysis (Statistical Comparison) Behavioral->Data_Analysis Neurochemical->Data_Analysis Conclusion Conclusion and Interpretation Data_Analysis->Conclusion In_Vitro->Data_Analysis

Caption: A generalized workflow for in vivo and in vitro this compound experiments.

References

Troubleshooting inconsistent results in Adrafinil behavioral studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Adrafinil behavioral studies.

Frequently Asked Questions (FAQs)

Q1: Why am I seeing significant variability in the behavioral effects of this compound between my study animals?

A1: Inconsistent results in this compound behavioral studies can stem from a variety of factors. One key reason is that this compound is a prodrug, meaning it is metabolized in the liver to its active form, Modafinil.[1] The rate and efficiency of this conversion can vary between individual animals, leading to different plasma concentrations of active Modafinil and, consequently, variable behavioral outcomes.[2][3] One study in aged canines noted that a subpopulation of animals showed either no effect or decreased locomotion in response to this compound, and these individual differences were correlated with changes in serum levels of the drug.[2][3]

Q2: What is the recommended route of administration and timing for this compound in rodent behavioral studies?

A2: Oral administration is the most common route for this compound in animal studies. Because it takes time for this compound to be metabolized into Modafinil, its effects are not immediate. Peak plasma concentrations of Modafinil after this compound administration are typically observed within 45-60 minutes when taken on an empty stomach. Therefore, it is recommended to administer this compound at least 60 minutes prior to behavioral testing to allow for its conversion to the active metabolite.

Q3: What are the known mechanisms of action for this compound?

A3: The behavioral effects of this compound are primarily attributed to its active metabolite, Modafinil. The precise mechanism of action is not fully understood but is known to be multifaceted, involving several neurotransmitter systems:

  • Dopamine: Modafinil has been shown to bind to the dopamine transporter (DAT), inhibiting the reuptake of dopamine and leading to increased extracellular dopamine levels. This action is considered crucial for its wakefulness-promoting effects. Both dopamine D1 and D2 receptors are essential for the arousal effects of Modafinil.

  • Norepinephrine: Modafinil also impacts the norepinephrine system, and its effects can be attenuated by α1-adrenergic receptor antagonists.

  • Orexin and Histamine: Modafinil has been shown to activate orexin neurons in the hypothalamus. The orexin system, in turn, may modulate the histaminergic system, as Modafinil-induced increases in histamine are absent in orexin neuron-ablated mice. However, some studies suggest that the orexin system may not be essential for the wake-promoting effects of Modafinil, though it may contribute to alertness. Modafinil's effects on locomotor activity have been linked to central histaminergic systems.

Troubleshooting Inconsistent Results

Problem 1: High variability in locomotor activity after this compound administration.

Potential Cause Troubleshooting Steps
Individual differences in metabolism Increase the number of animals per group to improve statistical power and account for individual variability. If possible, measure plasma Modafinil levels to correlate with behavioral outcomes.
Timing of administration Ensure a consistent and adequate time interval (at least 60 minutes) between this compound administration and the start of the behavioral test to allow for metabolic conversion.
Circadian rhythm Conduct behavioral testing at the same time each day, as the animal's natural circadian rhythm can influence locomotor activity and drug metabolism.
Environmental factors Standardize the testing environment, including lighting, noise levels, and handling procedures, as these can significantly impact rodent behavior.
Drug solution instability Prepare fresh this compound solutions for each experiment. If storing solutions, do so in appropriate conditions (see Q4 in FAQs).

Problem 2: Lack of expected cognitive enhancement in the Morris Water Maze (MWM).

Potential Cause Troubleshooting Steps
Inappropriate dosage Perform a dose-response study to determine the optimal dose of this compound for cognitive enhancement in your specific animal model and task. High doses of Modafinil (the active metabolite) have been shown to enhance MWM performance, while lower doses may not be as effective.
Task difficulty Adjust the difficulty of the MWM task. If the task is too easy, a ceiling effect may be observed, making it difficult to detect cognitive enhancement. Conversely, if the task is too difficult, a floor effect may occur.
Timing of drug administration vs. memory phase Consider the specific memory phase you are targeting. For assessing effects on acquisition, administer this compound before each training session. For consolidation, administer it immediately after. For retrieval, administer it before the probe trial.
Stress The stress of the water maze itself can impact performance. Ensure proper handling and habituation procedures to minimize stress in the animals.

Problem 3: Conflicting results in anxiety-related tests like the Elevated Plus Maze (EPM).

Potential Cause Troubleshooting Steps
Dose-dependent effects The effects of this compound on anxiety may be dose-dependent. Low doses of its active metabolite, Modafinil, may have anxiolytic effects, while higher doses could be anxiogenic or have no effect. A dose-response study is recommended.
Baseline anxiety levels The baseline anxiety level of the animals can influence the outcome. Consider the strain, age, and sex of the animals, as these can all affect baseline anxiety.
Test conditions The lighting conditions, time of day, and prior handling of the animals can all impact their behavior in the EPM. Standardize these conditions across all experimental groups.
One-trial tolerance Repeated testing in the EPM can lead to a phenomenon known as one-trial tolerance, where the anxiolytic effects of drugs are diminished upon re-exposure. If repeated testing is necessary, consider a longer inter-trial interval (e.g., 28 days) and changing the testing room.

Quantitative Data from Behavioral Studies

The following tables summarize quantitative data from studies using this compound and its active metabolite, Modafinil.

Table 1: Effects of this compound on Locomotor Activity in Aged Canines

Dose (mg/kg)Administration RouteBehavioral TestObserved Effect
10, 20, 30, 40OralOpen-Field TestIncreased locomotor activity at 20, 30, and 40 mg/kg doses.
60OralNocturnal ActivityDoubled nocturnal activity in rhesus monkeys.
90, 120OralNocturnal ActivityIncreased nocturnal activity fourfold in rhesus monkeys.

Table 2: Dose-Response Effects of Modafinil in Rodent Behavioral Tests

Dose (mg/kg)Animal ModelBehavioral TestObserved Effect
20, 40MouseLocomotor ActivityObvious stimulation of locomotor activity.
75MouseMorris Water MazeImproved acquisition of the task.
0.75MouseContextual Fear ConditioningEnhanced memory.
75MouseContextual Fear ConditioningDisrupted memory.
100, 200, 300RatY-MazeDose-dependent improvement in learning performance, plateauing at 200 mg/kg.

Experimental Protocols

Open-Field Test for Locomotor Activity

Objective: To assess spontaneous locomotor activity and exploratory behavior.

Apparatus: A square arena (e.g., 40 x 40 x 30 cm) with walls to prevent escape. The arena is typically made of a non-reflective material and can be divided into a central and a peripheral zone. An overhead camera connected to a video-tracking system is used to record and analyze the animal's movement.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Administer this compound (or vehicle) orally at the desired dose. A pretreatment time of at least 60 minutes is recommended.

  • Gently place the mouse into the center of the open-field arena.

  • Allow the animal to explore the arena for a predetermined period (e.g., 10-30 minutes).

  • Record the following parameters using the video-tracking software:

    • Total distance traveled

    • Time spent in the center versus the periphery

    • Number of entries into the center zone

    • Rearing frequency

  • Between each trial, thoroughly clean the arena with 70% ethanol to eliminate olfactory cues.

Elevated Plus Maze (EPM) for Anxiety-Like Behavior

Objective: To assess anxiety-like behavior based on the conflict between the natural tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor (e.g., 50 cm). It consists of two open arms and two enclosed arms of equal size, connected by a central platform.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes prior to testing.

  • Administer this compound (or vehicle) at the desired dose, allowing for a 60-minute pretreatment period.

  • Place the animal on the central platform of the maze, facing one of the open arms.

  • Allow the animal to freely explore the maze for a 5-minute session.

  • Record the following measures:

    • Time spent in the open arms

    • Time spent in the closed arms

    • Number of entries into the open arms

    • Number of entries into the closed arms

  • The percentage of time spent in the open arms and the percentage of open arm entries are calculated as indices of anxiety-like behavior.

  • Clean the maze thoroughly with 70% ethanol between animals.

Morris Water Maze (MWM) for Spatial Learning and Memory

Objective: To assess hippocampal-dependent spatial learning and memory.

Apparatus: A large circular pool (e.g., 120-150 cm in diameter) filled with water made opaque with non-toxic paint. A small escape platform is hidden 1-2 cm below the water surface. The pool is located in a room with various distal visual cues.

Procedure:

  • Acquisition Phase (4-5 days):

    • Administer this compound (or vehicle) 60 minutes before each training session.

    • Each day consists of several trials (e.g., 4 trials).

    • For each trial, gently place the mouse into the water at one of four quasi-random start locations, facing the pool wall.

    • Allow the mouse to swim and find the hidden platform. If the mouse does not find the platform within a set time (e.g., 60-90 seconds), gently guide it to the platform.

    • Allow the mouse to remain on the platform for 15-30 seconds.

    • Record the escape latency (time to find the platform) and the path length for each trial.

  • Probe Trial (24 hours after the last training session):

    • Remove the platform from the pool.

    • Administer this compound (or vehicle) 60 minutes before the trial.

    • Place the mouse in the pool at a novel start location and allow it to swim for 60 seconds.

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location.

Signaling Pathways and Logical Relationships

This compound Metabolism and Action Workflow

Adrafinil_Workflow This compound This compound Administration (Oral) Metabolism Hepatic Metabolism (Liver) This compound->Metabolism In vivo conversion Modafinil Active Metabolite: Modafinil Metabolism->Modafinil Neurotransmitter Modulation of Neurotransmitter Systems Modafinil->Neurotransmitter Behavior Behavioral Outcomes (e.g., Increased Locomotion, Cognitive Enhancement) Neurotransmitter->Behavior

Figure 1. This compound's metabolic conversion and subsequent behavioral effects.
Troubleshooting Logic for Inconsistent Results

Troubleshooting_Logic Inconsistent_Results Inconsistent Behavioral Results Metabolism Variable Metabolism Inconsistent_Results->Metabolism Dosage Inappropriate Dosage Inconsistent_Results->Dosage Timing Incorrect Timing Inconsistent_Results->Timing Environment Environmental Factors Inconsistent_Results->Environment Solution Drug Solution Issues Inconsistent_Results->Solution Check_Metabolism Consider genetic variability Increase sample size Metabolism->Check_Metabolism Check_Dosage Conduct dose-response study Dosage->Check_Dosage Check_Timing Standardize administration time (e.g., 60 min pre-test) Timing->Check_Timing Check_Environment Control for light, noise, handling Environment->Check_Environment Check_Solution Prepare fresh solution Verify solubility and stability Solution->Check_Solution

Figure 2. A logical workflow for troubleshooting inconsistent this compound study results.
Modafinil's Putative Signaling Pathways

Modafinil_Pathways cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_hypothalamus Hypothalamus DAT Dopamine Transporter (DAT) D1R D1 Receptor DAT->D1R Increases Dopamine in Synapse D2R D2 Receptor DAT->D2R Increases Dopamine in Synapse NET Norepinephrine Transporter (NET) Alpha1R α1-Adrenergic Receptor NET->Alpha1R Increases Norepinephrine in Synapse Wakefulness Increased Wakefulness & Alertness D1R->Wakefulness D2R->Wakefulness Alpha1R->Wakefulness Orexin_Neuron Orexin Neuron Histamine_Neuron Histamine Neuron Orexin_Neuron->Histamine_Neuron Activates Histamine_Neuron->Wakefulness Promotes Modafinil Modafinil Modafinil->DAT Inhibits Modafinil->NET Inhibits Modafinil->Orexin_Neuron Activates

Figure 3. Simplified diagram of Modafinil's proposed mechanism of action.

References

Adrafinil Powder: Technical Support Center for Long-Term Storage and Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and stability of Adrafinil powder. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity of your research materials.

Frequently Asked Questions (FAQs)

Q1: What are the ideal long-term storage conditions for this compound powder?

For long-term storage, this compound powder should be kept at -20°C in a tightly sealed container to minimize degradation.[1][2][3] When stored under these conditions, the powder is reported to be stable for at least three to five years.[1][2] For routine laboratory use, storing the powder in a cool, dry, and dark environment away from direct sunlight is recommended.

Q2: How do temperature and humidity affect the stability of this compound powder?

Q3: What are the known degradation products of this compound?

Under conditions of thermal stress, such as those encountered in a heated gas chromatography injection port, this compound has been shown to degrade into several products, including diphenylmethanol and 1,1,2,2-tetraphenylethane (TPE). This compound is a prodrug that is metabolized in vivo to the active compound, modafinil.

Q4: Is this compound powder sensitive to light?

While specific photostability studies on this compound are not extensively published, general best practices for chemical storage recommend protecting compounds from light to prevent potential photodegradation. Therefore, it is advisable to store this compound powder in an opaque or amber container.

Q5: What is the recommended procedure for preparing a stock solution of this compound?

This compound is soluble in DMSO and DMF at approximately 20 mg/mL, but has very low solubility in water and ethanol. To prepare a stock solution, it is recommended to dissolve the powder in fresh, anhydrous DMSO. For experiments, stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.

Q6: How stable are this compound stock solutions in different solvents?

Stock solutions of this compound in DMSO are significantly less stable than the powder form. It is recommended to store DMSO stock solutions at -80°C for up to one year, or at -20°C for up to one month. If using for cell-based assays, it is advisable to prepare fresh dilutions from the stock solution for each experiment.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Powder has clumped or appears moist. Exposure to humidity.Discard the affected powder as its purity may be compromised. In the future, ensure the container is tightly sealed and stored in a desiccator or a controlled low-humidity environment.
Discoloration of the powder (e.g., yellowing). Degradation due to exposure to light, heat, or air (oxidation).Do not use the discolored powder for experiments. Verify storage conditions and protect future batches from light and heat. Consider purging the container with an inert gas like argon or nitrogen before sealing.
Inconsistent experimental results or loss of potency. Degradation of the this compound powder or stock solution.Perform a purity analysis of the powder using HPLC. If using a stock solution, prepare a fresh solution from a new aliquot or a new batch of powder. Review storage procedures for both powder and solutions.
Precipitation observed in a stock solution upon thawing. The solution may be supersaturated, or the solubility has decreased at lower temperatures.Gently warm the solution to 37°C and sonicate to redissolve the precipitate. Ensure the concentration of your stock solution does not exceed the solubility limit in the chosen solvent.

Quantitative Data Summary

Table 1: Recommended Storage Conditions and Stability of this compound Powder

Storage Temperature Environment Reported Stability Reference(s)
-20°CTightly sealed container, protected from light≥ 5 years
-20°CPowder form3 years
Room TemperatureCool, dry, dark environmentSuitable for short-term storage

Table 2: Stability of this compound Stock Solutions

Solvent Storage Temperature Reported Stability Reference(s)
DMSO-80°C1 year
DMSO-20°C1 month
Solution Base-20°C6 months

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol outlines a general method for assessing the stability of this compound powder.

  • Instrumentation:

    • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B).

    • Flow Rate: 1 mL/min.

    • Detection Wavelength: 252 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.

    • Dilute the stock solution with the mobile phase to a final concentration of 10 µg/mL.

  • Forced Degradation Studies:

    • Acid Hydrolysis: Incubate the sample in 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Incubate the sample in 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Incubate the sample in 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid powder to 105°C for 48 hours.

    • Photodegradation: Expose the sample to UV light (254 nm) for 24 hours.

  • Analysis:

    • Inject the prepared samples and analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis A This compound Powder B Prepare 1 mg/mL Stock Solution in DMSO A->B C Dilute to 10 µg/mL with Mobile Phase B->C D Acid Hydrolysis (0.1 M HCl, 60°C, 24h) C->D Expose to Stress Conditions E Base Hydrolysis (0.1 M NaOH, 60°C, 24h) C->E Expose to Stress Conditions F Oxidative Degradation (3% H₂O₂, RT, 24h) C->F Expose to Stress Conditions G Thermal Degradation (Solid, 105°C, 48h) C->G Expose to Stress Conditions H Photodegradation (UV light, 24h) C->H Expose to Stress Conditions I HPLC Analysis D->I E->I F->I G->I H->I J Analyze Chromatograms I->J K Quantify Degradation J->K

Caption: Workflow for Forced Degradation Study of this compound.

logical_relationship cluster_storage Storage Conditions cluster_stability Compound Stability A Ideal (-20°C, Dark, Dry) C High Stability (Minimal Degradation) A->C Leads to B Sub-optimal (Room Temp, Light, Humidity) D Low Stability (Significant Degradation) B->D Leads to

Caption: Relationship Between Storage Conditions and Stability.

References

Adjusting Adrafinil protocols for subjects with high sensitivity

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Adrafinil Administration

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing this compound in experimental settings. The focus of this guide is to provide protocols and adjustments for subjects exhibiting high sensitivity to the compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a prodrug that is metabolized in the liver to its active form, modafininil.[1][2] Modafinil is a wakefulness-promoting agent (eugeroic) that influences several neurotransmitter systems in the brain. Its primary mechanism of action is not fully understood but is thought to involve the modulation of dopamine, norepinephrine, and histamine levels.[3] It may also activate orexin neurons, which play a crucial role in regulating arousal and wakefulness.[3]

Q2: What are the typical signs of high sensitivity to this compound?

Subjects with high sensitivity may experience adverse effects at lower-than-typical dosages. These signs can include:

  • Psychological: Increased anxiety, nervousness, irritability, agitation, and restlessness.[4]

  • Neurological: Headaches, dizziness, and insomnia, particularly if administered later in the day.

  • Gastrointestinal: Nausea and stomach pain.

  • Cardiovascular: Increased heart rate or palpitations.

In some cases, individuals may report feeling "on edge" or overly stimulated. It is crucial to distinguish these signs from more severe, though rare, adverse reactions such as skin rashes or significant mood changes, which require immediate cessation of the experiment and medical consultation.

Q3: Are there known genetic factors that influence sensitivity to this compound?

While specific genetic markers for this compound sensitivity are not well-established, its metabolism is a key factor. This compound is converted to modafinil in the liver, primarily by the cytochrome P450 enzyme CYP3A4. Genetic variations (polymorphisms) in CYP3A4 are known to affect the metabolism of many drugs, which could potentially lead to altered conversion rates of this compound to modafinil, and thus, differences in individual sensitivity. Individuals with reduced CYP3A4 activity may experience stronger and longer-lasting effects from a standard dose.

Q4: How can we identify subjects with high sensitivity before initiating a full experimental protocol?

A dose-escalation or test-dose protocol is recommended. This involves administering a very low initial dose and carefully monitoring the subject for any signs of sensitivity before proceeding to the target experimental dose.

Troubleshooting Guides

Issue 1: Subject reports significant anxiety and jitteriness at a standard dosage.

Protocol Adjustment:

  • Immediate Action: Discontinue this compound administration for the current session.

  • Observation: Monitor the subject's vital signs and subjective reports until the adverse effects subside.

  • Future Dosing: If the experiment is to be continued, reduce the subsequent dose by 50-75%. Consider starting at the lowest effective dose range reported in anecdotal evidence for modafinil (active metabolite), which can be as low as 25-50 mg.

  • Co-administration: Avoid co-administration with other stimulants, including caffeine, as this can amplify the stimulating effects and increase the likelihood of anxiety and elevated heart rate.

Issue 2: Subject experiences persistent headaches.

Protocol Adjustment:

  • Hydration: Ensure the subject is well-hydrated, as dehydration can contribute to headaches.

  • Dose Reduction: Headaches are a common side effect and are often dose-dependent. A reduction in dosage may alleviate this issue.

  • Timing of Administration: Administering this compound earlier in the day may help, as later administration can interfere with sleep patterns, potentially leading to headaches.

Issue 3: Elevated liver enzymes are noted in routine monitoring.

Protocol Adjustment:

  • Cessation of Administration: Long-term use of this compound has been associated with elevated liver enzymes. Administration should be halted immediately.

  • Medical Consultation: The subject should be referred for a medical evaluation to assess liver function.

  • Exclusion Criteria: Subjects with pre-existing liver conditions should be excluded from studies involving this compound.

Data Presentation: Dosage and Side Effects

Table 1: this compound Dosage Guidelines

Dosage TierThis compound Dosage Range (per day)Modafinil Equivalent (approx.)Target Population
Standard 300 - 600 mg100 - 200 mgGeneral research subjects
High Up to 1200 mgUp to 400 mgUsed in some clinical trials, requires close monitoring
Sensitive 75 - 150 mg25 - 50 mgRecommended starting range for subjects with suspected high sensitivity

Note: this compound is a prodrug to modafinil; however, the conversion is not 1:1. The equivalent doses are approximate.

Table 2: Common Adverse Effects and Mitigation Strategies

Adverse EffectSeverityPotential CauseRecommended Action
HeadacheMild to ModerateDose-dependent, dehydrationReduce dose, ensure hydration
Anxiety/NervousnessMild to ModerateCentral nervous system stimulationReduce dose, avoid other stimulants
InsomniaMild to ModerateWakefulness-promoting effectsAdminister early in the day
NauseaMildGastrointestinal irritationAdminister with food
Elevated Liver EnzymesSeriousHepatic metabolismDiscontinue use, monitor liver function
Skin RashSerious (rare)Hypersensitivity reactionImmediate discontinuation and medical evaluation

Experimental Protocols

Protocol 1: Dose-Escalation for High-Sensitivity Subjects
  • Baseline Assessment: Record baseline vital signs (heart rate, blood pressure) and subjective measures of mood and alertness.

  • Initial Dose: Administer a starting dose of 75 mg of this compound.

  • Monitoring (Initial 4 hours):

    • Record vital signs every 30 minutes for the first 2 hours, then hourly.

    • Administer subjective questionnaires (e.g., visual analog scales for anxiety, alertness) hourly.

    • Observe for any signs of adverse effects as listed in Table 2.

  • Dose Titration: If the initial dose is well-tolerated and the desired effect is not achieved, the dose may be increased by 25-50 mg in subsequent sessions, with a minimum of 48 hours between sessions.

  • Maximum Dose for Sensitive Subjects: Do not exceed 300 mg per day in subjects identified as highly sensitive without careful justification and enhanced monitoring.

Mandatory Visualizations

Adrafinil_Metabolism_and_Action cluster_0 Hepatic Metabolism cluster_1 Central Nervous System This compound This compound Modafinil Modafinil (Active) This compound->Modafinil CYP3A4 Dopamine ↑ Dopamine Modafinil->Dopamine Norepinephrine ↑ Norepinephrine Modafinil->Norepinephrine Histamine ↑ Histamine Modafinil->Histamine Orexin ↑ Orexin Modafinil->Orexin

Caption: Metabolic conversion of this compound to Modafinil and its primary targets in the CNS.

High_Sensitivity_Workflow Start Subject Screening LowDose Administer Low Test Dose (e.g., 75mg this compound) Start->LowDose Monitor Monitor for Adverse Effects (Anxiety, Headache, etc.) LowDose->Monitor AdverseEffects Adverse Effects Present? Monitor->AdverseEffects Stop Discontinue/Reduce Dose AdverseEffects->Stop Yes NoAdverseEffects No Adverse Effects AdverseEffects->NoAdverseEffects No Continue Proceed with Caution (Maintain Low Dose) Stop->Continue Proceed Proceed with Experimental Protocol NoAdverseEffects->Proceed

Caption: Decision workflow for managing subjects with potential high sensitivity to this compound.

References

Counteracting potential side effects like headache and nausea during trials

Author: BenchChem Technical Support Team. Date: November 2025

This support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to counteract potential side effects of headache and nausea during clinical trials.

Troubleshooting Guides

This section offers solutions to common problems encountered during trials.

Issue: A trial participant reports a new-onset headache after administration of the investigational product.

  • Initial Assessment:

    • Characterize the Headache: Use a standardized headache diary to record the onset, duration, intensity (e.g., on a 4-point scale: 0=none, 1=mild, 2=moderate, 3=severe), quality (e.g., throbbing, pulsating), and location of the headache.[1]

    • Associated Symptoms: Document any accompanying symptoms such as photophobia, phonophobia, or nausea.[1]

    • Medical History: Review the participant's medical history for any prior headache disorders, such as migraine or tension-type headache.[2][3]

    • Concomitant Medications: Inquire about the use of any other medications, including over-the-counter drugs, that could be contributing to the headache.[4]

  • Troubleshooting Steps:

    • Rule out Serious Adverse Events: If the headache is sudden, severe ("thunderclap"), or accompanied by neurological deficits, escalate immediately for emergency medical evaluation to rule out conditions like subarachnoid hemorrhage.

    • Consider Medication Overuse Headache (MOH): If the participant has a history of frequent analgesic use, consider the possibility of MOH. This is a secondary headache that can develop from the overuse of acute headache medications.

    • Provide Rescue Medication: If the headache is determined to be non-serious, provide appropriate rescue medication as per the trial protocol. This may include non-steroidal anti-inflammatory drugs (NSAIDs).

    • Monitor and Document: Continue to monitor the participant and meticulously document all assessments, interventions, and outcomes in the case report form.

Issue: A participant is experiencing nausea and vomiting, potentially impacting adherence to an oral investigational product.

  • Initial Assessment:

    • Timing and Severity: Record the onset, frequency, and severity of nausea and vomiting. Use a simple scale to rate nausea intensity.

    • Dehydration Status: Assess for signs of dehydration, such as decreased urine output or postural dizziness.

    • Gastrointestinal History: Review the participant's history for any pre-existing gastrointestinal conditions.

  • Troubleshooting Steps:

    • Administer Antiemetics: Administer antiemetic medication as specified in the protocol. Options may include 5-HT3 receptor antagonists (e.g., ondansetron) or dopamine receptor antagonists (e.g., prochlorperazine).

    • Alternative Drug Formulation: If nausea and vomiting are persistent and affecting absorption of an oral drug, consider whether an alternative formulation (e.g., intravenous, subcutaneous, or transdermal) is available within the scope of the trial.

    • Dietary Modifications: Advise the participant to consume small, frequent meals and avoid greasy or spicy foods.

    • Hydration: Encourage adequate fluid intake. Intravenous fluids may be necessary in cases of significant dehydration.

    • Evaluate for Other Causes: Consider other potential causes of nausea and vomiting, such as concomitant illness or medications.

Frequently Asked Questions (FAQs)

Q1: What are the common mechanisms behind drug-induced headache?

A1: Drug-induced headaches can arise from various mechanisms. One key pathway involves the trigeminal nociceptive system and the release of calcitonin gene-related peptide (CGRP). CGRP is a potent vasodilator and is implicated in the pain associated with migraine. Certain drugs can trigger the release of CGRP, leading to headache. Another mechanism is medication overuse headache (MOH), where frequent use of acute headache medications leads to a paradoxical increase in headache frequency. This is thought to involve changes in the central nervous system's pain processing pathways.

Q2: What are the primary signaling pathways involved in chemotherapy-induced nausea and vomiting (CINV)?

A2: CINV is primarily mediated by two pathways:

  • Peripheral Pathway: Chemotherapeutic agents can damage enterochromaffin cells in the gastrointestinal tract, causing a release of serotonin (5-HT). This serotonin then activates 5-HT3 receptors on vagal afferent nerves, which transmit signals to the brain's vomiting center. This pathway is mainly responsible for acute CINV (occurring within 24 hours of chemotherapy).

  • Central Pathway: Substance P, a neuropeptide, plays a crucial role in delayed CINV (occurring 24 hours to 5 days after chemotherapy). It binds to neurokinin-1 (NK-1) receptors in the brainstem, triggering the emetic reflex.

Q3: How should headache and nausea be assessed and graded in a clinical trial?

A3: A standardized approach is crucial for consistent data collection.

  • Headache Assessment:

    • Frequency: Number of headache days over a defined period (e.g., 28 days).

    • Duration: Length of each headache episode.

    • Intensity: A 4-point scale (0=none, 1=mild, 2=moderate, 3=severe) is commonly used.

    • Associated Symptoms: Presence or absence of nausea, vomiting, photophobia, and phonophobia should be recorded.

    • Disability: A simple scale can assess the impact on daily activities (e.g., 0=no disability, 3=severe disability requiring bed rest).

  • Nausea Assessment:

    • Presence/Absence: Recorded at baseline and at specified time points post-dose.

    • Severity: Can be rated on a simple scale (e.g., mild, moderate, severe).

Q4: What are effective mitigation strategies for headache and nausea during a trial?

A4:

  • For Headache:

    • Prophylactic Treatment: For frequent headaches, preventive medication may be considered if allowed by the protocol.

    • Rescue Medication: Having a clear plan for the use of rescue medications like NSAIDs is essential.

    • Patient Education: Educating participants about the risk of medication overuse headache can help prevent its development.

  • For Nausea:

    • Prophylactic Antiemetics: For investigational products with a high likelihood of causing nausea, prophylactic administration of antiemetics can be effective.

    • Combination Therapy: In cases of chemotherapy, a combination of a 5-HT3 receptor antagonist, an NK-1 receptor antagonist, and a corticosteroid is often used.

    • Non-pharmacological Approaches: Simple measures like dietary adjustments and ensuring adequate hydration can be beneficial.

Quantitative Data on Adverse Events

The following tables provide an overview of the incidence of headache and nausea as adverse events in clinical trials.

Table 1: Incidence of Nausea as a Treatment-Emergent Adverse Event with Acute Migraine Medications

Medication ClassExample Drug(s)Odds Ratio vs. Placebo for Nausea
TriptansSumatriptan, Zolmitriptan1.19 to 2.22
GepantsUbrogepant1.19 to 2.22
DitansLasmiditan1.19 to 2.22

Source: Adapted from a systematic review and network meta-analysis of 137 randomized controlled trials.

Table 2: Risk of Medication Overuse Headache (MOH) Across Different Classes of Acute Migraine Treatments

ComparisonPooled Relative RiskInterpretation
Triptans vs. Analgesics0.6535% relative risk reduction for MOH with triptans compared to analgesics.
Ergots vs. Analgesics0.4159% relative risk reduction for MOH with ergots compared to analgesics.
Triptans vs. Ergots1.07Similar risk of MOH between triptans and ergots.
Triptans vs. Opioids0.3565% relative risk reduction for MOH with triptans compared to opioids.

Source: Adapted from a systematic literature review on the risk of medication overuse headache.

Experimental Protocols

Protocol 1: Assessment of Treatment-Emergent Headache

Objective: To systematically assess and document the characteristics of any headache reported as an adverse event during a clinical trial.

Methodology:

  • Headache Diary: Provide all participants with a standardized headache diary at the start of the trial.

  • Baseline Assessment: At the screening visit, collect a detailed history of any pre-existing headache disorders.

  • Event-Triggered Assessment: Upon a participant reporting a headache, the clinical research coordinator will guide them to complete the following in their diary:

    • Date and time of headache onset and resolution.

    • Headache intensity rated on a 4-point scale (0=none, 1=mild, 2=moderate, 3=severe) at onset, 2 hours post-onset, and at resolution.

    • Description of the pain (e.g., throbbing, pressing).

    • Location of the pain (e.g., unilateral, bilateral).

    • Presence or absence of associated symptoms (nausea, vomiting, photophobia, phonophobia).

    • Impact on daily activities using a 4-point disability scale.

    • Any rescue medication taken, including the name, dose, and time of administration.

  • Investigator Review: The investigator will review the completed diary entry to assess the severity, causality, and seriousness of the adverse event.

  • Data Entry: All collected data will be transcribed into the electronic case report form (eCRF).

Protocol 2: Evaluation of Treatment-Emergent Nausea

Objective: To systematically evaluate and document the occurrence and severity of nausea as an adverse event.

Methodology:

  • Baseline Assessment: At the screening visit, inquire about any history of nausea or gastrointestinal disorders.

  • Scheduled Assessments: At each study visit, specifically ask the participant if they have experienced any nausea since the last visit.

  • Event-Triggered Assessment: If a participant reports nausea, the following information should be collected:

    • Date and time of onset and resolution.

    • Frequency of nausea episodes.

    • Severity of nausea rated on a 3-point scale (mild, moderate, severe).

    • Presence and frequency of vomiting.

    • Relationship to meals or investigational product administration.

    • Any antiemetic medication taken.

  • Investigator Assessment: The investigator will evaluate the reported nausea to determine its relationship to the investigational product and its clinical significance.

  • Documentation: All details of the nausea adverse event will be recorded in the source documents and the eCRF.

Visualizations

G cluster_0 Drug-Induced Headache Pathway Drug Investigational Drug Trigeminal Trigeminal Nerve Activation Drug->Trigeminal CGRP CGRP Release Trigeminal->CGRP Vasodilation Vasodilation CGRP->Vasodilation Pain Pain Signal Transmission Vasodilation->Pain Headache Headache Pain->Headache

Caption: CGRP-mediated pathway of drug-induced headache.

G cluster_1 Drug-Induced Nausea Signaling Chemotherapy Chemotherapy/ Investigational Drug Enterochromaffin Enterochromaffin Cells (GI Tract) Chemotherapy->Enterochromaffin SubstanceP Substance P Release Chemotherapy->SubstanceP Serotonin Serotonin (5-HT) Release Enterochromaffin->Serotonin Vagal Vagal Afferent 5-HT3 Receptor Serotonin->Vagal Brainstem Brainstem (Vomiting Center) Vagal->Brainstem Nausea Nausea/Vomiting Brainstem->Nausea NK1 NK-1 Receptor (Brainstem) SubstanceP->NK1 NK1->Brainstem

Caption: Key signaling pathways in drug-induced nausea.

References

Validation & Comparative

Adrafinil vs. Placebo: A Comparative Analysis of Wakefulness-Promoting Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the wakefulness-promoting effects of Adrafinil versus a placebo, supported by experimental data. This compound is a prodrug, meaning it is metabolized in the body to its active form, Modafininil.[1][2][3] Consequently, the pharmacological effects of this compound are primarily attributed to Modafinil.[1][2] Due to a lack of direct, placebo-controlled clinical trials on this compound, this guide will focus on the extensive research conducted on Modafinil as its active metabolite to validate the wakefulness-promoting effects.

Quantitative Data Presentation

The following table summarizes quantitative data from placebo-controlled clinical trials investigating the efficacy of Modafinil in promoting wakefulness. The primary endpoints include objective measures such as the Maintenance of Wakefulness Test (MWT) and the Multiple Sleep Latency Test (MSLT), which assess the ability to remain awake and the speed of falling asleep, respectively.

Metric Modafinil Dose Placebo Outcome Study Population Source
Mean MWT Sleep Latency 200 mg/dayPlacebo40% increase in sleep latency compared to placeboNarcolepsy Patients
Mean MWT Sleep Latency 400 mg/dayPlacebo54% increase in sleep latency compared to placeboNarcolepsy Patients
MWT Weighted Mean Difference VariousPlacebo2.82 minutes longer sleep latency than placeboNarcolepsy Patients
MSLT Weighted Mean Difference VariousPlacebo1.11 minutes longer sleep latency than placeboNarcolepsy Patients
MWT Sleep Latency (Baseline) N/A9.74 ± 6.57 minN/ANarcolepsy Patients
MWT Sleep Latency (Week 8) N/A6.87 ± 6.14 minDecrease in sleep latency from baselineNarcolepsy Patients

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

Maintenance of Wakefulness Test (MWT)

The MWT is a standardized test designed to objectively measure an individual's ability to stay awake during the day in a sleep-conducive environment.

Procedure:

  • Pre-test Preparation: Patients are typically monitored with an overnight polysomnogram (PSG) prior to the MWT to ensure adequate sleep the night before. They are instructed to avoid stimulants such as caffeine and nicotine on the day of the test.

  • Test Environment: The test is conducted in a quiet, dimly lit room.

  • Test Sessions: The MWT consists of four separate test sessions, or "trials," scheduled at two-hour intervals.

  • Patient Instructions: During each trial, the patient is instructed to sit comfortably in a chair and try to remain awake for as long as possible without using any extraordinary measures to prevent sleep (e.g., singing, slapping their face).

  • Duration: Each trial lasts for a predetermined period, typically 20 or 40 minutes.

  • Sleep Onset: Sleep latency is measured as the time from the start of the trial to the first signs of sleep, as determined by electroencephalogram (EEG) recordings. The trial is usually concluded after a specific duration of sleep is observed.

  • Data Analysis: The primary outcome is the mean sleep latency across the four trials. A longer mean sleep latency indicates a greater ability to stay awake.

Multiple Sleep Latency Test (MSLT)

The MSLT is a standard diagnostic tool used to objectively quantify the degree of daytime sleepiness and to diagnose disorders of excessive sleepiness, such as narcolepsy.

Procedure:

  • Pre-test Preparation: Similar to the MWT, an overnight PSG is performed the night before the MSLT to document sleep patterns and rule out other sleep disorders. Patients must have at least six hours of sleep during the preceding night for the MSLT results to be considered valid.

  • Test Environment: The test is conducted in a quiet, dark room to facilitate sleep.

  • Test Sessions: The MSLT consists of four or five scheduled nap opportunities throughout the day, typically starting 1.5 to 3 hours after waking from the overnight PSG and spaced two hours apart.

  • Patient Instructions: For each nap trial, the patient is instructed to lie down in bed and try to fall asleep.

  • Duration: The patient is given 20 minutes to fall asleep. If sleep occurs, the nap is allowed to continue for 15 minutes.

  • Sleep Onset and REM Sleep: Sleep latency is the time it takes for the patient to fall asleep. The test also records the time to the onset of rapid eye movement (REM) sleep.

  • Data Analysis: The mean sleep latency across all naps is calculated. A short mean sleep latency is indicative of excessive daytime sleepiness. The presence of two or more sleep-onset REM periods (SOREMPs) during the naps is a key diagnostic criterion for narcolepsy.

Mandatory Visualization

Signaling Pathways of this compound/Modafinil

Adrafinil_Signaling_Pathway cluster_metabolism Liver cluster_cns Central Nervous System This compound This compound Modafinil Modafinil (Active Metabolite) This compound->Modafinil Metabolism Modafinil_CNS Modafinil Modafinil->Modafinil_CNS DAT Dopamine Transporter (DAT) Modafinil_CNS->DAT Inhibits Norepinephrine ↑ Norepinephrine Modafinil_CNS->Norepinephrine Histamine ↑ Histamine Modafinil_CNS->Histamine Orexin ↑ Orexin (Hypocretin) Modafinil_CNS->Orexin Dopamine ↑ Extracellular Dopamine Wakefulness Wakefulness Dopamine->Wakefulness Norepinephrine->Wakefulness Histamine->Wakefulness Orexin->Wakefulness Clinical_Trial_Workflow Start Patient Recruitment (e.g., Narcolepsy Diagnosis) Screening Screening & Informed Consent Start->Screening Baseline Baseline Assessment (Overnight PSG, MWT/MSLT) Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound/Modafinil Randomization->GroupA Arm 1 GroupB Group B: Placebo Randomization->GroupB Arm 2 Treatment Treatment Period (e.g., 4-8 weeks) GroupA->Treatment GroupB->Treatment FollowUp Follow-up Assessments (MWT/MSLT, Adverse Events) Treatment->FollowUp Analysis Data Analysis FollowUp->Analysis Results Results & Conclusion Analysis->Results

References

Quantitative Analysis of Adrafinil and its Analogs: A Comparative Guide to LC-HRMS Method Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) and other LC-MS based methods for the quantification of Adrafinil and its pharmacologically active metabolite, Modafinil, along with other analogs. This compound is a prodrug to Modafinil, both of which are eugeroics, or wakefulness-promoting agents. The accurate quantification of these compounds is crucial in various fields, including pharmaceutical development, clinical and forensic toxicology, and dietary supplement analysis. This document outlines detailed experimental protocols and presents comparative performance data to aid researchers in selecting and developing appropriate analytical methods.

Comparative Analysis of LC-MS Methods

The selection of an analytical method for the quantification of this compound and its analogs is dependent on the matrix, required sensitivity, and the specific analogs being targeted. High-resolution mass spectrometry offers significant advantages in terms of selectivity and the ability to perform retrospective analysis, while tandem mass spectrometry (LC-MS/MS) is a well-established and highly sensitive technique for targeted quantification.

Performance Data

The following table summarizes the quantitative performance of a validated LC-HRMS method for the analysis of this compound, Modafinil, and four other analogs in dietary supplements, alongside data from LC-MS/MS methods for this compound and Modafinil in other matrices for comparison.[1][2][3][4]

AnalyteMethodMatrixLinearity Range (ng/mL)LOQ (ng/mL)LOD (ng/mL)Accuracy (%)Precision (%RSD)
This compound LC-HRMSDietary Supplements10 - 45010-80-120< 20
LC-MS/MSHuman Hair1 - 100 (ng/mg)1 (ng/mg)0.1 (ng/mg)-< 20
Modafinil LC-HRMSDietary Supplements10 - 45010-80-120< 20
LC-MS/MSHuman Hair1 - 100 (ng/mg)1 (ng/mg)0.1 (ng/mg)-< 20
LC-MS/MSHuman Plasma30.8 - 8022.130.81Within ±3.3< 3.1
CRL-40,940 LC-HRMSDietary Supplements10 - 45010-80-120< 20
CRL-40,941 LC-HRMSDietary Supplements10 - 45010-80-120< 20
N-methyl-4,4-difluoromodafinil LC-HRMSDietary Supplements10 - 45010-80-120< 20

Data for analogs other than this compound and Modafinil were not available in the reviewed literature for LC-MS/MS methods.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are the experimental protocols for the LC-HRMS method validated for dietary supplements and an LC-MS/MS method used for hair analysis.

LC-HRMS Method for Dietary Supplements[2]

This method was developed for the simultaneous quantification of Modafinil and four of its unscheduled analogs: this compound, CRL-40,940, CRL-40,941, and N-methyl-4,4-difluoromodafinil.

1. Sample Preparation:

  • Grind dietary supplement tablets or capsules to a fine powder to be used as a blank matrix.

  • Accurately weigh 100 mg of the supplement powder.

  • Add 20 mL of acetonitrile and shake for 30 minutes.

  • Allow the mixture to settle.

  • Dilute 10 µL of the supernatant to 50 mL with a 90:10 mixture of water:acetonitrile containing 0.1% formic acid.

2. Liquid Chromatography:

  • Instrument: Dionex UltiMate 3000 UPLC

  • Column: Thermo Hypersil Gold C18 (2.1 x 100 mm, 1.9 µm)

  • Column Temperature: 30°C

  • Autosampler Temperature: 5.0°C

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 300 µL/min

  • Gradient Program:

Time (min)% Mobile Phase B
0.010
1.010
8.090
10.090
10.110
12.010

3. High-Resolution Mass Spectrometry:

  • Instrument: Thermo Q-Exactive Orbitrap

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Data Acquisition: Identities were confirmed using retention time, exact mass of parent ions, and exact mass of fragment ions.

LC-MS/MS Method for Human Hair Analysis

This method was developed for the analysis of this compound and its primary metabolite, Modafinil, in human hair.

1. Sample Preparation:

  • Decontaminate and cut 20 mg of hair.

  • Add an internal standard (e.g., diazepam-d5).

  • Incubate overnight in 1 mL of a technical buffer solution at pH 4.0.

  • Perform liquid-liquid extraction with 5 mL of ethyl acetate.

  • Agitate for 15 minutes, centrifuge, and evaporate the organic layer to dryness.

  • Reconstitute the residue in 30 µL of ammonium formate buffer (pH 3.0).

2. Liquid Chromatography:

  • Column: Waters Acquity HSS C18 (150 mm × 2.1 mm × 1.8 µm)

  • Column Temperature: 50 °C

  • Mobile Phase A: Aqueous formate buffer (pH 3.0)

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: Initial: 87% A; At 15 min: 5% A

  • Injection Volume: 10 µL

3. Tandem Mass Spectrometry:

  • Instrument: Xevo TQD triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 1.5 kV

  • Source Block Temperature: 149 °C

  • Desolvation Gas Temperature: 600 °C

  • Desolvation Gas Flow: 1000 L/h

  • MRM Transitions:

    • This compound: m/z 312.0 > 145.0

    • Modafinil: m/z 296.0 > 129.0

    • Diazepam-d5 (IS): m/z 291.9 > 197.8

Workflow and Pathway Diagrams

To visually represent the analytical process, the following diagrams have been generated using Graphviz.

LC_HRMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-HRMS Analysis start Dietary Supplement Sample grind Grind to Homogeneous Powder start->grind weigh Weigh 100 mg grind->weigh extract Extract with 20 mL Acetonitrile (Shake 30 min) weigh->extract dilute Dilute Supernatant (10 µL to 50 mL) extract->dilute lc UPLC Separation (Hypersil Gold C18) dilute->lc ms HRMS Detection (Q-Exactive Orbitrap) lc->ms data Data Acquisition & Processing (Retention Time, Exact Mass, Fragmentation) ms->data quant Quantification data->quant

Caption: LC-HRMS workflow for this compound and analogs in supplements.

Adrafinil_Metabolism This compound This compound Modafinil Modafinil (Active Metabolite) This compound->Modafinil Hepatic Metabolism Inactive Inactive Metabolites (e.g., Modafinilic Acid) Modafinil->Inactive Further Metabolism

Caption: Metabolic pathway of this compound to Modafinil.

Conclusion

The LC-HRMS method provides a robust and highly selective approach for the simultaneous quantification of this compound and a range of its analogs in complex matrices like dietary supplements. Its high-resolution capability is particularly advantageous for identifying novel or unexpected analogs. For targeted and highly sensitive quantification in biological matrices such as plasma or hair, LC-MS/MS remains a powerful and reliable technique. The choice between these methods should be guided by the specific requirements of the research, including the number of analytes, the complexity of the sample matrix, and the required level of sensitivity and confirmation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for the development and validation of analytical methods for this compound and its analogs.

References

A Comparative Analysis of the Neuroprotective Effects of Adrafinil and Other Nootropics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the neuroprotective effects of Adrafinil and its active metabolite, Modafinil, alongside the widely studied nootropic, Piracetam. The information is compiled from preclinical studies to assist researchers in evaluating these compounds for further investigation.

Executive Summary

Nootropics, or "smart drugs," are a class of substances that aim to enhance cognitive function. Beyond cognitive enhancement, several of these compounds exhibit neuroprotective properties, offering potential therapeutic avenues for neurodegenerative diseases and neuronal injury. This guide focuses on a comparative analysis of this compound, its primary active metabolite Modafinil, and the archetypal nootropic Piracetam. While direct comparative studies on their neuroprotective effects are limited, this document synthesizes available preclinical data to provide a framework for evaluation. This compound is a prodrug to Modafinil, and therefore, its neuroprotective actions are largely attributed to Modafinil.

Comparative Neuroprotective Efficacy

The following tables summarize quantitative data from various preclinical studies, offering a glimpse into the neuroprotective potential of Modafinil (as the active form of this compound) and Piracetam in different models of neuronal damage.

Table 1: In Vivo Neuroprotection Studies

NootropicAnimal ModelInsultKey Quantitative FindingsReference
Modafinil Male Black MiceMPTP-induced nigral lesionsRestored the number of TH-immunoreactive and non-TH immunoreactive nigral neurons to normal levels from a reduction of approximately 45% and 46% respectively.[1]
Modafinil Male Wistar RatsMiddle Cerebral Artery Occlusion (MCAO)Nanoparticle-coated Modafinil significantly decreased neurodegeneration and increased the expression of neurotrophic factors (BDNF and GDNF) compared to Modafinil alone.[2]
Modafinil MiceSleep DeprivationImproved learning and memory, reduced proinflammatory factors (IL-1β, TNF-α, IL-6), and attenuated inflammasome activity.[3]
Piracetam RatsChronic Cerebral HypoperfusionMarkedly reduced pathological changes such as neuronal cell loss and nuclei shrinkage in the cortex and hippocampal CA1 region. Restored Long-Term Potentiation (LTP) induction rate to 85.71% from 28.57% in the hypoperfused group.[4]
Piracetam PTZ-induced Epileptic RatsPentylenetetrazole (PTZ)Demonstrated anticonvulsant and neuroprotective effects, with a notable reduction in brain Total Oxidant Status (TOS) and Oxidative Stress Index (OSI) at doses of 30 and 100 mg/kg.[5]

Table 2: In Vitro Neuroprotection Studies

NootropicCell ModelInsultKey Quantitative FindingsReference
Modafinil Cultured Rat Cortical NeuronsGlutamate CytotoxicityShowed neuroprotective effects by modulating GABA release and uptake.
Piracetam Primary cultures of rat hippocampal neuronsAmyloid-β (25-35)At 20 µM Aβ(25-35), the number of injured neurons was about one-third lesser.
Levetiracetam (a Piracetam analog) Primary cultures of rat hippocampal neuronsAmyloid-β (25-35)At 20 µM Aβ(25-35), the number of injured neurons was almost two-fold lesser. At 40 µM Aβ(25-35), Levetiracetam still exerted a beneficial neuroprotective action while Piracetam was ineffective.

Mechanisms of Neuroprotection

The neuroprotective effects of these nootropics are believed to be mediated through various signaling pathways.

This compound and Modafinil

This compound is metabolized in the liver to its active form, Modafinil. The neuroprotective mechanisms of Modafinil are multifaceted and include:

  • Modulation of Neurotransmitter Systems: Modafinil has been shown to influence several neurotransmitter systems. It can increase the release of glutamate and decrease the release of GABA. It also has effects on dopamine, norepinephrine, and serotonin systems, which can contribute to neuronal health and resilience.

  • Antioxidative and Anti-inflammatory Effects: Studies have indicated that Modafinil possesses antioxidative properties and can reduce neuroinflammatory processes.

  • Suppression of Apoptosis and Autophagy: Modafinil has been found to protect hippocampal neurons by suppressing excessive autophagy and apoptosis in sleep-deprived mice.

Adrafinil_Modafinil_Neuroprotection This compound This compound Liver Liver Metabolism This compound->Liver Modafinil Modafinil Liver->Modafinil Neurotransmitters ↑ Glutamate ↓ GABA ↑ Dopamine ↑ Norepinephrine Modafinil->Neurotransmitters Antioxidant ↑ Antioxidant Capacity Modafinil->Antioxidant AntiInflammatory ↓ Neuroinflammation Modafinil->AntiInflammatory Apoptosis ↓ Apoptosis ↓ Autophagy Modafinil->Apoptosis Neuroprotection Neuroprotection Neurotransmitters->Neuroprotection Antioxidant->Neuroprotection AntiInflammatory->Neuroprotection Apoptosis->Neuroprotection

Caption: Proposed neuroprotective mechanism of this compound via its active metabolite, Modafinil.

Piracetam

Piracetam's neuroprotective mechanisms are thought to involve:

  • Membrane Fluidity and Stability: Piracetam is believed to interact with the polar heads of the phospholipid bilayer, thereby increasing cell membrane fluidity and stability. This may protect neurons from various insults.

  • Mitochondrial Function: It may enhance mitochondrial function and energy metabolism within neurons, which is crucial for neuronal survival.

  • Modulation of Neurotransmitter Systems: Piracetam can modulate cholinergic and glutamatergic neurotransmission, which plays a role in neuronal communication and plasticity.

  • Antioxidant Effects: Piracetam has been shown to possess antioxidant properties.

Piracetam_Neuroprotection Piracetam Piracetam Membrane ↑ Membrane Fluidity Piracetam->Membrane Mitochondria ↑ Mitochondrial Function Piracetam->Mitochondria Neurotransmitters Modulates Cholinergic & Glutamatergic Systems Piracetam->Neurotransmitters Antioxidant ↑ Antioxidant Capacity Piracetam->Antioxidant Neuroprotection Neuroprotection Membrane->Neuroprotection Mitochondria->Neuroprotection Neurotransmitters->Neuroprotection Antioxidant->Neuroprotection

Caption: Key proposed neuroprotective mechanisms of Piracetam.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of protocols used in some of the cited studies.

In Vivo Neuroprotection Model: Chronic Cerebral Hypoperfusion
  • Objective: To assess the neuroprotective effects of a compound against neuronal damage induced by reduced blood flow to the brain.

  • Animal Model: Typically male Sprague-Dawley or Wistar rats.

  • Procedure:

    • Induction of Hypoperfusion: The bilateral common carotid arteries are permanently occluded to induce chronic cerebral hypoperfusion.

    • Treatment: The test compound (e.g., Piracetam 600 mg/kg) is administered orally once daily for a specified period (e.g., 30 days) starting after the surgery. A sham-operated group and a vehicle-treated hypoperfused group serve as controls.

    • Behavioral Testing: Cognitive function is assessed using tasks like the Morris Water Maze to measure spatial learning and memory. Parameters recorded include escape latency and time spent in the target quadrant.

    • Histological Analysis: After the behavioral tests, brain tissue (particularly the hippocampus and cortex) is collected. Neuronal damage is assessed using staining methods like Nissl staining to visualize morphological changes (e.g., cell loss, nuclear condensation).

    • Biochemical Analysis: Brain tissue can be further analyzed for markers of apoptosis (e.g., BAX, P53) and neurotransmitter levels.

  • Reference:

In Vitro Neuroprotection Assay: Amyloid-β Induced Toxicity
  • Objective: To evaluate the protective effect of a compound against amyloid-β (Aβ)-induced neuronal cell death, a hallmark of Alzheimer's disease.

  • Cell Model: Primary cultures of rat hippocampal neurons or human neuroblastoma cell lines like SH-SY5Y.

  • Procedure:

    • Cell Culture: Neurons are cultured in appropriate media and conditions until they reach a suitable stage for experimentation (e.g., 7 days in vitro for primary neurons).

    • Treatment: Cells are pre-treated with various concentrations of the nootropic agent (e.g., Piracetam) for a specified duration.

    • Induction of Toxicity: Aβ peptide fragment (e.g., Aβ 25-35) is added to the cell cultures to induce neurotoxicity. Control groups include untreated cells, cells treated with the nootropic alone, and cells treated with Aβ alone.

    • Assessment of Cell Viability and Death:

      • LDH Assay: The release of lactate dehydrogenase (LDH) into the culture medium is measured as an indicator of cell death.

      • Flow Cytometry: Annexin V/Propidium Iodide (PI) staining is used to quantify the percentage of viable, apoptotic, and necrotic cells.

  • Reference:

Experimental_Workflow cluster_invivo In Vivo Model cluster_invitro In Vitro Model Induction Induce Neuronal Damage (e.g., Ischemia, Toxin) Treatment_vivo Administer Nootropic or Vehicle Induction->Treatment_vivo Behavior Behavioral Assessment (e.g., Morris Water Maze) Treatment_vivo->Behavior Analysis_vivo Histological & Biochemical Analysis Behavior->Analysis_vivo Culture Culture Neuronal Cells Treatment_vitro Pre-treat with Nootropic Culture->Treatment_vitro Toxicity Induce Toxicity (e.g., Aβ, Oxidative Stress) Treatment_vitro->Toxicity Analysis_vitro Assess Cell Viability & Apoptosis Toxicity->Analysis_vitro

Caption: General experimental workflows for assessing neuroprotective effects.

Conclusion

The available preclinical evidence suggests that both Modafinil (the active metabolite of this compound) and Piracetam exhibit neuroprotective properties across various models of neuronal injury. Modafinil's effects appear to be mediated through a broad range of actions on neurotransmitter systems, inflammation, and apoptosis. Piracetam is thought to exert its protective effects primarily by enhancing cell membrane stability and mitochondrial function.

Direct comparative studies with robust quantitative data are necessary to definitively establish the relative neuroprotective efficacy of these compounds. The experimental protocols and mechanisms outlined in this guide provide a foundation for designing future studies to further elucidate the therapeutic potential of these nootropics in the context of neuroprotection. Researchers are encouraged to consider the specific models of neurodegeneration or injury relevant to their interests when evaluating these compounds.

References

The Elusive Promise of Adrafinil: A Critical Review of Cognitive Enhancement and its Reproducibility

Author: BenchChem Technical Support Team. Date: November 2025

For decades, Adrafinil has been a subject of interest within the nootropics community for its purported cognitive-enhancing effects. However, a thorough examination of the scientific literature reveals a landscape of limited, dated, and often methodologically opaque research, casting significant doubt on the reproducibility of its cognitive benefits. This guide provides a comprehensive comparison of this compound with its active metabolite, Modafinil, summarizing the available experimental data and highlighting the critical gaps in our understanding of this compound's efficacy and safety.

This compound, a prodrug that is metabolized in the liver to the active compound Modafinil, was first developed in France in the 1970s.[1][2] While both substances are known for their wakefulness-promoting effects, the body of research supporting their use as cognitive enhancers is vastly different.[1] Modafinil is an FDA-approved, well-researched, and regulated medication, whereas this compound is largely sold as an unregulated supplement, particularly in the United States.[1][3] This lack of regulation contributes to highly inconsistent user-reported experiences regarding dosing, effects, and side effects.

The majority of clinical research on this compound dates back to the 1980s and early 1990s, with most studies being small, conducted in France, and focused on elderly patients with cognitive impairments. Many of these studies are not available in English and may not meet contemporary standards for peer review, making their findings difficult to verify and reproduce.

Comparative Analysis: this compound vs. Modafinil

The primary difference between this compound and Modafinil lies in their pharmacokinetics and regulatory status. This compound's conversion to Modafinil in the liver is an inefficient process that places additional strain on the organ, a concern not associated with direct Modafinil administration. Modafinil is significantly more potent, requiring lower doses to achieve similar effects.

FeatureThis compoundModafinil
Regulatory Status Unregulated supplement in the USFDA-approved, Schedule IV controlled substance
Mechanism of Action Prodrug, converts to Modafinil in the liverDirect-acting wakefulness-promoting agent
Onset of Action 45-60 minutes~30 minutes
Half-life ~1 hour (for this compound itself)12-15 hours (for active metabolite Modafinil)
Typical Dosage 300-1200 mg100-200 mg
Reproducibility Low; based on dated, limited studies and anecdotal reportsHigh; supported by numerous randomized controlled trials
Liver Strain Potential for increased liver enzymes; not for long-term useLower risk compared to this compound

Experimental Protocols and Findings

Detailed experimental protocols for the early this compound studies are scarce. The research that is available often lacks the rigorous methodology expected today.

Early Human Studies (1980s-1990s)

A review by Milgram et al. (1999) described several early French trials involving elderly patients with issues such as attention deficits, memory problems, and mild depression. These studies reported general improvements in vigilance, attention, memory, and mood. One trial even noted improvements in "ideomotor deficits," such as difficulties in organizing motor sequences. However, the lack of detailed, peer-reviewed publications makes it impossible to critically assess the study designs, patient populations, and statistical analyses, thereby hindering any attempts at replication.

Animal Studies

One of the more detailed studies available investigated the effects of this compound on aged canines.

Experimental Protocol: Cognitive Enhancement in Aged Canines

  • Subjects: Aged beagle dogs.

  • Treatments: Oral administration of this compound (10 mg/kg or 20 mg/kg) or a placebo control.

  • Assessments:

    • Open Field Test: To measure locomotion and stereotypical behaviors.

    • Size/Visual Discrimination Tasks: To assess learning and memory, measuring the number of errors and trials required to reach a criterion.

    • Delayed Nonmatching-to-Position (DNMP) Task: To evaluate visuospatial working memory.

    • Electroencephalography (EEG): To record cortical brain activity.

  • Key Findings:

    • This compound increased locomotion without causing stereotypical behaviors.

    • It enhanced the acquisition of a size discrimination problem, suggesting an improvement in learning.

    • EEG recordings showed a long-lasting increase in high-frequency activity.

    • Interestingly, a 20 mg/kg dose was found to impair working memory in the DNMP task, possibly due to increased noradrenergic transmission in the prefrontal cortex.

While this canine study provides some quantitative data, its direct applicability to human cognitive enhancement is limited, and the conflicting result on working memory highlights the complexity of this compound's effects.

Signaling Pathways and Experimental Workflow

The cognitive effects of this compound are attributed to its active metabolite, Modafinil. The exact mechanism of action is not fully understood but is believed to involve the modulation of several neurotransmitter systems.

G cluster_brain Brain This compound This compound Liver Liver This compound->Liver Metabolism Modafinil Modafinil Liver->Modafinil Hypothalamus Hypothalamus Modafinil->Hypothalamus Activates Dopamine Dopamine Modafinil->Dopamine Inhibits Reuptake Glutamate Glutamate Modafinil->Glutamate Increases GABA GABA Modafinil->GABA Decreases Orexin Orexin Hypothalamus->Orexin Releases Orexin->Dopamine Norepinephrine Norepinephrine Orexin->Norepinephrine Histamine Histamine Orexin->Histamine Cognition Cognition Dopamine->Cognition Enhances Norepinephrine->Cognition Enhances Histamine->Cognition Enhances Glutamate->Cognition Enhances GABA->Cognition Inhibits

Fig. 1: Proposed signaling pathway for this compound/Modafinil.

A reproducible study on this compound would require a rigorous, modern experimental design, similar to those used in Modafinil research.

G cluster_setup Study Setup cluster_intervention Intervention (Double-Blind) cluster_assessment Post-Dose Assessment cluster_analysis Data Analysis Screening Participant Screening (Healthy, Non-Sleep-Deprived) Baseline Baseline Cognitive Assessment Screening->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound (e.g., 600mg) Randomization->GroupA GroupB Group B: Modafinil (e.g., 200mg) Randomization->GroupB GroupC Group C: Placebo Randomization->GroupC CognitiveTests Neuropsychological Test Battery (e.g., Digit Span, Reaction Time, Spatial Planning) GroupA->CognitiveTests GroupB->CognitiveTests GroupC->CognitiveTests Subjective Subjective Questionnaires (Alertness, Mood, Side Effects) CognitiveTests->Subjective Physiological Physiological Monitoring (HR, BP, EEG) Subjective->Physiological Stats Statistical Analysis (ANOVA/ANCOVA) Physiological->Stats Conclusion Conclusion on Efficacy & Reproducibility Stats->Conclusion

Fig. 2: Workflow for a robust cognitive enhancement trial.

Conclusion

The available scientific evidence for this compound as a reproducible cognitive enhancer is weak and largely outdated. The data is primarily derived from poorly documented studies in elderly populations and a single, more detailed study in canines with some conflicting results. Its status as an unregulated supplement raises concerns about product purity and dosage accuracy, further complicating any assessment of its effects.

In contrast, its active metabolite, Modafinil, is supported by a substantial body of modern, placebo-controlled clinical trials demonstrating its efficacy in promoting wakefulness and, to a lesser extent, enhancing specific cognitive functions like attention and executive functioning in certain populations. However, even for Modafinil, the cognitive-enhancing effects in healthy, non-sleep-deprived individuals are considered small.

For researchers, scientists, and drug development professionals, the key takeaway is that the cognitive enhancement findings for this compound are not built on a foundation of reproducible, high-quality evidence. Future research should adhere to rigorous, modern clinical trial standards to definitively assess its efficacy and safety. Until such data is available, Modafinil remains the scientifically validated and more reliable alternative for clinical and research purposes.

References

Adrafinil Versus Amphetamine: A Comparative Pharmacological Study

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological profiles of adrafinil and amphetamine, focusing on their mechanisms of action, pharmacodynamics, and pharmacokinetics. The information is supported by experimental data to assist researchers in understanding the distinct properties of these two central nervous system stimulants.

Introduction

This compound and amphetamine are both psychostimulants known for their wakefulness-promoting and cognitive-enhancing effects. However, their underlying pharmacological mechanisms and overall profiles differ significantly. This compound is a prodrug that is metabolized in the liver to its active form, modafinil.[1][2] Amphetamine, a potent sympathomimetic amine, exerts its effects through a distinct mechanism of action. This guide will delineate these differences through a comparative analysis of their pharmacological data.

Mechanism of Action

The primary distinction between this compound and amphetamine lies in their interaction with monoamine transporters, which are responsible for the reuptake of neurotransmitters like dopamine (DA) and norepinephrine (NE) from the synaptic cleft.

This compound (as Modafinil): The active metabolite of this compound, modafinil, is a weak dopamine reuptake inhibitor.[3][4] It binds to the dopamine transporter (DAT) and norepinephrine transporter (NET), increasing the extracellular concentrations of these neurotransmitters.[5] Its mechanism is considered to be more selective for DAT with a lower affinity for NET.

Amphetamine: Amphetamine is a potent releasing agent of dopamine and norepinephrine. It enters the presynaptic neuron via monoamine transporters and induces the reverse transport of dopamine and norepinephrine from synaptic vesicles into the cytoplasm and then out into the synaptic cleft. Additionally, amphetamine is a weak inhibitor of monoamine reuptake.

Pharmacodynamics: A Quantitative Comparison

The following table summarizes the binding affinities of modafinil (the active metabolite of this compound) and amphetamine for the dopamine and norepinephrine transporters. A lower inhibition constant (Ki) indicates a higher binding affinity.

CompoundDopamine Transporter (DAT) Ki (nM)Norepinephrine Transporter (NET) Ki (nM)Reference
Modafinil~3,000 - 8,900~2,000 - 4,000
Amphetamine~34.4 - 760~7.3 - 44

Behavioral Pharmacology: Locomotor Activity

Locomotor activity is a common behavioral measure used to assess the stimulant effects of drugs in animal models. The effective dose 50 (ED50) is the dose required to produce 50% of the maximum effect.

CompoundLocomotor Activity ED50 (mg/kg)Animal ModelReference
Modafinil95.96Rat
d-Amphetamine0.48Rat

These data indicate that d-amphetamine is significantly more potent in stimulating locomotor activity than modafinil.

Pharmacokinetics: A Comparative Overview

The pharmacokinetic profiles of this compound and amphetamine influence their onset and duration of action.

ParameterThis compoundAmphetamineReference
Prodrug Yes (metabolized to modafinil)No
Active Metabolite Modafinil-
Half-life (t1/2) ~1 hour (this compound); 12-15 hours (Modafinil)9-14 hours (urine pH dependent)
Bioavailability ~80% (this compound)>75%

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_this compound This compound (Modafinil) Signaling Pathway This compound This compound (Prodrug) Liver Liver Metabolism This compound->Liver Metabolism Modafinil Modafinil (Active Metabolite) Liver->Modafinil DAT_NET_A DAT / NET Modafinil->DAT_NET_A Binds to Reuptake_Block Reuptake Inhibition DAT_NET_A->Reuptake_Block Leads to DA_NE_A Dopamine & Norepinephrine Synaptic_Cleft_A Synaptic Cleft DA_NE_A->Synaptic_Cleft_A in Reuptake_Block->DA_NE_A Increases

This compound's metabolic activation and mechanism.

cluster_Amphetamine Amphetamine Signaling Pathway Amphetamine Amphetamine Presynaptic_Neuron Presynaptic Neuron Amphetamine->Presynaptic_Neuron Enters via DAT/NET Vesicles Synaptic Vesicles Presynaptic_Neuron->Vesicles Displaces DA/NE from DAT_NET_B DAT / NET Reverse_Transport Reverse Transport DAT_NET_B->Reverse_Transport Induces DA_NE_B Dopamine & Norepinephrine Vesicles->DA_NE_B Release of DA_NE_B->DAT_NET_B Efflux via

Amphetamine's mechanism of neurotransmitter release.

cluster_Workflow Comparative Locomotor Activity Experimental Workflow Animal_Acclimation Animal Acclimation Drug_Administration Drug Administration (this compound, Amphetamine, Vehicle) Animal_Acclimation->Drug_Administration Open_Field Open Field Arena Drug_Administration->Open_Field Data_Acquisition Data Acquisition (Automated Tracking) Open_Field->Data_Acquisition Data_Analysis Data Analysis (Distance, Rearing, etc.) Data_Acquisition->Data_Analysis ED50_Calculation ED50 Calculation Data_Analysis->ED50_Calculation

Workflow for locomotor activity studies.

cluster_Logical Logical Relationship of Mechanisms Stimulants Psychostimulants Adrafinil_Node This compound (via Modafinil) Stimulants->Adrafinil_Node Amphetamine_Node Amphetamine Stimulants->Amphetamine_Node Reuptake_Inhibition Monoamine Reuptake Inhibition (Weak) Adrafinil_Node->Reuptake_Inhibition Amphetamine_Node->Reuptake_Inhibition Neurotransmitter_Release Monoamine Release (Potent) Amphetamine_Node->Neurotransmitter_Release Increased_Synaptic_Monoamines Increased Synaptic Dopamine & Norepinephrine Reuptake_Inhibition->Increased_Synaptic_Monoamines Neurotransmitter_Release->Increased_Synaptic_Monoamines

Distinct primary mechanisms of action.

Experimental Protocols

Radioligand Binding Assay for Transporter Affinity (Ki)

Objective: To determine the binding affinity of a test compound (e.g., modafinil, amphetamine) for a specific transporter (e.g., DAT, NET).

Methodology:

  • Membrane Preparation: Cell membranes expressing the transporter of interest (e.g., from HEK293 cells) are prepared by homogenization and centrifugation.

  • Assay Setup: The assay is conducted in a 96-well plate. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand known to bind to the transporter (e.g., [³H]WIN 35,428 for DAT), and varying concentrations of the unlabeled test compound.

  • Incubation: The plate is incubated to allow the binding to reach equilibrium.

  • Separation: Bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Levels

Objective: To measure the extracellular concentrations of dopamine and norepinephrine in specific brain regions of freely moving animals following drug administration.

Methodology:

  • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal. The animal is allowed to recover.

  • Perfusion: On the day of the experiment, the probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.

  • Sample Collection: Dialysate samples, containing extracellular fluid that has diffused across the probe's semipermeable membrane, are collected at regular intervals.

  • Baseline Measurement: Baseline neurotransmitter levels are established by collecting several samples before drug administration.

  • Drug Administration: The test drug (this compound or amphetamine) is administered.

  • Post-Drug Sampling: Sample collection continues to monitor changes in neurotransmitter levels over time.

  • Analysis: The concentration of dopamine and norepinephrine in the dialysate samples is quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Locomotor Activity Assay (Open Field Test)

Objective: To assess the stimulant effects of a drug by measuring spontaneous locomotor activity.

Methodology:

  • Apparatus: A square arena (open field) equipped with infrared beams or a video tracking system to monitor the animal's movement.

  • Acclimation: Animals are habituated to the testing room before the experiment.

  • Drug Administration: Animals are administered the test drug (this compound, amphetamine, or vehicle) at various doses.

  • Testing: Following a predetermined pretreatment time, each animal is placed individually into the open field arena for a set duration (e.g., 30-60 minutes).

  • Data Recording: The automated system records parameters such as total distance traveled, rearing frequency, and time spent in different zones of the arena.

  • Data Analysis: The data are analyzed to determine the dose-response relationship for the drug's effect on locomotor activity. The ED50 value is calculated from the dose-response curve.

Conclusion

This compound and amphetamine, while both classified as central nervous system stimulants, exhibit distinct pharmacological profiles. This compound, through its active metabolite modafinil, acts as a weak dopamine reuptake inhibitor. In contrast, amphetamine is a potent dopamine and norepinephrine releasing agent with weak reuptake inhibitory properties. This fundamental difference in their mechanism of action is reflected in their pharmacodynamic and behavioral profiles, with amphetamine demonstrating significantly higher potency in stimulating locomotor activity. These distinctions are critical for researchers and drug development professionals in the selection and development of compounds for therapeutic applications.

References

Cross-Validation of Adrafinil's Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of Adrafinil in various animal species. This compound, a prodrug to the wakefulness-promoting agent Modafinil, has been investigated for its potential to enhance cognitive function and increase locomotor activity. This document summarizes key experimental findings, details the methodologies employed, and illustrates the proposed mechanisms of action.

This compound is metabolized in the liver to its active form, modafinil, which is responsible for its pharmacological effects.[1][2] While initially believed to act as an α1-adrenergic receptor agonist, current evidence suggests a more complex mechanism involving multiple neurotransmitter systems.[2] This guide will delve into the behavioral and cognitive outcomes observed in canines, rodents, and non-human primates, offering a comparative perspective on the drug's performance.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound and its active metabolite, Modafinil, on locomotor activity and cognitive performance in different animal species.

Table 1: Effects on Locomotor Activity
SpeciesCompoundDose RangeRoute of AdministrationKey Findings
Canine (Aged Beagle) This compound10-40 mg/kgOralSignificant increase in locomotor activity at 20, 30, and 40 mg/kg, observed 2 and 10 hours post-administration.[3] The effect persisted with daily treatment for over 28 days.[4] No stereotypical behavior was observed.
Rodent (Mouse) Modafinil10-100 mg/kgIntraperitonealPrecocious stimulant effect on locomotion observed from 10 mg/kg.
Rodent (Rat) Modafinil40-150 mg/kgIntraperitonealEffective doses were higher than in mice, starting from 40 mg/kg, primarily counteracting habituation-related decreases in locomotion.
Non-human Primate (Rhesus Monkey) This compound60-120 mg/kgOralDose of 60 mg/kg doubled nocturnal activity, while 90 and 120 mg/kg increased it fourfold.
Non-human Primate (Rhesus Monkey) Modafinil3-10 mg/kgIntravenousSignificantly increased nighttime locomotor activity.
Non-human Primate (Marmoset Monkey) Modafinil50-225 mg/kgOralIncreased locomotor activity observed at 100, 150, and 225 mg/kg.
Table 2: Effects on Cognitive Performance
SpeciesCompoundDoseRoute of AdministrationCognitive TaskKey Findings
Canine (Aged Beagle) This compound20 mg/kgOralSize/Intensity DiscriminationSignificant improvement in learning, indicated by a decrease in both errors and trials to criterion.
Canine (Aged Beagle) This compound10-20 mg/kgOralDelayed Nonmatching-to-Position20 mg/kg produced a significant impairment in working memory (increased errors).
Rodent (Rat) Modafinil1-100 mg/kgOralRadial Arm MazeDose-dependently decreased working memory errors.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Open-Field Test (Canine)
  • Objective: To assess spontaneous locomotor activity.

  • Apparatus: A canine open-field test arena.

  • Procedure:

    • Aged dogs were administered this compound (10, 20, 30, or 40 mg/kg) or a placebo orally in capsules.

    • Spontaneous behavior was recorded in a 10-minute session.

    • Tests were conducted 2 and 10 hours following administration on multiple days throughout the study period.

    • Locomotor activity was quantified, often by automated tracking systems or by trained observers scoring specific behaviors.

Discrimination Learning Task (Canine)
  • Objective: To evaluate the effect on learning and memory.

  • Apparatus: A testing apparatus designed for canine discrimination tasks.

  • Procedure:

    • Aged beagle dogs were treated with either 20 mg/kg of this compound or a placebo control 2 hours before training.

    • Dogs were trained on either a size or intensity discrimination task.

    • Training continued until the dogs reached a predetermined performance criterion or for a maximum number of sessions.

    • The number of errors and trials required to reach the criterion were recorded as measures of learning.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathways of this compound/Modafinil and a general workflow for animal behavioral experiments.

This compound Signaling Pathway This compound This compound (Prodrug) Liver Liver Metabolism This compound->Liver Ingestion Modafinil Modafinil (Active Metabolite) Liver->Modafinil Conversion DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibition NET Norepinephrine Transporter (NET) Modafinil->NET Inhibition Orexin Orexin Neurons Modafinil->Orexin Activation Histamine Histaminergic Neurons Modafinil->Histamine Activation Glutamate ↑ Glutamate Modafinil->Glutamate Modulation GABA ↓ GABA Modafinil->GABA Modulation Dopamine ↑ Extracellular Dopamine DAT->Dopamine Norepinephrine ↑ Extracellular Norepinephrine NET->Norepinephrine Wakefulness ↑ Wakefulness & Locomotor Activity Dopamine->Wakefulness Norepinephrine->Wakefulness Orexin->Wakefulness Histamine->Wakefulness Cognition Cognitive Enhancement Glutamate->Cognition GABA->Cognition Inhibition leads to enhancement Wakefulness->Cognition Experimental Workflow start Start animal_selection Animal Model Selection (e.g., Aged Canine, Rodent) start->animal_selection acclimation Acclimation to Housing & Handling animal_selection->acclimation baseline Baseline Behavioral Testing acclimation->baseline drug_admin Drug Administration (this compound/Placebo) baseline->drug_admin behavioral_testing Post-treatment Behavioral Testing (e.g., Open Field, Discrimination Task) drug_admin->behavioral_testing data_collection Data Collection & Analysis behavioral_testing->data_collection end End data_collection->end

References

Analytical methods for differentiating Adrafinil from its metabolites in samples

Author: BenchChem Technical Support Team. Date: November 2025

Guide to Analytical Methods for Differentiating Adrafinil from Its Metabolites

This guide provides a comparative overview of analytical methodologies for the distinct identification and quantification of this compound and its primary metabolites, modafinil and modafinilic acid, in biological samples. The information is intended for researchers, scientists, and professionals in the field of drug development and analysis.

This compound, a prodrug, is metabolized in the liver to its active form, modafinil.[1][2][3][4] Further metabolism of modafinil leads to the formation of inactive metabolites, primarily modafinilic acid and modafinil sulfone.[5] The accurate differentiation of these compounds is crucial for pharmacokinetic studies, doping control, and forensic analysis.

Metabolic Pathway of this compound

This compound undergoes hepatic metabolism to become the pharmacologically active modafinil. This conversion is a critical step for its wakefulness-promoting effects. Modafinil is then further metabolized into inactive compounds, with modafinilic acid being one of the major metabolites.

This compound This compound Modafinil Modafinil This compound->Modafinil Hepatic Metabolism (Prodrug to Active Drug) Modafinilic_Acid Modafinilic_Acid Modafinil->Modafinilic_Acid Metabolism Modafinil_Sulfone Modafinil_Sulfone Modafinil->Modafinil_Sulfone Metabolism Inactive_Metabolites Inactive_Metabolites Modafinilic_Acid->Inactive_Metabolites Modafinil_Sulfone->Inactive_Metabolites

Metabolic conversion of this compound.

Comparison of Analytical Techniques

The primary methods for the analysis of this compound and its metabolites are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful analytical technique, but it has limitations in differentiating this compound, modafinil, and modafinilic acid. Under electron impact ionization GC-MS analysis, these compounds can produce a single artifact, making their individual identification challenging. Therefore, GC-MS is more suitable as a screening tool rather than for confirmation and differentiation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred and more reliable method for the simultaneous detection and differentiation of this compound and its metabolites. This technique offers high sensitivity and specificity, allowing for the unambiguous identification and quantification of each compound in a complex matrix. Multiple Reaction Monitoring (MRM) methods developed for LC-MS/MS are particularly effective for confirmation in forensic and sports testing contexts.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of this compound and its metabolites using LC-MS/MS.

Table 1: LC-MS/MS Method Validation Parameters

ParameterThis compoundModafinilReference
Linearity Range1 - 100 ng/mg1 - 100 ng/mg
Correlation Coefficient (r²)0.99970.9997
Limit of Detection (LOD)100 ng/mL100 ng/mL
Lower Limit of Quantitation (LLOQ)16.5 ng/mL-

Table 2: LC-MS/MS Instrumental Conditions

ParameterValueReference
InstrumentAgilent 1100 HPLC with API-3200 Triple quadrupole MS
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage1.5 kV
Source Block Temperature149 °C
Desolvation Gas Temperature600 °C
Desolvation Gas Flow Rate1000 L/h
Mobile PhaseAcetonitrile:Water:Acetic Acid (35:65:0.1, v/v/v)
ColumnKromasil C18 (250 mm x 4.6 mm, 5.0 µm)
Flow Rate1.0 mL/min

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are sample preparation protocols for GC-MS and LC-MS/MS analysis of this compound and its metabolites in urine.

Sample Preparation for GC-MS Analysis (Urine)

This protocol involves solid-phase extraction (SPE).

  • Apply 2 mL of urine to a pre-prepared XAD2 column.

  • Wash the column with 2 mL of water to remove water-soluble interferences.

  • Elute the analytes with 2 mL of methanol.

  • Evaporate the eluate to dryness under a nitrogen stream at 60°C.

  • Dissolve the residue in 200 µL of acetone and add 50 mg of K₂CO₃ to make the solution alkaline.

  • Perform derivatization using iodomethane for 3 hours at 60°C.

  • Cool the acetone layer and dry it under a nitrogen evaporator at 60°C.

  • Reconstitute the sample in 50 µL of ethyl acetate for injection into the GC-MS.

Sample Preparation for LC-MS/MS Analysis (Urine)

This protocol utilizes liquid-liquid extraction (LLE).

  • To the urine sample, add β-glucuronidase (from E. coli).

  • Incubate the sample at 60°C for 1 hour.

  • Add 250 μL of K₂CO₃ (to achieve a pH of 9-10).

  • Perform the first liquid-liquid extraction with tert-butyl methyl ether (TBME) and separate the organic layer.

  • To the remaining aqueous layer, add 150 μL of 6N HCl (to achieve a pH of 2-3) and 4 mL of ethyl acetate.

  • Perform a second liquid-liquid extraction and combine the organic layer with the one from the first extraction.

  • Evaporate the combined organic layers to dryness.

  • Reconstitute the dry extract in 100 μL of the mobile phase (50:50, v/v) for injection into the LC-MS/MS.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound and its metabolites in biological samples.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing Sample Biological Sample (e.g., Urine, Serum, Hair) Extraction Extraction (SPE or LLE) Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Reconstitution Reconstitution Extraction->Reconstitution Derivatization->Reconstitution GCMS GC-MS Analysis (Screening) Reconstitution->GCMS LCMSMS LC-MS/MS Analysis (Confirmation & Differentiation) Reconstitution->LCMSMS Data_Acquisition Data Acquisition GCMS->Data_Acquisition LCMSMS->Data_Acquisition Data_Analysis Data Analysis & Interpretation Data_Acquisition->Data_Analysis

General workflow for sample analysis.

References

A Comparative Analysis of Adrafinil, Propentofylline, and Nicergoline for Canine Cognitive Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of three pharmaceutical agents—Adrafinil, propentofylline, and nicergoline—that have been investigated for their potential to mitigate the signs of age-related cognitive dysfunction in dogs. This document synthesizes experimental data on their behavioral and cognitive effects, details their proposed mechanisms of action, and outlines relevant experimental protocols for their evaluation.

Executive Summary

Canine Cognitive Dysfunction (CCD) is a progressive neurodegenerative disorder analogous to early-stage Alzheimer's disease in humans. The search for effective therapeutic interventions has led to the investigation of various compounds aimed at improving cognitive function and quality of life in aged dogs. Among these, this compound, a psychostimulant; propentofylline, a xanthine derivative; and nicergoline, an ergot derivative, have been subjects of study.

A key comparative study directly evaluating these three compounds in aged Beagles found that this compound significantly increased locomotor activity, suggesting enhanced exploratory behavior and alertness. In contrast, propentofylline and nicergoline did not produce similar effects on locomotion.[1] While all three drugs are purported to have neuroprotective or cognitive-enhancing properties, direct comparative data on their efficacy in improving specific cognitive domains in dogs is limited. This guide presents the available evidence to facilitate a data-driven comparison.

Data Presentation: Comparative Efficacy

The following tables summarize the quantitative data from a pivotal comparative study by Siwak et al. (2000), which provides the most direct comparison of the three drugs on behavioral parameters in aged dogs.

Table 1: Drug Administration Details from Comparative Study [1]

DrugDosageRoute of AdministrationFrequency
This compound20 mg/kgOral (PO)Once daily (q24h)
Propentofylline5 mg/kgOral (PO)Twice daily (q12h)
Nicergoline0.5 mg/kgOral (PO)Once daily (q24h)

Table 2: Comparative Effects on Locomotion in Aged Dogs (Open-Field Test) [1]

Treatment GroupBaseline Locomotion (mean score)Post-Treatment Locomotion (mean score)Change from BaselineStatistical Significance
This compound~100>200Significant Increasep < 0.05
Propentofylline~100~100No significant changeNot significant
Nicergoline~100~100No significant changeNot significant

Table 3: Comparative Effects on Sniffing Behavior in Aged Dogs (Open-Field Test) [1]

Treatment GroupChange in Sniffing Frequency Over TimeObservation
This compoundDecrease-
PropentofyllineLargest DecreaseThe most substantial decline among the three groups.
NicergolineDecrease-

Cognitive Effects: A Review of Available Data

While the direct comparative study focused on behavioral activity, other research provides some insights into the cognitive effects of these drugs.

  • This compound: Studies have shown that this compound can improve performance on discrimination learning tasks in aged beagle dogs.[2] However, one study reported that a 20 mg/kg dose of this compound impaired working memory in a delayed nonmatching-to-position task.

  • Propentofylline: Limited evidence exists to confirm the benefits of propentofylline on cognitive abilities in dogs. Its use in CCD is primarily based on its mechanism of action, which includes improving cerebral blood flow and neuroprotective properties.

Mechanisms of Action

The three compounds exert their effects through distinct pharmacological pathways:

  • This compound: A prodrug that is metabolized to the active compound, modafinil. Its primary mechanism is not fully understood but is thought to involve the modulation of several neurotransmitter systems, including dopamine, norepinephrine, and histamine, leading to increased wakefulness and alertness. It is also suggested to act as a central α1-adrenergic agonist.

  • Propentofylline: This xanthine derivative has a multi-faceted mechanism. It inhibits phosphodiesterase (PDE), leading to increased intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). It also blocks the reuptake of adenosine, enhancing its neuroprotective effects. Furthermore, propentofylline improves cerebral blood flow and modulates glial cell activation, reducing neuroinflammation.

  • Nicergoline: An ergot derivative that acts as an alpha-1 adrenergic receptor antagonist, leading to vasodilation and increased cerebral blood flow. It also appears to enhance cholinergic and dopaminergic neurotransmission and possesses neuroprotective properties.

Experimental Protocols

The evaluation of drugs for Canine Cognitive Dysfunction relies on a combination of behavioral observations and owner-completed questionnaires.

Behavioral Assessment: Open-Field and Home-Cage Testing

As described in the comparative study by Siwak et al. (2000), the following protocols are used to assess spontaneous behavior:

  • Animals: Aged dogs (e.g., 9-16 years old Beagles) are suitable subjects.

  • Procedure:

    • Baseline Recording: Before treatment, record the dogs' baseline behaviors in an open-field arena and in their home cages.

    • Drug Administration: Randomly assign dogs to treatment groups and administer the compounds as per the specified dosages and frequencies.

    • Post-Treatment Observation:

      • Open-Field Test: At specified intervals (e.g., 2 and 10 hours post-administration) on multiple days throughout the treatment period, place individual dogs in the open-field arena for a set duration (e.g., 10 minutes). Record behaviors such as locomotion (distance traveled), sniffing, rearing, and urination.

      • Home-Cage Observation: At specified times post-administration, record behaviors in the home cage to assess activity in a familiar environment.

Cognitive Assessment: Owner-Rated Questionnaires

Validated owner-completed questionnaires are crucial tools for assessing the clinical signs of CCD.

  • Canine Cognitive Dysfunction Rating (CCDR) Scale: This scale assesses the frequency of 13 behavioral signs related to cognitive decline. A total score is calculated to classify dogs as normal, at-risk, or having CCD.

  • Canine Dementia Scale (CADES): This questionnaire evaluates 17 items across four domains: spatial orientation, social interactions, sleep-wake cycles, and house soiling. It allows for a more nuanced classification into normal aging, or mild, moderate, or severe cognitive impairment.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using DOT language, illustrate the proposed signaling pathways of each drug and a typical experimental workflow for a comparative clinical trial.

Adrafinil_Signaling_Pathway cluster_cns Central Nervous System This compound This compound (Prodrug) Liver Hepatic Metabolism This compound->Liver Ingestion Modafinil Modafinil (Active) Liver->Modafinil DAT Dopamine Transporter (DAT) Modafinil->DAT Inhibition NET Norepinephrine Transporter (NET) Modafinil->NET Inhibition Orexin Orexin System Activation Modafinil->Orexin Histamine Increased Histamine Modafinil->Histamine Dopamine ↑ Dopamine DAT->Dopamine Norepinephrine ↑ Norepinephrine NET->Norepinephrine Wakefulness Increased Wakefulness & Alertness Orexin->Wakefulness Histamine->Wakefulness Dopamine->Wakefulness Norepinephrine->Wakefulness

Proposed Signaling Pathway of this compound

Propentofylline_Signaling_Pathway cluster_cellular Cellular Mechanisms cluster_effects Physiological Effects Propentofylline Propentofylline PDE Phosphodiesterase (PDE) Propentofylline->PDE Inhibition AdenosineUptake Adenosine Uptake Propentofylline->AdenosineUptake Inhibition GlialCells Microglia & Astrocytes Propentofylline->GlialCells Modulation CerebralBloodFlow ↑ Cerebral Blood Flow Propentofylline->CerebralBloodFlow Vasodilation cAMP ↑ cAMP / cGMP PDE->cAMP Adenosine ↑ Extracellular Adenosine AdenosineUptake->Adenosine Neuroinflammation ↓ Neuroinflammation GlialCells->Neuroinflammation NeurotrophicFactors ↑ Neurotrophic Factors GlialCells->NeurotrophicFactors Neuroprotection Neuroprotection cAMP->Neuroprotection Adenosine->Neuroprotection Neuroinflammation->Neuroprotection NeurotrophicFactors->Neuroprotection

Proposed Signaling Pathway of Propentofylline

Nicergoline_Signaling_Pathway cluster_receptors Receptor Interactions cluster_effects Physiological Effects Nicergoline Nicergoline Alpha1 α1-Adrenergic Receptor Nicergoline->Alpha1 Antagonism Cholinergic Cholinergic System Nicergoline->Cholinergic Enhancement Dopaminergic Dopaminergic System Nicergoline->Dopaminergic Enhancement Neuroprotection Neuroprotection Nicergoline->Neuroprotection Antioxidant Properties Vasodilation Vasodilation Alpha1->Vasodilation Neurotransmission ↑ Acetylcholine & Dopamine Cholinergic->Neurotransmission Dopaminergic->Neurotransmission CerebralBloodFlow ↑ Cerebral Blood Flow Vasodilation->CerebralBloodFlow

Proposed Signaling Pathway of Nicergoline

Experimental_Workflow cluster_treatment Treatment Period (e.g., 33 days) Recruitment Recruitment of Aged Dogs with CCD Baseline Baseline Assessment (CCDR/CADES, Behavioral Tests) Recruitment->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Propentofylline Randomization->GroupB GroupC Group C: Nicergoline Randomization->GroupC GroupD Group D: Placebo Randomization->GroupD FollowUp Follow-up Assessments (e.g., Days 2, 7, 15, 20, 28, 33) CCDR/CADES, Behavioral Tests GroupA->FollowUp GroupB->FollowUp GroupC->FollowUp GroupD->FollowUp Analysis Data Analysis (Statistical Comparison) FollowUp->Analysis Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

Typical Experimental Workflow for a Comparative Trial

Conclusion and Future Directions

The available evidence suggests that this compound is effective at increasing locomotor activity and may have some cognitive-enhancing effects in aged dogs, although its impact on working memory requires further investigation. Propentofylline and nicergoline, while having plausible mechanisms of action for treating CCD, lack robust, direct comparative data on their cognitive benefits in a canine model. The primary comparative study did not find them to significantly alter locomotion.

Future research should focus on conducting well-controlled, double-blind, placebo-controlled clinical trials that directly compare these three agents on a range of validated cognitive tasks in aged dogs. The use of standardized owner-rated scales such as the CCDR and CADES, in conjunction with objective behavioral tests, will be crucial in elucidating the true comparative efficacy of these compounds for the treatment of Canine Cognitive Dysfunction. A deeper understanding of their long-term safety and efficacy will be invaluable for both veterinary medicine and as a potential translational model for human neurodegenerative diseases.

References

Validating Bioequivalence of Generic Adrafinil Formulations for Research: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the bioequivalence of generic Adrafinil formulations for research purposes. This compound, a prodrug to the wakefulness-promoting agent Modafinil, is utilized in neuroscience research to explore its effects on alertness, cognition, and sleep disorders. Ensuring that a generic formulation is bioequivalent to a reference standard is critical for the reliability and reproducibility of experimental data. This document outlines the key pharmacokinetic parameters for comparison, a detailed experimental protocol for a bioequivalence study, and visual representations of the relevant metabolic and signaling pathways, as well as the experimental workflow.

Data Presentation: Pharmacokinetic Bioequivalence Parameters

The bioequivalence of a generic this compound formulation is determined by comparing its key pharmacokinetic parameters against a reference formulation. Since this compound is metabolized to Modafinil, the bioequivalence is established based on the pharmacokinetic profile of Modafinil in the blood. The following table summarizes the essential parameters to be measured.

Pharmacokinetic ParameterDescriptionAcceptance Criteria for Bioequivalence
Cmax Maximum (or peak) serum concentration that a drug achieves.The 90% confidence interval for the ratio of the generic to reference product's Cmax should be within 80.00% to 125.00%.
AUC(0-t) Area under the plasma concentration-time curve from time 0 to the last measurable concentration.The 90% confidence interval for the ratio of the generic to reference product's AUC(0-t) should be within 80.00% to 125.00%.
AUC(0-∞) Area under the plasma concentration-time curve from time 0 to infinity.The 90% confidence interval for the ratio of the generic to reference product's AUC(0-∞) should be within 80.00% to 125.00%.
Tmax Time at which the Cmax is observed.While not always subject to the same strict statistical criteria, significant differences in Tmax may indicate differences in the rate of absorption.

Experimental Protocol: In Vivo Bioequivalence Study

This protocol is adapted from established guidelines for bioequivalence studies of oral formulations and specific studies on Modafinil.

1. Study Design:

  • Type: A single-dose, randomized, two-period, two-sequence, crossover bioequivalence study.[1]

  • Conditions: The study should be conducted under fasting conditions.[1]

  • Washout Period: A washout period of at least 18 days between the two dosing periods should be implemented.[1]

2. Study Population:

  • Subjects: Healthy male and non-pregnant, non-lactating female subjects.

  • Inclusion Criteria: Subjects should be in good health as determined by a medical history, physical examination, and routine laboratory tests.

  • Exclusion Criteria: Subjects with a history of significant medical conditions, allergies to the study drug or related compounds, or those taking any concomitant medications that could interfere with the study drug's pharmacokinetics.

3. Drug Administration:

  • Test Product: Generic this compound formulation.

  • Reference Product: Innovator this compound formulation or a well-characterized reference standard.

  • Dose: A single oral dose of the this compound formulation (e.g., 200 mg).[1]

  • Administration: The tablet should be administered with a standard volume of water (e.g., 240 ml).[1]

4. Blood Sampling:

  • Blood samples should be collected at pre-dose (0 hours) and at specific time points post-dose to adequately characterize the plasma concentration-time profile of Modafinil.

  • Suggested Sampling Times: 0.25, 0.5, 0.75, 1, 1.5, 2, 2.5, 3, 3.5, 4, 5, 6, 8, 12, 16, 24, 36, and 48 hours after drug administration.

5. Analytical Method:

  • The concentration of Modafinil in plasma samples should be determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.

  • The analytical method must be validated for its selectivity, specificity, linearity, accuracy, precision, and stability.

6. Pharmacokinetic and Statistical Analysis:

  • The following pharmacokinetic parameters for Modafinil will be calculated from the plasma concentration-time data for each subject: Cmax, AUC(0-t), AUC(0-∞), and Tmax.

  • An analysis of variance (ANOVA) will be performed on the log-transformed Cmax, AUC(0-t), and AUC(0-∞) data.

  • The 90% confidence intervals for the ratio of the geometric means (test/reference) for Cmax, AUC(0-t), and AUC(0-∞) will be calculated.

  • For the two formulations to be considered bioequivalent, the 90% confidence intervals for these parameters must fall within the acceptance range of 80.00% to 125.00%.

Mandatory Visualizations

This compound Metabolism and Signaling Pathway

Adrafinil_Pathway cluster_metabolism Hepatic Metabolism cluster_action Mechanism of Action This compound This compound Modafinil Modafinil This compound->Modafinil Metabolic Conversion Inactive Metabolites Inactive Metabolites Modafinil->Inactive Metabolites Further Metabolism Dopamine Transporter (DAT) Dopamine Transporter (DAT) Modafinil->Dopamine Transporter (DAT) Inhibition Orexin Neurons Orexin Neurons Modafinil->Orexin Neurons Activation Increased Dopamine Increased Dopamine Dopamine Transporter (DAT)->Increased Dopamine Histamine Neurons Histamine Neurons Orexin Neurons->Histamine Neurons Stimulation Wakefulness Wakefulness Histamine Neurons->Wakefulness Increased Dopamine->Wakefulness

Caption: Metabolic conversion of this compound and the signaling pathway of its active metabolite, Modafinil.

Bioequivalence Study Experimental Workflow

Bioequivalence_Workflow Subject Screening Subject Screening Randomization Randomization Subject Screening->Randomization Dosing Period 1 Dosing Period 1 Randomization->Dosing Period 1 Blood Sampling 1 Blood Sampling 1 Dosing Period 1->Blood Sampling 1 Washout Period Washout Period Blood Sampling 1->Washout Period Dosing Period 2 Dosing Period 2 Washout Period->Dosing Period 2 Blood Sampling 2 Blood Sampling 2 Dosing Period 2->Blood Sampling 2 Sample Analysis Sample Analysis Blood Sampling 2->Sample Analysis Pharmacokinetic & Statistical Analysis Pharmacokinetic & Statistical Analysis Sample Analysis->Pharmacokinetic & Statistical Analysis Bioequivalence Determination Bioequivalence Determination Pharmacokinetic & Statistical Analysis->Bioequivalence Determination

Caption: Experimental workflow for a crossover bioequivalence study of generic this compound formulations.

References

Safety Operating Guide

Navigating the Safe Disposal of Adrafinil in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific regulatory guidance on the disposal of adrafinil necessitates adherence to general best practices for chemical and pharmaceutical waste management. Researchers and laboratory personnel are advised to consult their institution's environmental health and safety (EHS) department for specific protocols and to ensure compliance with local, state, and federal regulations.

In the absence of explicit disposal instructions for this compound, professionals in research and drug development should handle its disposal with the same rigor as other potentially hazardous chemical waste. The following guidelines, based on general principles of laboratory safety and pharmaceutical disposal, provide a framework for the safe management of this compound waste.

Recommended Disposal Procedures

For laboratory settings, the primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the substance is handled and disposed of in a manner that is safe for both personnel and the environment.

Alternatively, if a licensed disposal service is not available, laboratories may need to deactivate the chemical waste before disposal. It is crucial to consult with an EHS specialist to develop a validated deactivation procedure.

For small quantities of unused this compound, such as those that might be held by an individual researcher, the U.S. Drug Enforcement Administration (DEA) and the U.S. Food and Drug Administration (FDA) provide general recommendations for the disposal of unused medicines. These include:

  • Drug Take-Back Programs : The preferred method is to utilize a local drug take-back program. These programs are designed to safely collect and dispose of unused or expired medications.[1][2][3]

  • Disposal in Household Trash : If a take-back program is not accessible, the medication can be disposed of in the household trash with specific precautions.[4][5] The FDA recommends mixing the this compound (without crushing tablets or capsules) with an unpalatable substance such as dirt, cat litter, or used coffee grounds. This mixture should then be placed in a sealed plastic bag or container to prevent leakage and disposed of in the trash.

  • Flushing : Flushing of medications is generally not recommended unless specified on the FDA's flush list, as it can contaminate water supplies. This compound is not currently on this list.

Summary of Disposal Options

Disposal OptionDescriptionSuitability for Laboratory Setting
Licensed Hazardous Waste Disposal A specialized company collects and disposes of the chemical waste in accordance with regulations.Most Recommended: Ensures compliance and safety.
Chemical Deactivation On-site treatment of the chemical to render it non-hazardous before disposal.Requires Validation: Must be developed and validated in consultation with EHS professionals.
Drug Take-Back Programs Authorized sites that collect and safely dispose of unused medicines.Suitable for Small Quantities: A good option for individual researchers with small amounts of unused product.
Household Trash Disposal (with precautions) Mixing the substance with an undesirable material and sealing it before placing it in the trash.Least Recommended for Labs: Generally intended for personal use quantities and may not be appropriate for the larger quantities found in a lab.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research or laboratory environment.

Adrafinil_Disposal_Workflow start Start: this compound Waste Identified check_local_regulations Consult Institutional EHS and Local Regulations start->check_local_regulations is_hazardous_waste_service_available Is a Licensed Hazardous Waste Disposal Service Available? check_local_regulations->is_hazardous_waste_service_available dispose_via_service Arrange for Pickup by Licensed Disposal Service is_hazardous_waste_service_available->dispose_via_service Yes is_deactivation_protocol_available Is a Validated Chemical Deactivation Protocol Available? is_hazardous_waste_service_available->is_deactivation_protocol_available No end End: this compound Disposed dispose_via_service->end deactivate_and_dispose Follow Deactivation Protocol and Dispose of as Non-Hazardous Waste is_deactivation_protocol_available->deactivate_and_dispose Yes is_small_quantity Is it a Small, Personal Quantity? is_deactivation_protocol_available->is_small_quantity No deactivate_and_dispose->end is_take_back_program_available Is a Drug Take-Back Program Available? is_small_quantity->is_take_back_program_available Yes dispose_in_trash Mix with Undesirable Substance, Seal, and Dispose in Trash is_small_quantity->dispose_in_trash No (Consult EHS) use_take_back_program Utilize Drug Take-Back Program is_take_back_program_available->use_take_back_program Yes is_take_back_program_available->dispose_in_trash No use_take_back_program->end dispose_in_trash->end

This compound Disposal Decision Workflow

It is imperative for all laboratory personnel to handle this compound and its waste with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All disposal actions should be documented as part of good laboratory practice.

References

Personal protective equipment for handling Adrafinil

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Adrafinil

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound in a laboratory setting. The following procedural guidance is designed to ensure the safe execution of research activities involving this compound.

Quantitative Data Summary

A summary of key quantitative data for this compound is presented below for easy reference.

PropertyValueSource
Molecular Formula C₁₅H₁₅NO₃SPubChem[1]
Molecular Weight 289.35 g/mol PubChem[1]
Appearance White to light yellow powder or crystalsTCI
Melting Point 151.0 to 154.0 °CTCI
Oral LD50 (Mouse) 1,950 mg/kgCayman SDS
Intraperitoneal LD50 (Mouse) 859 mg/kgCayman SDS
Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure to this compound. The required level of protection varies depending on the procedure being performed.

ProcedureRequired PPE
Handling Unopened Containers Laboratory CoatSafety GlassesNitrile Gloves
Weighing and Transferring Solid this compound Laboratory Coat (long-sleeved)Safety Goggles (providing full coverage)Double Nitrile GlovesN-95 Respirator (if not handled in a ventilated enclosure)[2]
Preparing Solutions Laboratory Coat (long-sleeved)Safety GogglesNitrile Gloves
Handling Solutions of this compound Laboratory CoatSafety GlassesNitrile Gloves
Disposal of Waste Laboratory CoatSafety GogglesNitrile Gloves

Note: Always inspect gloves for tears or punctures before and during use. Change gloves immediately if they become contaminated. Wash hands thoroughly after removing gloves.

Experimental Protocols: Safe Handling Procedures

Adherence to the following step-by-step protocols is crucial for the safe handling of this compound.

Weighing Solid this compound
  • Preparation:

    • Designate a specific area for weighing this compound.

    • Whenever possible, use a ventilated balance enclosure or a chemical fume hood to minimize the risk of inhaling airborne powder.

    • If a ventilated enclosure is not available, an N-95 respirator should be worn.

    • Cover the work surface with disposable bench paper.

  • "Tare Method" for Weighing:

    • Place a labeled, sealable container on the balance and tare it.

    • Move the container to the fume hood or ventilated enclosure.

    • Carefully add the this compound powder to the container.

    • Seal the container and return it to the balance to obtain the final weight.

    • Make any necessary adjustments to the weight inside the fume hood or enclosure.

  • Post-Weighing:

    • Clean any spills immediately using a wet paper towel. Avoid dry sweeping, which can generate dust.

    • Dispose of all contaminated disposable materials (e.g., weigh paper, gloves, bench paper) in a designated waste container.

Preparing this compound Solutions
  • Preparation:

    • Conduct all solution preparations in a chemical fume hood.

    • Ensure all necessary equipment (e.g., glassware, stir plates, solvents) is clean and readily accessible.

    • Label the final storage container with the chemical name, concentration, date, and your initials.

  • Procedure:

    • Add the desired volume of solvent to a suitable mixing container.

    • Slowly add the pre-weighed this compound powder to the solvent while stirring to facilitate dissolution.

    • Once the this compound is completely dissolved, transfer the solution to the labeled storage container.

    • Rinse the mixing container with a small amount of solvent and add the rinse to the storage container to ensure a complete transfer.

  • Post-Preparation:

    • Clean all non-disposable equipment thoroughly.

    • Dispose of any contaminated disposable items in the appropriate waste stream.

Operational and Disposal Plans

A clear plan for the entire lifecycle of this compound in the laboratory, from receipt to disposal, is essential for maintaining a safe working environment.

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Receipt_and_Storage Receipt and Storage (Store in a cool, dry place) Risk_Assessment Conduct Risk Assessment Receipt_and_Storage->Risk_Assessment Don_PPE Don Appropriate PPE Risk_Assessment->Don_PPE Weighing Weighing Solid this compound (Use ventilated enclosure) Don_PPE->Weighing Solution_Prep Preparing Solutions (In fume hood) Weighing->Solution_Prep Decontamination Decontaminate Work Area and Equipment Solution_Prep->Decontamination Waste_Segregation Segregate Waste Decontamination->Waste_Segregation Disposal Dispose of Waste (Follow institutional guidelines) Waste_Segregation->Disposal Doff_PPE Doff PPE Disposal->Doff_PPE

Caption: Workflow for the safe handling of this compound.

Disposal Plan

This compound is not classified as a hazardous waste according to typical safety data sheets. However, it should be disposed of responsibly to prevent environmental contamination.

  • Solid this compound Waste:

    • Collect excess solid this compound and any materials heavily contaminated with the powder (e.g., spill cleanup materials) in a clearly labeled, sealed container.

    • Dispose of this container through your institution's chemical waste program for non-hazardous materials.

  • Liquid this compound Waste (Solutions):

    • Aqueous solutions of this compound may be suitable for drain disposal if permitted by your local regulations and institutional policies. Consult with your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste down the drain.

    • If drain disposal is not permitted, collect the liquid waste in a labeled, sealed container and dispose of it through your institution's chemical waste program.

  • Empty Containers:

    • Triple rinse empty this compound containers with a suitable solvent (e.g., water or ethanol).

    • Collect the rinsate as chemical waste.

    • Deface the label on the empty container before disposing of it in the regular trash or recycling, as per your institution's guidelines.

  • Contaminated PPE:

    • Dispose of contaminated gloves, disposable lab coats, and other PPE in a designated solid waste container.

Always consult your institution's specific waste disposal guidelines and your local regulations.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Adrafinil
Reactant of Route 2
Reactant of Route 2
Adrafinil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.